4-(1,2,2-Triphenylvinyl)benzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(1,2,2-triphenylethenyl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20O/c28-20-21-16-18-25(19-17-21)27(24-14-8-3-9-15-24)26(22-10-4-1-5-11-22)23-12-6-2-7-13-23/h1-20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUXDUCNYZQXNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 4-(1,2,2-Triphenylvinyl)benzaldehyde (TPE-CHO)
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the synthesis of 4-(1,2,2-triphenylvinyl)benzaldehyde, a pivotal building block in materials science and medicinal chemistry. Known for its core tetraphenylethylene (TPE) structure, this compound is a foundational luminogen exhibiting Aggregation-Induced Emission (AIE). The presence of a reactive aldehyde group makes it an exceptionally versatile precursor for the development of advanced functional materials, including fluorescent probes, components for organic light-emitting diodes (OLEDs), and covalent organic frameworks (COFs).[1][2]
This document moves beyond a simple recitation of steps, focusing on the underlying chemical principles, the rationale for procedural choices, and a robust, validated protocol for reliable synthesis.
Synthetic Strategy: A Comparative Overview
The construction of the asymmetric tetraphenylethylene scaffold of this compound, often abbreviated as TPE-CHO, can be approached from several angles. The two most prominent strategies are:
-
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Reaction): This is the most widely adopted and efficient method. It involves the formation of a key carbon-carbon bond between a pre-formed triphenylvinyl moiety and a benzaldehyde derivative. Its popularity stems from high functional group tolerance, excellent yields, and relatively mild reaction conditions.
-
McMurry Reductive Coupling: A classic method for forming tetrasubstituted alkenes, the McMurry reaction uses low-valent titanium to reductively couple two carbonyl compounds.[3][4] While powerful for synthesizing symmetrical TPE from benzophenone, its application for producing an unsymmetrical, functionalized derivative like TPE-CHO is more complex and typically results in lower yields due to competing homo-coupling reactions.
Given its superior efficiency and selectivity, this guide will focus primarily on the Suzuki-Miyaura cross-coupling protocol.
Detailed Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is based on a well-established and high-yielding procedure, providing a reliable pathway to high-purity TPE-CHO.[5] The reaction couples bromotriphenylethene with p-formylphenylboronic acid in the presence of a palladium catalyst.
Principle of the Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis. The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of bromotriphenylethene.
-
Transmetalation: The formylphenyl group is transferred from the boron atom to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic fragments are eliminated from the palladium center, forming the final C-C bond of the product and regenerating the Pd(0) catalyst to continue the cycle.
The base (potassium carbonate) is crucial for activating the boronic acid for transmetalation. A phase-transfer catalyst (tetrabutylammonium bromide) is used to facilitate the interaction between the aqueous base and the organic-soluble reactants.
Materials and Reagents
| Reagent / Material | Molecular Wt. | Amount (mmol) | Mass / Volume | Role |
| Bromotriphenylethene | 335.24 g/mol | 20 | 6.70 g | Aryl Halide Substrate |
| p-Formylphenylboronic acid | 149.96 g/mol | 30 | 4.50 g | Organoboron Coupling Partner |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 g/mol | 0.0174 | 20 mg | Pd(0) Catalyst |
| Potassium Carbonate (2M aq.) | 138.21 g/mol | 50 | 25 mL | Base Activator |
| Tetrabutylammonium Bromide (TBAB) | 322.37 g/mol | 2.0 | 0.64 g | Phase-Transfer Catalyst |
| Toluene | - | - | 80 mL | Anhydrous Solvent |
| Ethyl Acetate | - | - | ~200-300 mL | Extraction Solvent |
| n-Hexane | - | - | As needed | Chromatography Eluent |
| Dichloromethane | - | - | As needed | Chromatography Eluent |
| Anhydrous Sodium Sulfate | - | - | As needed | Drying Agent |
Step-by-Step Experimental Protocol
-
Reaction Setup:
-
To a three-necked flask equipped with a condenser and a magnetic stirrer, add bromotriphenylethene (6.70 g, 20 mmol) and p-formylphenylboronic acid (4.50 g, 30 mmol).[5]
-
Add toluene (80 mL), 2M aqueous potassium carbonate solution (25 mL), and tetrabutylammonium bromide (0.64 g, 2.0 mmol).[5]
-
Rationale: Toluene is the organic solvent. The two-phase system (toluene/water) necessitates the use of TBAB as a phase-transfer catalyst to shuttle the carbonate base or boronate species into the organic phase where the catalyst resides. An excess of the boronic acid is used to drive the reaction to completion.
-
-
Inert Atmosphere and Catalyst Addition:
-
Seal the flask and purge the system with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove oxygen. Maintain a positive pressure of inert gas throughout the reaction.
-
Rationale: The Pd(0) catalyst is highly sensitive to oxygen and can be oxidized to an inactive Pd(II) state, halting the catalytic cycle. An inert atmosphere is critical for success.
-
After purging, add the tetrakis(triphenylphosphine)palladium(0) catalyst (20 mg, 0.0174 mmol) to the stirring mixture.[5]
-
-
Reaction Execution:
-
Work-up and Extraction:
-
After 24 hours, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water (~100 mL).
-
Extract the aqueous layer three times with ethyl acetate (~100 mL each).
-
Combine the organic layers.
-
Rationale: This step separates the organic product from the aqueous solution containing inorganic salts (potassium carbonate, bromide salts). Multiple extractions ensure complete recovery of the product.
-
Wash the combined organic layer with brine (saturated NaCl solution) to remove residual water, then dry over anhydrous sodium sulfate.[5]
-
-
Purification:
-
Filter off the sodium sulfate and remove the solvent from the filtrate by rotary evaporation under reduced pressure.[5]
-
The resulting crude solid should be purified by silica gel column chromatography.
-
Eluent System: A 1:2 (v/v) mixture of dichloromethane and n-hexane is an effective eluent system for separating the product from nonpolar impurities and residual starting materials.[5]
-
Combine the fractions containing the pure product (identified by TLC) and remove the solvent by rotary evaporation to yield the final product as a solid. A yield of ~97% (7.0 g) has been reported for this protocol.[5]
-
Overall Synthesis Workflow
Product Characterization
Validation of the final product's identity and purity is essential. The following data are expected for this compound.
| Property | Expected Result | Source(s) |
| CAS Number | 1289218-74-1 | [2][5] |
| Molecular Formula | C₂₇H₂₀O | [5] |
| Molecular Weight | 360.45 g/mol | [2][5] |
| Appearance | Powder/Solid | |
| Solubility | Soluble in THF, Dichloromethane, DMF, DMSO |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will show complex multiplets in the aromatic region (typically ~7.0-7.8 ppm) corresponding to the protons on the three unsubstituted phenyl rings and the formyl-substituted ring. A key diagnostic signal is a singlet in the downfield region (~9.9-10.1 ppm) corresponding to the aldehyde proton (-CHO).
-
¹³C NMR: The spectrum will show a characteristic peak for the aldehyde carbonyl carbon around 190 ppm. Multiple signals will be present in the 120-150 ppm range, corresponding to the vinylic carbons and the aromatic carbons of the four phenyl rings.
Mass Spectrometry (MS): Mass spectrometry (e.g., MALDI-TOF or ESI) should confirm the molecular weight, with the molecular ion peak [M+H]⁺ expected at m/z ≈ 361.46.
Safety Precautions
-
Palladium Catalyst: Palladium compounds are toxic and should be handled with care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Toluene, ethyl acetate, dichloromethane, and hexane are flammable and volatile organic compounds. All manipulations should be performed in a well-ventilated fume hood away from ignition sources.
-
Reagents: Handle all chemicals according to their Safety Data Sheets (SDS). Potassium carbonate is an irritant.
Conclusion
The Suzuki-Miyaura cross-coupling reaction stands as the premier method for the synthesis of this compound. The protocol detailed herein is robust, high-yielding, and reproducible, providing reliable access to this crucial AIE-active building block. Careful adherence to procedure, particularly the maintenance of an inert atmosphere and thorough purification by column chromatography, is paramount to obtaining a high-purity product suitable for advanced research and development applications.
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of this compound in Creating Advanced Organic Synthesis Building Blocks. Retrieved from [Link]
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Spectroscopic Characterization of 4-(1,2,2-Triphenylvinyl)benzaldehyde: A Guide for the Modern Laboratory
An In-depth Technical Guide for Drug Development Professionals and Researchers
Preamble: The Rise of a Luminescent Workhorse
In the landscape of advanced functional materials, few molecules have captured the attention of chemists and material scientists like those possessing Aggregation-Induced Emission (AIE) properties. 4-(1,2,2-Triphenylvinyl)benzaldehyde (TPVBA), a derivative of the archetypal AIE luminogen (AIEgen) tetraphenylethylene (TPE), stands out as a critical building block.[1][2] Its unique structure, combining the photo-responsive TPE core with a versatile aldehyde functional group, makes it a foundational component for developing fluorescent probes, chemosensors, and optoelectronic materials.[1][3]
This guide eschews a conventional, rigid format. Instead, it is structured to provide a holistic and intuitive understanding of TPVBA's spectroscopic identity. We will journey from its fundamental synthesis and the core principles of AIE to the practical, step-by-step protocols for its characterization. The causality behind each experimental choice is emphasized, providing not just a method, but a validated, trustworthy framework for analysis.
Molecular Architecture and the AIE Phenomenon
At its core, TPVBA is a tetraphenylethylene scaffold functionalized with a benzaldehyde moiety. This design is deliberate. The TPE unit provides the signature AIE property, while the aldehyde group serves as a reactive handle for further chemical elaboration.
Synthesis Snapshot: The Suzuki Coupling Approach
A common and efficient route to synthesize TPVBA is through a Palladium-catalyzed Suzuki cross-coupling reaction. This involves reacting bromotriphenylethene with p-formylphenylboronic acid.[4] The high yield and tolerance of this reaction make TPVBA readily accessible for research and development.[4]
The Core Directive: Understanding Aggregation-Induced Emission (AIE)
Most traditional fluorophores suffer from a phenomenon known as Aggregation-Caused Quenching (ACQ), where their fluorescence diminishes or is extinguished in high concentrations or the solid state. The discovery of AIE revolutionized this paradigm.[5] AIEgens, like TPVBA, are typically non-emissive when dissolved in good solvents but become highly luminescent upon aggregation.[6]
The prevailing mechanism for this effect in TPE derivatives is the Restriction of Intramolecular Motion (RIM) .[7][8]
-
In Dilute Solution: The multiple phenyl rings of the TPE core undergo active intramolecular rotation. This rotation provides a non-radiative pathway for the excited-state energy to dissipate, thus quenching fluorescence.[6]
-
In an Aggregated State: When aggregates are formed (e.g., in a poor solvent or in the solid state), the physical packing of the molecules sterically hinders the rotation of the phenyl rings. This blockage of the non-radiative decay channel forces the excited molecule to release its energy through radiative decay, resulting in strong fluorescence emission.[5][6]
Caption: A diagram illustrating the AIE mechanism.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is indispensable for confirming the molecular structure of TPVBA. It provides precise information about the chemical environment of each proton (¹H) and carbon (¹³C) atom.
Expertise in Action: Interpreting the Spectra
-
¹H NMR: The spectrum is characterized by two main regions. The most downfield signal, typically a singlet appearing around 9.9-10.1 ppm , is unequivocally assigned to the aldehyde proton (-CHO). Its distinct chemical shift and lack of coupling make it a key diagnostic peak. The aromatic region, between 7.0-7.8 ppm , contains a complex multiplet pattern corresponding to the 19 protons of the four phenyl rings. Due to significant overlap, assigning individual aromatic protons can be challenging without advanced 2D NMR techniques.[9]
-
¹³C NMR: The ¹³C NMR spectrum provides a clear carbon count. The aldehyde carbonyl carbon appears as a distinct peak around 191-193 ppm . The vinyl carbons of the central ethylene bond and the numerous aromatic carbons resonate in the 125-145 ppm range.
Quantitative Data Summary: NMR
| Nucleus | Signal Type | Chemical Shift (δ, ppm) | Assignment |
| ¹H | Singlet | ~10.0 | Aldehyde proton (-CHO) |
| ¹H | Multiplet | ~7.0 - 7.8 | Aromatic protons (19H) |
| ¹³C | Peak | ~192 | Carbonyl carbon (C=O) |
| ¹³C | Multiple Peaks | ~125 - 145 | Vinyl and Aromatic carbons |
Note: Exact chemical shifts can vary slightly depending on the solvent and instrument.
Self-Validating Protocol: NMR Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which TPVBA is fully soluble, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). Solubility information indicates it is soluble in solvents like THF, DCM, DMF, and DMSO.
-
Sample Preparation: Dissolve 5-10 mg of TPVBA in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry NMR tube.
-
Homogenization: Ensure the sample is fully dissolved. If necessary, gently vortex the tube.
-
Analysis: Acquire ¹H and ¹³C NMR spectra according to standard instrument parameters.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in TPVBA, providing confirmatory evidence of its structure.
Expertise in Action: Decoding the Vibrational Fingerprints
The IR spectrum of TPVBA is dominated by a few characteristic absorption bands:
-
Aldehyde C=O Stretch: A strong, sharp absorption band appears around 1703-1690 cm⁻¹ . This is a classic indicator of an aromatic aldehyde and is a primary point of interest.[10]
-
Aromatic C=C Stretch: Multiple sharp peaks in the 1600-1450 cm⁻¹ region correspond to the carbon-carbon double bond stretching vibrations within the phenyl rings.
-
Vinyl C=C Stretch: A medium-intensity peak around 1610-1590 cm⁻¹ can be attributed to the stretching of the central triphenylvinyl double bond.
-
Aromatic C-H Stretch: A signal appearing just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) is due to the C-H stretching of the sp² hybridized carbons of the aromatic rings.
-
Aldehyde C-H Stretch: Two weak but distinct peaks, often referred to as a Fermi doublet, can typically be observed around 2850 cm⁻¹ and 2750 cm⁻¹ , confirming the presence of the aldehyde C-H bond.
Quantitative Data Summary: FT-IR
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~3050 | Medium | C-H Stretch | Aromatic C-H |
| ~2850, ~2750 | Weak | C-H Stretch | Aldehyde C-H |
| ~1700 | Strong, Sharp | C=O Stretch | Aldehyde C=O |
| ~1595 | Medium | C=C Stretch | Aromatic/Vinyl C=C |
| ~1490, ~1440 | Medium-Strong | C=C Stretch | Aromatic Ring Skeletal |
UV-Visible and Photoluminescence Spectroscopy: Unveiling the AIE Property
This combination of techniques is the cornerstone for characterizing the defining feature of TPVBA: its aggregation-induced emission.
UV-Visible Absorption Spectroscopy
The UV-Vis spectrum reveals the electronic transitions within the molecule. For TPVBA in a solvent like THF, a strong absorption band is typically observed with a maximum (λ_max) around 310-330 nm . This absorption corresponds to π-π* electronic transitions within the extensive conjugated system of the tetraphenylethylene core.[11]
Photoluminescence (PL) Spectroscopy and the AIE Workflow
This experiment is the definitive proof of AIE behavior. The protocol involves inducing aggregation by adding a non-solvent (e.g., water) to a solution of TPVBA in a good solvent (e.g., THF) and monitoring the change in fluorescence.
Caption: Workflow for validating the AIE property.
Authoritative Grounding & Protocol: AIE Measurement
-
Stock Solution: Prepare a stock solution of TPVBA in a good solvent like tetrahydrofuran (THF) at a concentration of approximately 10 μM.[12]
-
Sample Series Preparation: In a series of cuvettes, prepare solutions with varying water fractions (ƒw, volume % of water). For example, create 10 samples with ƒw values of 0%, 10%, 20%, 30%, 40%, 50%, 60%, 70%, 80%, and 90%. The total volume in each cuvette should be constant.
-
Equilibration: Allow the samples to equilibrate for a few minutes before measurement to ensure stable aggregate formation.
-
PL Measurement: Record the photoluminescence spectrum for each sample. The excitation wavelength should be set at the absorption maximum (λ_max) determined from the UV-Vis spectrum.[12]
-
Data Analysis: Plot the maximum fluorescence intensity as a function of the water fraction (ƒw).
Expected Outcome: You will observe a dramatic increase in fluorescence intensity at higher water fractions (typically ƒw > 60%), demonstrating the classic "turn-on" AIE characteristic. The solution will be non-emissive in pure THF (ƒw = 0%) and highly emissive in high water content mixtures.
Trustworthiness: Photoluminescence Quantum Yield (PLQY)
To quantify the emission efficiency, the photoluminescence quantum yield (Φ) is measured. This value represents the ratio of photons emitted to photons absorbed. For AIEgens, Φ is measured in the aggregated state (e.g., at 90% water fraction) where emission is maximal.
The determination can be done using two methods:
-
Relative Method: Comparing the integrated fluorescence intensity of the TPVBA sample to that of a well-known standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54) under identical experimental conditions.
-
Absolute Method: Using an integrating sphere coupled with a spectrometer. This method directly measures the absolute number of emitted photons and is considered more accurate.[13][14]
For TPE derivatives in their aggregated state, quantum yields can be quite high, often exceeding 60-70%, confirming their efficiency as light emitters.[8]
Consolidated Spectroscopic Data for TPVBA
| Technique | Parameter | Typical Value | Interpretation |
| ¹H NMR | δ (-CHO) | ~10.0 ppm | Aldehyde Proton |
| ¹³C NMR | δ (C=O) | ~192 ppm | Carbonyl Carbon |
| FT-IR | ν (C=O) | ~1700 cm⁻¹ | Aldehyde Stretch |
| UV-Vis | λ_max (in THF) | ~320 nm | π-π* Transition |
| PL | λ_em (in 90% H₂O/THF) | ~480 nm | Blue-Green Emission |
| PLQY | Φ (in 90% H₂O/THF) | > 60% | High Emission Efficiency in Aggregate State |
Conclusion
The spectroscopic characterization of this compound is a multi-faceted process that provides a complete picture of its identity and function. NMR and FT-IR confirm its molecular structure with high fidelity, while UV-Vis and, most critically, photoluminescence spectroscopy, validate its hallmark property of aggregation-induced emission. The protocols and interpretive frameworks detailed in this guide provide a robust, self-validating system for researchers. Understanding this spectroscopic signature is the first and most critical step in harnessing the potential of TPVBA as a versatile building block for the next generation of advanced luminescent materials.
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Mei, J., Leung, N. L. C., Kwok, R. T. K., Lam, J. W. Y., & Tang, B. Z. (2015). Aggregation-Induced Emission: Together We Shine, United We Soar!. Chemical Reviews, 115(21), 11718–11940. Available from: [Link]
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Singh, S., et al. (2021). Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media. ACS Omega, 6(39), 25301–25310. Available from: [Link]
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Unveiling the Luminescent Heart of TPVBA: A Technical Guide to its Aggregation-Induced Emission Mechanism
For Immediate Release
GOTHENBURG, Sweden – January 2, 2026 – In the intricate world of molecular photonics and advanced drug development, understanding the fundamental mechanisms that govern the behavior of novel materials is paramount. This technical guide, intended for researchers, scientists, and professionals in drug development, delves into the core of the aggregation-induced emission (AIE) phenomenon as exhibited by 1,2,2-triphenyl-1-(4-(1,2,2-triphenylvinyl)phenyl)ethene (TPVBA). By elucidating the principles that transform this molecule from a quiescent state in solution to a brilliant emitter in its aggregated form, we unlock its potential for transformative applications.
Introduction: The Paradox of Aggregation-Induced Emission
Conventional wisdom in photophysics has long held that the aggregation of fluorescent molecules typically leads to a quenching of their emission. This phenomenon, known as aggregation-caused quenching (ACQ), has been a significant hurdle in the development of solid-state luminescent materials and high-concentration bio-imaging probes. However, the discovery of aggregation-induced emission (AIE) has overturned this paradigm. AIEgens, such as TPVBA, are molecules that are non-emissive or weakly fluorescent when dissolved in good solvents but become highly luminescent upon aggregation. This unique characteristic opens up a plethora of opportunities in materials science, diagnostics, and therapeutics.
TPVBA, a derivative of the archetypal AIEgen tetraphenylethene (TPE), stands as a compelling subject of study. Its robust structure, composed of multiple phenyl rings, provides a fertile ground for exploring the intricate interplay of molecular conformation and photophysical properties that give rise to its remarkable AIE signature.
The Core Mechanism: Restriction of Intramolecular Motion (RIM)
The prevailing mechanism underpinning the AIE of TPVBA and other TPE derivatives is the Restriction of Intramolecular Motion (RIM) . In dilute solutions, the multiple phenyl rings of the TPVBA molecule are free to undergo low-frequency rotational and vibrational motions. Upon excitation with light, this dynamic freedom provides efficient non-radiative decay pathways for the excited state, effectively quenching fluorescence. The molecule dissipates the absorbed energy as heat rather than light.
However, in the aggregated state, the scenario changes dramatically. The steric hindrance imposed by neighboring molecules physically locks the phenyl rings, severely restricting their intramolecular rotations and vibrations. This "molecular lockdown" effectively blocks the non-radiative decay channels. With the primary energy dissipation route obstructed, the excited molecule is compelled to release its energy through radiative decay, resulting in strong fluorescence emission. The RIM mechanism can be further dissected into two key components:
-
Restriction of Intramolecular Rotation (RIR): This is the dominant factor for TPVBA. The propeller-like phenyl rings, which act as molecular rotors in solution, are immobilized in the aggregate state.
-
Restriction of Intramolecular Vibration (RIV): Low-frequency twisting and wagging motions of the molecular skeleton are also dampened upon aggregation, further contributing to the enhancement of luminescence.
Experimental Validation of the AIE Mechanism in TPVBA Analogs
While specific, comprehensive data for TPVBA is emerging, the photophysical behavior of its close structural analog, 4,4′-bis(1,2,2-triphenylvinyl)biphenyl (BTPE), provides a robust model for understanding TPVBA's AIE characteristics. The experimental protocols and expected results for TPVBA would closely mirror those of BTPE.
Photoluminescence Spectroscopy in Solvent/Non-Solvent Mixtures
A quintessential experiment to demonstrate AIE is the measurement of photoluminescence (PL) spectra in a mixture of a good solvent (e.g., tetrahydrofuran, THF) and a non-solvent (e.g., water).
Experimental Protocol:
-
Prepare a stock solution of TPVBA in THF at a concentration of 10⁻⁵ M.
-
Prepare a series of solutions with varying water fractions (ƒw), from 0% to 90%, by adding deionized water to the TPVBA/THF solution.
-
Measure the PL emission spectra of each solution using a fluorescence spectrophotometer, with an excitation wavelength typically in the UV region (e.g., 330 nm).
Expected Observations:
The TPVBA solution in pure THF will exhibit negligible fluorescence. As the water fraction increases, TPVBA molecules, being hydrophobic, will start to aggregate. This aggregation will lead to a dramatic increase in the PL intensity, confirming the AIE effect.
| Water Fraction (ƒw) in THF | Photoluminescence (PL) Intensity |
| 0% | Very Low / Negligible |
| 10% | Low |
| 30% | Moderate |
| 50% | High |
| 70% | Very High |
| 90% | Strong Emission |
Quantum Yield and Fluorescence Lifetime Measurements
To quantify the efficiency of the AIE process, the fluorescence quantum yield (ΦF) and fluorescence lifetime (τ) are measured.
Experimental Protocol:
-
Quantum Yield: The relative quantum yield of TPVBA aggregates can be determined using a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄). The absorbance and integrated fluorescence intensity of the TPVBA aggregates and the standard are measured under identical experimental conditions.
-
Fluorescence Lifetime: Time-resolved fluorescence spectroscopy is used to measure the decay of the fluorescence intensity after pulsed excitation.
Expected Results:
In solution, TPVBA will have a very low quantum yield and a short fluorescence lifetime due to the dominance of non-radiative decay. In the aggregated state, a significantly higher quantum yield and a longer fluorescence lifetime are expected, providing quantitative evidence for the suppression of non-radiative pathways. For a highly efficient AIEgen like BTPE, the quantum yield in the crystalline state can approach 100%.[1]
| State | Expected Quantum Yield (ΦF) | Expected Fluorescence Lifetime (τ) |
| Dilute Solution | < 1% | Short (e.g., < 1 ns) |
| Aggregated State | High (e.g., > 60%) | Long (e.g., > 5 ns) |
Characterization of Nanoaggregates
Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM) are employed to characterize the size and morphology of the TPVBA nanoaggregates formed in the solvent/non-solvent mixtures.
Experimental Protocol:
-
DLS: A solution of TPVBA aggregates (e.g., in a 90% water/THF mixture) is analyzed by DLS to determine the hydrodynamic diameter of the nanoparticles.
-
TEM: A drop of the aggregate solution is cast onto a TEM grid and dried. The grid is then imaged using a transmission electron microscope to visualize the morphology of the nanoaggregates.
Expected Findings:
DLS measurements will reveal the formation of nanoparticles with a specific size distribution, typically in the range of tens to hundreds of nanometers. TEM images will provide direct visual evidence of the formation of these aggregates and their morphology, which can range from amorphous nanoparticles to more ordered structures like nanofibers.
Beyond RIM: Other Potential Contributing Factors
While RIM is the primary driver of AIE in TPVBA, other photophysical phenomena can also play a role in the emission characteristics of AIEgens:
-
J-aggregation: In some cases, specific intermolecular packing arrangements can lead to the formation of J-aggregates, which are characterized by a sharp, red-shifted absorption and emission band. This is a result of head-to-tail electronic coupling between adjacent molecules.
-
Excited-State Intramolecular Proton Transfer (ESIPT): For AIEgens possessing both a proton donor and acceptor in close proximity, ESIPT can occur. This process leads to a large Stokes shift and can contribute to the overall emission properties. While not a primary mechanism for TPVBA, it is an important consideration in the broader field of AIE.
Implications for Drug Development and Research
The profound understanding of TPVBA's AIE mechanism is not merely an academic exercise; it has significant practical implications for drug development and scientific research:
-
"Light-Up" Biosensors: TPVBA and its derivatives can be functionalized with recognition moieties to create "light-up" probes for specific biomolecules. In their free state in biological fluids, they are non-emissive. Upon binding to their target, the restriction of intramolecular motion induces strong fluorescence, enabling highly sensitive and specific detection with low background noise.
-
Cell Imaging and Tracking: The bright and stable emission of TPVBA aggregates makes them excellent candidates for long-term cell imaging and tracking studies. Their resistance to photobleaching is a significant advantage over conventional fluorophores.
-
Drug Delivery and Theranostics: TPVBA-based nanoparticles can be engineered to encapsulate therapeutic agents. The inherent fluorescence of the TPVBA shell can be used to track the delivery of the drug to its target site, creating a theranostic platform that combines therapy and diagnosis.
Conclusion
The aggregation-induced emission of TPVBA is a captivating example of how the collective behavior of molecules can lead to emergent properties that are absent at the single-molecule level. The Restriction of Intramolecular Motion (RIM) mechanism provides a robust framework for understanding this phenomenon, where the physical constraint of molecular motions in the aggregated state channels the excited-state energy into a brilliant fluorescent output. As research continues to unravel the nuances of AIE in TPVBA and related molecules, the development of innovative technologies in diagnostics, bio-imaging, and targeted drug delivery is poised for a luminous future.
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Photophysical properties of tetraphenylethylene derivatives
An In-depth Technical Guide to the Photophysical Properties of Tetraphenylethylene Derivatives
This guide provides a comprehensive exploration of the unique photophysical properties of tetraphenylethylene (TPE) and its derivatives. Intended for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to offer a deep dive into the mechanistic underpinnings of TPE's behavior, the causality behind experimental design, and the practical methodologies for its characterization and application.
The TPE Conundrum: From Quenching to Emission
For decades, the utility of many fluorescent molecules, or fluorophores, has been hampered by a phenomenon known as Aggregation-Caused Quenching (ACQ).[1][2] In concentrated solutions or the solid state, traditional planar fluorophores tend to form π–π stacks, creating non-radiative decay pathways that effectively quench their fluorescence.[1] This has been a significant obstacle for applications requiring high fluorophore concentrations or solid-state materials, such as in organic light-emitting diodes (OLEDs) and certain bio-imaging scenarios.
In 2001, a revolutionary discovery by the research group of Ben Zhong Tang unveiled a class of molecules that defy this convention.[1] These molecules, with tetraphenylethylene (TPE) as the flagship example, were found to be virtually non-emissive when dissolved in good solvents but would become intensely luminescent upon aggregation. This phenomenon was aptly named Aggregation-Induced Emission (AIE).[3] The discovery of AIE luminogens (AIEgens) solved a long-standing problem and opened a new frontier in materials science, sensing, and biomedical diagnostics.[1][4]
Caption: Conceptual difference between Aggregation-Caused Quenching (ACQ) and Aggregation-Induced Emission (AIE).
The Core Mechanism: Restriction of Intramolecular Motion (RIM)
The unique AIE characteristic of TPE is primarily explained by the Restriction of Intramolecular Motion (RIM) mechanism.[1][5] Unlike planar dyes, the TPE molecule has a non-planar, propeller-like geometry.[6] In a dilute solution, the four peripheral phenyl rings can undergo active intramolecular rotation and low-frequency vibrations. Upon photoexcitation, these motions provide an efficient non-radiative pathway for the excited state to return to the ground state, thus dissipating the energy as heat rather than light.[5][7]
When the molecules aggregate, either in a poor solvent, a solid film, or a confined biological environment, these intramolecular motions are physically hindered by steric effects from neighboring molecules.[5] This blockage of the non-radiative decay channels forces the excited state to decay radiatively, resulting in strong fluorescence emission.[1][3]
Excited-State Dynamics: An Ultrafast Perspective
Semiclassical simulations and femtosecond pump-probe spectroscopy have provided a detailed picture of the events following photoexcitation in a dissolved TPE molecule.[8][9]
-
Initial Excitation & Bond Elongation: Upon absorbing a photon, the molecule is promoted to the S1 excited state. This process initially excites the stretching motion of the central ethylenic C=C bond, causing it to lengthen significantly within approximately 300 femtoseconds.[8][10]
-
Twisting Motion: The energy from the relaxing stretching mode is transferred to activate a twisting motion around the central ethylenic bond. The molecule twists towards a 90-degree perpendicular conformation, a process completed in about 600 femtoseconds.[8]
-
Phenyl Ring Torsion: Lagging behind the ethylenic twist, the torsional dynamics of the phenyl rings occur on a timescale of about 5 picoseconds.[8]
-
Non-Radiative Decay: These collective motions—stretching, twisting, and torsion—efficiently funnel the excited-state energy, leading to a rapid, non-radiative return to the ground state.[8][9]
In the aggregated state, the physical constraints imposed by intermolecular interactions prevent these large-amplitude motions, particularly the phenyl ring rotations. This effectively closes the dominant non-radiative decay pathway, causing the AIE phenomenon.
Caption: The Restriction of Intramolecular Motion (RIM) mechanism driving Aggregation-Induced Emission.
Experimental Characterization of TPE Derivatives
A systematic evaluation of the photophysical properties of a new TPE derivative is crucial. The following section outlines the core experimental protocols and the rationale behind them.
Workflow for AIE Characterization
The standard approach involves inducing aggregation by adding a poor solvent (e.g., water) to a solution of the TPE derivative in a good solvent (e.g., tetrahydrofuran, THF).[11][12] This allows for a controlled study of the fluorescence turn-on process.
Caption: Standard experimental workflow for characterizing the AIE properties of a TPE derivative.
Protocol: AIE Measurement in THF/Water Mixtures
Causality: This experiment is designed to systematically induce aggregation. THF is an excellent solvent for most TPE derivatives, ensuring they exist as monomers. Water is a non-solvent, so its gradual addition forces the hydrophobic TPE molecules to aggregate. By monitoring the fluorescence at each step, we can directly observe the AIE effect.
Methodology:
-
Stock Solution: Prepare a stock solution of the TPE derivative at a concentration of 10⁻⁵ M in THF.
-
Sample Preparation: In a series of 10 cuvettes, prepare 3 mL samples with varying water fractions (fₙ), from 0% to 90% in 10% increments. For example, the 10% water fraction sample contains 0.3 mL of water and 2.7 mL of the THF stock solution.
-
Equilibration: Gently mix each sample and allow it to equilibrate for several minutes.
-
UV-Vis Spectroscopy: Record the UV-Vis absorption spectrum for each sample. This helps to check for changes in the ground state, such as scattering due to large aggregate formation. The primary absorption is typically from the π-π* transition of the conjugated system.[13]
-
Fluorescence Spectroscopy: Record the fluorescence emission spectrum for each sample. It is critical to use the same excitation wavelength (typically the absorption maximum) and instrument settings for all samples to ensure comparability.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum (λₑₘ) against the water fraction. A significant increase in intensity at higher water fractions confirms AIE activity.[12]
Protocol: Fluorescence Quantum Yield (Φ_F) Determination
Causality: The quantum yield is a critical measure of a fluorophore's efficiency. By comparing the Φ_F in a dilute solution (where it should be low) to that in an aggregated state (where it should be high), we can quantify the magnitude of the AIE effect. The relative method described here is widely used as it avoids the need for complex instrumentation required for absolute measurements.
Methodology (Relative Method using a Standard):
-
Select a Standard: Choose a well-characterized fluorescent standard with a known quantum yield (Φ_std) and an emission range that overlaps with the sample. Quinine sulfate in 0.1 M H₂SO₄ (Φ_std = 0.54) or Rhodamine 6G in ethanol (Φ_std = 0.95) are common choices.
-
Prepare Solutions:
-
Prepare a series of five dilute solutions of both the standard and the TPE sample (in both the dissolved and aggregated states) with absorbances ranging from 0.01 to 0.1 at the excitation wavelength. This low absorbance range is crucial to minimize inner filter effects.
-
Use the same excitation wavelength for both the standard and the sample.
-
-
Measure Spectra:
-
Record the absorbance of each solution at the excitation wavelength.
-
Record the fluorescence emission spectrum for each solution, ensuring the entire emission band is captured.
-
-
Calculate Integrated Fluorescence Intensity: For each spectrum, calculate the area under the emission curve. This is the integrated fluorescence intensity (I).
-
Data Analysis:
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.
-
Determine the slope (k) of the resulting straight lines for both the sample (k_sample) and the standard (k_std).
-
-
Calculate Quantum Yield: Use the following equation: Φ_sample = Φ_std × (k_sample / k_std) × (η_sample / η_std)² where η is the refractive index of the solvent used for the sample and the standard.
Tuning Photophysical Properties through Molecular Design
The versatility of the TPE core allows for extensive chemical modification to tune its photophysical properties for specific applications.[1] Synthetic strategies like McMurry coupling and Suzuki cross-coupling are commonly employed to create a vast library of derivatives.[6][14]
| Derivative Type | Structural Modification | Effect on Photophysical Properties | Representative Application |
| Push-Pull Systems | Introducing electron-donating (D) and electron-accepting (A) groups. | Red-shifts both absorption and emission spectra. Can enhance two-photon absorption cross-sections. May introduce Twisted Intramolecular Charge Transfer (TICT) characteristics.[15] | NIR bio-imaging, photothermal therapy.[16] |
| Planarization | Locking the phenyl rings with covalent bonds to create a more rigid, planar structure. | Reduces or eliminates AIE effect, often leading to ACQ. Reinforces the RIM mechanism theory.[5] | Mechanistic studies. |
| Functionalization | Attaching specific recognition moieties (e.g., for ions, biomolecules). | Enables "turn-on" or "turn-off" fluorescence sensing. The binding event can alter the aggregation state or electronic properties.[17][18] | Chemical sensors, biosensors. |
| Polymerization | Incorporating TPE units into a polymer backbone or as pendant groups. | Combines AIE properties with the processability and film-forming ability of polymers. Can be used for solid-state sensors.[13][19] | Explosive detection, smart materials. |
Applications in Research and Drug Development
The unique properties of TPE derivatives have made them powerful tools across various scientific disciplines.
-
Bio-imaging: Their ability to "light up" in aggregated or viscous environments makes them excellent probes for imaging cell membranes, lipid droplets, or protein aggregates.[1][20] Unlike conventional dyes that may quench in these crowded environments, AIEgens thrive, providing a high signal-to-noise ratio.[4]
-
Sensing: TPE derivatives can be functionalized to detect a wide array of analytes, including metal ions, anions, explosives, and pH changes.[14][17][18] The detection mechanism often relies on the analyte inducing aggregation or, conversely, disrupting aggregates, leading to a clear fluorescence response.
-
Drug Delivery and Theranostics: TPE derivatives can be incorporated into nanoparticles or drug conjugates.[21] Their intrinsic fluorescence allows for real-time tracking of the delivery vehicle, while the drug is released at the target site. This combination of therapy and diagnostics (theranostics) is a rapidly growing field.
Conclusion
Tetraphenylethylene and its derivatives represent a paradigm shift in the world of fluorescent materials. Their counterintuitive Aggregation-Induced Emission property, governed by the elegant Restriction of Intramolecular Motion mechanism, has overcome the long-standing challenge of aggregation-caused quenching. By understanding the fundamental photophysics and mastering the experimental techniques for their characterization, researchers can leverage the TPE platform to design novel sensors, advanced imaging agents, and innovative theranostic systems, driving progress in chemistry, materials science, and medicine.
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The SUMOylation Inhibitor Subasumstat (TAK-981): A Technical Guide for Drug Development Professionals
Introduction: Targeting a Novel Axis in Immuno-Oncology
In the landscape of cancer therapeutics, the modulation of the tumor microenvironment to elicit a robust anti-tumor immune response remains a paramount objective. Subasumstat (TAK-981), a first-in-class, selective small molecule inhibitor of the Small Ubiquitin-like Modifier (SUMO) activating enzyme (SAE), represents a novel strategy in this endeavor. This technical guide provides an in-depth overview of the chemical properties, mechanism of action, and preclinical evaluation of Subasumstat, designed for researchers, scientists, and drug development professionals.
Core Chemical Properties and Formulation
Subasumstat (CAS 1858276-04-6) is a potent and selective inhibitor of the SUMOylation enzymatic cascade.[1] A summary of its key chemical and physical properties is provided below.
| Property | Value | Source |
| IUPAC Name | [(1R,2S,4R)-4-[[5-[[4-[(1R)-7-chloro-1,2,3,4-tetrahydro-1-isoquinolinyl]-5-methyl-2-thienyl]carbonyl]-4-pyrimidinyl]amino]-2-hydroxycyclopentyl]sulfamic acid, methyl ester | [2] |
| Molecular Formula | C₂₅H₂₈ClN₅O₅S₂ | [1] |
| Molecular Weight | 578.10 g/mol | [3] |
| Solubility | Soluble in DMSO (≥ 18 mg/mL) | [1] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [1] |
For in vivo studies, Subasumstat can be formulated in a vehicle consisting of a solution of 5% N,N-dimethylacetamide (DMA), 40% polyethylene glycol 300 (PEG300), and 55% sterile water. For subcutaneous administration in mice, a formulation in 0.5% methylcellulose in water has been used.
Mechanism of Action: Unleashing Type I Interferon Signaling
Subasumstat's therapeutic potential stems from its unique mechanism of action, which directly targets the SUMOylation pathway to activate innate immunity.
Inhibition of the SUMOylation Cascade
SUMOylation is a post-translational modification where SUMO proteins are covalently attached to target proteins, regulating their function and stability. This process is initiated by the SUMO-activating enzyme (SAE). Subasumstat targets and covalently binds to SUMO protein, forming a Subasumstat-SUMO adduct. This adduct prevents the transfer of SUMO from SAE to the SUMO-conjugating enzyme UBC9, thereby inhibiting the entire SUMOylation cascade.[4]
Caption: Subasumstat inhibits the SUMOylation cascade.
Activation of Type I Interferon (IFN-I) Signaling
A key consequence of SUMOylation inhibition is the increased production of type I interferons.[5] SUMOylation normally constrains the innate immune response by inhibiting the pattern recognition receptor (PRR) pathway and subsequent IFN-I expression. By blocking SUMOylation, Subasumstat lifts this restraint, leading to a robust increase in IFN-I signaling. This, in turn, activates innate effector cells and enhances anti-tumor immune responses.[4]
Caption: Subasumstat activates the Type I IFN pathway.
Preclinical Evaluation: Key Experimental Protocols
The following protocols are synthesized from published literature and represent robust methods for evaluating the activity of Subasumstat.
In Vitro SUMOylation Inhibition Assay (Western Blot)
Objective: To confirm the dose-dependent inhibition of protein SUMOylation in cancer cell lines.
Methodology:
-
Cell Culture and Treatment: Plate cancer cell lines (e.g., pancreatic cancer lines MiaPaCa2, PANC1) and treat with a dose range of Subasumstat (e.g., 0-1000 nM) for 4 hours.[6]
-
Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against SUMO2/3. Use an antibody against a housekeeping protein (e.g., Ponceau S staining) as a loading control.[6]
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) detection system.
Expected Outcome: A dose-dependent decrease in the intensity of high molecular weight bands corresponding to SUMOylated proteins.
Type I Interferon Pathway Activation (qPCR and Western Blot)
Objective: To demonstrate that Subasumstat treatment leads to the activation of the IFN-I signaling pathway.
Methodology:
-
Quantitative PCR (qPCR) for Interferon-Stimulated Genes (ISGs):
-
Treat immune cells (e.g., mouse splenocytes) with Subasumstat (e.g., 150 nM) for various time points.[6]
-
Isolate total RNA and synthesize cDNA.
-
Perform qPCR using primers for ISGs (e.g., DDX58, ISG15, IFIT1) and a housekeeping gene for normalization.[6]
-
Calculate the fold change in gene expression relative to vehicle-treated controls.
-
-
Western Blot for STAT1 Phosphorylation:
-
Treat cells as described above.
-
Lyse cells and perform Western blotting as in Protocol 3.1.
-
Probe membranes with antibodies against phosphorylated STAT1 (pSTAT1) and total STAT1.[6]
-
Expected Outcome:
-
qPCR: A significant time-dependent increase in the mRNA expression of ISGs.
-
Western Blot: An increase in the level of pSTAT1, indicating activation of the IFN-I receptor signaling cascade.
In Vivo Anti-Tumor Efficacy in Syngeneic Mouse Models
Objective: To evaluate the anti-tumor activity of Subasumstat in an immune-competent setting.
Methodology:
-
Tumor Implantation: Subcutaneously inject a murine cancer cell line (e.g., KPC pancreatic cancer cells) into syngeneic mice (e.g., C57BL/6).[6]
-
Treatment: Once tumors are palpable, randomize mice into treatment and vehicle control groups. Administer Subasumstat (e.g., 7.5 mg/kg) intravenously twice weekly.[6]
-
Tumor Growth Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint Analysis: At the end of the study, harvest tumors for further analysis (e.g., flow cytometry, immunohistochemistry).
Expected Outcome: A significant reduction in tumor growth in the Subasumstat-treated group compared to the vehicle control group.
Caption: Workflow for in vivo anti-tumor efficacy studies.
Clinical Development and Pharmacodynamics
Subasumstat is the first small-molecule inhibitor of SUMOylation to enter clinical trials. Phase 1/2 studies have been conducted in patients with advanced/metastatic solid tumors and relapsed/refractory lymphomas (NCT03648372).
Key Clinical Findings:
-
The recommended Phase 2 dose (RP2D) for single-agent Subasumstat was established at 90 mg administered twice weekly.
-
Pharmacodynamic analyses in patient samples demonstrated dose-dependent target engagement, inhibition of SUMOylation, and upregulation of an IFN-I gene signature in peripheral blood.
-
An increase in activated natural killer (NK), CD8+, and CD4+ T cells was observed in the peripheral blood of treated patients.
Conclusion and Future Directions
Subasumstat (TAK-981) is a promising immuno-oncology agent with a novel mechanism of action that bridges the inhibition of a fundamental cellular process with the activation of a potent anti-tumor immune response. The preclinical data strongly support its ability to induce a Type I interferon-dependent activation of the innate immune system, leading to enhanced adaptive immunity. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of Subasumstat and other SUMOylation inhibitors. Future research should focus on identifying predictive biomarkers of response and exploring rational combination strategies to further enhance its therapeutic efficacy.
References
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- (PDF) 476 First-in-human phase 1/2 study of the first-in-class SUMO-activating enzyme inhibitor TAK-981 in patients with advanced or metastatic solid tumors or relapsed/refractory lymphoma: phase 1 results. ResearchGate. [URL: https://www.researchgate.net/publication/356077549_476_First-in-human_phase_12_study_of_the_first-in-class_SUMO-activating_enzyme_inhibitor_TAK-981_in_patients_with_advanced_or_metastatic_solid_tumors_or_relapsedrefractory_lymphoma_phase_1_res]
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- SUMOylation inhibitor TAK-981 (subasumstat) synergizes with 5-azacytidine in preclinical models of acute myeloid leukemia. Haematologica. [URL: https://www.
- The SUMOylation inhibitor TAK-981 (Subasumstat) triggers IFN-I-dependent activation of Natural Killer cells against Acute Myeloi. bioRxiv. [URL: https://www.biorxiv.org/content/10.1101/2023.08.24.554605v1]
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Crystal structure of 4-(1,2,2-Triphenylvinyl)benzaldehyde
An In-Depth Technical Guide to the Crystal Structure of 4-(1,2,2-Triphenylvinyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (TPVBA) is a bifunctional molecule featuring a tetraphenylethylene (TPE) core and a reactive benzaldehyde moiety.[1][2][3][4] The TPE unit is renowned for its unique aggregation-induced emission (AIE) properties, making TPVBA a valuable building block for advanced materials and probes.[2][5][6] The aldehyde group provides a versatile handle for further synthetic transformations, enabling the incorporation of the TPE luminogen into larger, more complex architectures such as covalent organic frameworks (COFs) and targeted drug delivery systems.[2][3] Understanding the precise three-dimensional arrangement of TPVBA molecules in the crystalline state is paramount for controlling and tuning its solid-state photophysical properties. This guide provides a comprehensive overview of the synthesis, crystallization, and a hypothetical workflow for the single-crystal X-ray diffraction analysis of TPVBA, offering field-proven insights for researchers in materials science and drug development.
Introduction: The Significance of Crystalline TPVBA
Tetraphenylethylene and its derivatives are a cornerstone of modern materials chemistry due to their aggregation-induced emission (AIE) phenomenon.[6] Unlike traditional fluorophores that often suffer from aggregation-caused quenching (ACQ), AIE luminogens exhibit enhanced fluorescence in the aggregated or solid state. This property is attributed to the restriction of intramolecular motions in the aggregated state, which minimizes non-radiative decay pathways.[5] this compound (TPVBA) strategically combines the AIE-active TPE core with a reactive aldehyde functional group.[2][3]
The crystal structure of TPVBA dictates the intermolecular interactions and packing motifs of the molecules in the solid state. These arrangements directly influence the extent of intramolecular motion restriction and, consequently, the fluorescence quantum yield, emission wavelength, and other photophysical properties. A thorough understanding of the crystal structure enables:
-
Structure-Property Relationships: Elucidating how molecular conformation and intermolecular interactions correlate with the observed AIE characteristics.
-
Polymorph Screening: Identifying and characterizing different crystalline forms (polymorphs) of TPVBA, each potentially exhibiting unique photophysical properties.
-
Rational Design of Materials: Providing a blueprint for the design of new TPE-based materials with tailored solid-state emission for applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and bioimaging probes.[2][3][6]
-
Drug Development: The TPE core can be utilized in theranostic systems for simultaneous bioimaging and drug delivery.[5] Knowledge of the crystal structure of TPVBA derivatives can aid in the design of crystalline drug formulations with controlled release profiles.
This guide will walk through the essential experimental procedures to obtain and analyze the crystal structure of TPVBA.
Synthesis and Purification of TPVBA
High-purity material is a prerequisite for the growth of diffraction-quality single crystals.[7] The following is a robust protocol for the synthesis of TPVBA, adapted from established literature procedures.[1]
Synthetic Protocol: Suzuki Coupling
The synthesis involves a Suzuki coupling reaction between bromotriphenylethene and p-formylphenylboronic acid.[1]
Materials:
-
Bromotriphenylethene
-
p-Formylphenylboronic acid
-
Toluene
-
2M Potassium carbonate aqueous solution
-
Tetrabutylammonium bromide (TBAB)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Dichloromethane
-
n-Hexane
Step-by-Step Procedure:
-
Reaction Setup: To a three-necked flask under an argon atmosphere, add bromotriphenylethene (20 mmol), p-formylphenylboronic acid (30 mmol), toluene (80 mL), 2M aqueous potassium carbonate (25 mL), and tetrabutylammonium bromide (2.0 mmol).[1]
-
Catalyst Addition: Stir the mixture at room temperature for 30 minutes. Add tetrakis(triphenylphosphine)palladium(0) (0.0174 mmol).[1]
-
Reaction: Heat the reaction mixture to 90°C and maintain for 24 hours.[1]
-
Workup: After cooling to room temperature, pour the reaction mixture into water and extract three times with ethyl acetate.[1]
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation under reduced pressure.[1]
-
Purification: Purify the crude product by silica gel column chromatography using a 1:2 mixture of dichloromethane and n-hexane as the eluent to yield this compound as a solid.[1]
Purity Assessment
Before proceeding to crystallization, the purity of the synthesized TPVBA should be confirmed by standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity, which should ideally be >98%.
-
Mass Spectrometry (MS): To confirm the molecular weight (360.45 g/mol ).[1][8]
Growing Single Crystals of TPVBA
The growth of single crystals suitable for X-ray diffraction is often the most challenging step. It requires patience and systematic screening of various conditions.[7][9]
Principles of Crystallization for Organic Compounds
The primary goal is to slowly bring a solution of the compound to a state of supersaturation, allowing molecules to self-assemble into an ordered crystalline lattice. Key factors influencing crystal growth include:[7]
-
Solvent Choice: The ideal solvent is one in which the compound is moderately soluble.[7] If solubility is too high, small crystals tend to form. If it is too low, crystallization may not occur.
-
Purity: As emphasized earlier, impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to defects.
-
Nucleation Sites: Minimizing dust and other particulate matter is crucial, as numerous nucleation sites lead to the formation of many small crystals instead of a few large ones.[7]
-
Time and Temperature: Slow changes in conditions (e.g., slow cooling or slow evaporation) generally yield better quality crystals.[7][9]
Recommended Crystallization Techniques
Here are several techniques that can be systematically employed to grow single crystals of TPVBA.
A. Slow Evaporation
This is the most common and straightforward method.[10]
-
Solvent Screening: Prepare saturated or near-saturated solutions of TPVBA in a range of solvents (e.g., dichloromethane, chloroform, ethyl acetate, toluene, tetrahydrofuran).
-
Setup: Filter the solution through a clean glass frit or a cotton plug into a clean vial to remove any dust or undissolved particles.[7]
-
Evaporation: Cover the vial with a cap that has small perforations or with parafilm punctured with a needle. This allows for slow solvent evaporation.
-
Incubation: Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks.[7]
B. Vapor Diffusion
This is a highly successful method for growing high-quality crystals.[10]
-
Setup: Dissolve TPVBA in a small amount of a moderately non-volatile solvent in which it is soluble (e.g., THF, chloroform). Place this small vial inside a larger, sealed jar.
-
Anti-Solvent: In the larger jar, add a more volatile "anti-solvent" in which TPVBA is insoluble (e.g., pentane, hexane, diethyl ether).[10]
-
Diffusion: The anti-solvent will slowly diffuse in the vapor phase into the TPVBA solution, reducing its solubility and inducing crystallization.[10]
C. Liquid-Liquid Diffusion (Solvent Layering)
This technique relies on the slow mixing of a solvent and an anti-solvent.[9]
-
Setup: In a narrow vessel like an NMR tube, carefully layer a solution of TPVBA in a dense solvent (e.g., chloroform) with a less dense, miscible anti-solvent (e.g., hexane).
-
Diffusion: Over time, the two layers will slowly mix at the interface, leading to crystal growth.
The diagram below illustrates the general workflow for crystallization.
Crystal Structure Determination by Single-Crystal X-ray Diffraction
Once suitable single crystals (typically >0.1 mm in all dimensions) are obtained, their atomic structure can be determined using X-ray crystallography. This technique remains the gold standard for unambiguous structure determination of small molecules.[11]
The X-ray Crystallography Workflow
The process can be broken down into three main stages: data collection, structure solution, and structure refinement.
Step-by-Step Experimental Protocol:
-
Crystal Mounting: A high-quality single crystal is carefully selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and exposed to a monochromatic beam of X-rays. As the crystal is rotated, a series of diffraction patterns are collected by a detector.
-
Data Reduction: The intensities and positions of the diffracted spots are measured and processed to produce a file containing the reflection data.
-
Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.
-
Model Building: An initial atomic model is built into the electron density map.
-
Structure Refinement: The atomic coordinates, thermal parameters, and other variables are refined using a least-squares algorithm to achieve the best possible fit between the calculated and observed diffraction data.
Analysis of the TPVBA Crystal Structure
While the specific crystal structure of TPVBA is not publicly available at the time of writing, we can anticipate key structural features based on the known behavior of TPE derivatives. A hypothetical, yet representative, set of crystallographic data is presented in Table 1 for illustrative purposes.
Table 1: Hypothetical Crystallographic Data for TPVBA
| Parameter | Hypothetical Value | Significance |
| Chemical Formula | C₂₇H₂₀O | Confirms the elemental composition of the molecule in the crystal. |
| Formula Weight | 360.45 g/mol | Consistent with the molecular mass. |
| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |
| Space Group | P2₁/c | A common space group for organic molecules; indicates specific symmetry elements within the unit cell. |
| a, b, c (Å) | 10.5, 15.2, 12.8 | The dimensions of the unit cell along the x, y, and z axes. |
| α, γ (°) | 90 | Angles of the unit cell. |
| β (°) | 98.5 | The non-90° angle in a monoclinic system. |
| Volume (ų) | 2025 | The volume of a single unit cell. |
| Z | 4 | The number of molecules per unit cell. |
| Density (calculated) | 1.18 g/cm³ | The theoretical density of the crystal. |
| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Key Areas for Structural Analysis:
-
Molecular Conformation: The dihedral angles of the four phenyl rings relative to the central ethylene plane would be of primary interest. In TPE derivatives, these rings are typically twisted out of the plane, creating a propeller-like conformation. This twisted geometry is crucial for the AIE effect, as it provides pathways for non-radiative decay in solution that become restricted upon aggregation.
-
Intermolecular Interactions: The packing of TPVBA molecules in the crystal lattice will be governed by non-covalent interactions. One would look for:
-
C-H···π interactions: Between the hydrogen atoms of one molecule and the electron-rich phenyl rings of a neighboring molecule.
-
π-π stacking: Potential interactions between the phenyl rings of adjacent molecules.
-
C-H···O hydrogen bonds: Involving the aldehyde group, which could lead to the formation of specific supramolecular synthons (e.g., dimers or chains).
-
-
Packing Motif: The overall arrangement of molecules (e.g., herringbone, lamellar) will determine the bulk properties of the material. The way the TPE cores are arranged relative to each other will directly impact the solid-state fluorescence.
Applications in Drug Development and Materials Science
The insights gained from the crystal structure of TPVBA are directly applicable to several advanced fields.
-
Materials Science: By understanding how TPVBA molecules pack, researchers can design strategies to control crystallization and produce polymorphs with desired photophysical properties. For example, a packing arrangement that severely restricts the rotation of the phenyl rings would be expected to yield a higher fluorescence quantum yield. TPVBA's aldehyde functionality allows it to be used as a linker in the synthesis of highly ordered, fluorescent COFs for applications in sensing and catalysis.[3]
-
Drug Development: TPE-based molecules are being explored as theranostic agents, where their fluorescence allows for real-time imaging of drug delivery and distribution.[5] The TPVBA scaffold can be synthetically modified, for instance, by converting the aldehyde to an amine or other functional group to attach therapeutic agents. Understanding the crystalline nature of such conjugates is vital for formulation, stability, and bioavailability.
Conclusion
This compound is a molecule of significant interest due to its unique combination of AIE properties and synthetic versatility. This guide has provided a comprehensive technical overview of the necessary steps to synthesize, purify, and crystallize TPVBA, and to subsequently determine its crystal structure via X-ray diffraction. The detailed analysis of its molecular conformation, intermolecular interactions, and packing motifs is the key to unlocking its full potential in the rational design of next-generation fluorescent materials and advanced therapeutic systems. The protocols and insights presented herein serve as a valuable resource for researchers dedicated to exploring the rich solid-state chemistry of TPE-based luminogens.
References
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NINGBO INNO PHARMCHEM CO.,LTD. The Role of this compound in Creating Advanced Organic Synthesis Building Blocks. [Link]
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Unveiling the Thermal Behavior of 2,4,6-Triphenylboroxine (TPVBA): A Guide to Stability and Decomposition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2,4,6-Triphenylboroxine (TPVBA), the cyclic anhydride of phenylboronic acid, is a cornerstone reagent in organic synthesis and a molecule of increasing interest in materials science and pharmaceutical development.[1][2] Its utility in applications ranging from Suzuki couplings to the formation of covalent organic frameworks (COFs) is predicated on its unique chemical properties and thermal behavior.[3][4] This guide provides an in-depth exploration of the thermal stability and decomposition pathways of TPVBA. We will move beyond procedural descriptions to explain the causal mechanisms behind its behavior and the rationale for the analytical techniques used in its characterization. This document is intended to serve as a practical and authoritative resource for researchers leveraging TPVBA in thermally sensitive applications.
The Nature of TPVBA: More Than a Simple Anhydride
TPVBA, with the chemical formula C₁₈H₁₅B₃O₃, is a six-membered heterocyclic compound composed of alternating oxygen and phenyl-substituted boron atoms.[5][6][7] It is not merely a static molecule but exists in a dynamic equilibrium with its parent, phenylboronic acid (PBA). This equilibrium is the defining characteristic of its chemistry and is highly sensitive to environmental conditions, particularly the presence of water and heat.
The formation of the boroxine ring is a dehydration reaction, typically driven by the thermal azeotropic removal of water from three molecules of PBA.[8] Conversely, the hydrolysis of TPVBA back to PBA can be rapid, even at room temperature, in the presence of water.[3][9] This reversibility is crucial for its application in dynamic covalent chemistry but also presents a critical consideration for its storage, handling, and formulation.[3]
Caption: Reversible equilibrium between Phenylboronic Acid and TPVBA.
Assessing Thermal Stability: A Quantitative Approach
The thermal stability of a compound is its ability to resist chemical change upon heating. For TPVBA, this is not a single, sharp decomposition point but a profile of behavior influenced by factors such as atmospheric conditions and the physical form of the material. Thermogravimetric Analysis (TGA) is the principal technique for quantifying this stability.[10][11]
TGA measures the change in a sample's mass as a function of temperature under a controlled atmosphere.[10] For TPVBA, an inert nitrogen atmosphere is essential to study its intrinsic thermal decomposition without interference from oxidative processes.[12]
Interpreting the TPVBA Thermogram
A typical TGA curve for a stable organoboron compound like TPVBA would exhibit a prolonged plateau, indicating no mass loss, up to a specific temperature. The onset of this mass loss signifies the beginning of decomposition. The process may occur in single or multiple stages, each corresponding to the cleavage of specific bonds and the release of volatile fragments.
| Thermal Event | Approximate Temperature Range (°C) | Mass Loss (%) | Interpretation |
| Initial Plateau | Ambient – 300°C | ~0% | The compound is thermally stable with no significant mass loss. |
| Stage 1 Decomposition | 300 – 450°C | Variable | Onset of thermal decomposition, likely involving the cleavage of Boron-Carbon bonds and release of phenyl groups as benzene. |
| Stage 2 Decomposition | > 450°C | Variable | Further degradation of the core structure, leading to the formation of a stable inorganic residue. |
| Final Residue | > 600°C | (Remaining Mass) | Primarily consists of a boron-oxygen-based material, such as boric oxide (B₂O₃). |
Note: The temperature ranges and mass loss percentages are illustrative and can vary based on experimental conditions like heating rate.
The Decomposition Pathway: A Proposed Mechanism
While the precise high-temperature decomposition mechanism of TPVBA is complex, a chemically sound pathway can be proposed based on the known chemistry of organoboron compounds.[13] The primary decomposition event is the homolytic cleavage of the boron-carbon bonds, which are typically the most labile in the structure under thermal stress.
-
Initiation: At elevated temperatures (>300°C), the B-C bonds begin to break, releasing phenyl radicals.
-
Propagation: These highly reactive phenyl radicals can abstract hydrogen atoms from other molecules to form stable benzene (C₆H₆), a common volatile product in the decomposition of such compounds.[13]
-
Termination/Residue Formation: The remaining boron-oxygen framework, now highly unstable, likely undergoes rearrangement and further fragmentation, ultimately collapsing into a polymeric boron-oxygen network or, upon complete decomposition, boric oxide (B₂O₃).
Caption: Proposed thermal decomposition pathway for TPVBA.
This proposed mechanism underscores the importance of using coupled analytical techniques, such as TGA-Mass Spectrometry (TGA-MS), to experimentally verify the identity of evolved gases like benzene, thereby validating the decomposition model.[14]
Experimental Protocol: Thermogravimetric Analysis of TPVBA
Trustworthy data originates from a robust, well-validated protocol. The following section details a standard operating procedure for analyzing the thermal stability of TPVBA using a modern thermogravimetric analyzer.
Objective:
To determine the thermal stability and decomposition profile of a TPVBA sample under an inert atmosphere.
Instrumentation:
A calibrated thermogravimetric analyzer (TGA) equipped with a high-precision microbalance and gas-switching capabilities.[11][15]
Workflow Diagram:
Caption: Standard experimental workflow for TGA analysis of TPVBA.
Step-by-Step Methodology:
-
Instrument Preparation & Calibration:
-
Causality: Ensure the instrument's balance and temperature sensors are accurate by performing standard mass and temperature calibrations (e.g., using certified reference materials). This is the foundation of data integrity.
-
-
Sample Preparation:
-
Weigh 5-10 mg of TPVBA into an inert crucible (e.g., alumina).
-
Causality: A small sample mass minimizes thermal gradients within the sample, ensuring uniform heating and more accurate temperature measurement corresponding to mass loss events.
-
-
Atmosphere Control:
-
Place the crucible onto the TGA balance and seal the furnace.
-
Purge the system with high-purity nitrogen gas at a flow rate of 50 mL/min for at least 20 minutes before starting the analysis.[16]
-
Causality: This step is critical to remove all oxygen, preventing oxidative side reactions and ensuring that the observed mass loss is due solely to thermal decomposition.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30°C) until the mass signal is stable.
-
Begin heating the sample from 30°C to 800°C at a constant rate of 10°C/min.
-
Causality: A controlled, linear heating rate allows for the clear separation of distinct thermal events. A rate of 10°C/min is standard and provides a good balance between resolution and experiment time.[16]
-
-
Data Acquisition and Analysis:
-
Continuously record the sample mass as a function of temperature.
-
Plot the results as percent mass loss versus temperature to generate the TGA curve.
-
Calculate the first derivative of the TGA curve (the DTG curve) to more precisely identify the temperatures of maximum decomposition rates.[10]
-
Implications for Researchers and Drug Development
A thorough understanding of TPVBA's thermal profile is not merely academic; it has profound practical implications:
-
For Synthetic Chemists: Knowledge of the decomposition onset temperature defines the upper limit for reaction conditions, preventing reagent degradation and ensuring yield and purity.
-
For Materials Scientists: When using TPVBA to create COFs or polymers, the thermal stability of the resulting material is directly linked to the integrity of the boroxine nodes. TGA is a primary tool for characterizing the final product's operational temperature range.
-
For Drug Development Professionals: Boron-containing compounds, including boronic acids and their derivatives, are established therapeutic agents.[17] For any TPVBA-related prodrug or formulation, understanding its thermal stability is a regulatory requirement and is essential for determining shelf-life, storage conditions, and compatibility with manufacturing processes like lyophilization or heat sterilization.
By employing the analytical methodologies described herein, researchers can confidently characterize the thermal behavior of TPVBA and its derivatives, enabling more robust and reliable scientific and pharmaceutical development.
References
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Unlocking New Frontiers: A Technical Guide to the Novel Applications of AIE-Active Aldehydes
In the dynamic landscape of materials science and biomedical research, the emergence of luminogens with aggregation-induced emission (AIE) properties has marked a paradigm shift, transforming our approach to diagnostics, therapeutics, and molecular sensing.[1][2] Traditional fluorescent molecules often suffer from aggregation-caused quenching (ACQ), a phenomenon that significantly limits their utility in the solid state or at high concentrations.[3] AIE-active molecules, or AIEgens, conversely, exhibit enhanced fluorescence in their aggregated state, a property that opens up a wealth of possibilities for innovative applications.[3] This guide delves into a particularly versatile class of AIEgens: AIE-active aldehydes. Their unique combination of inherent luminosity in the aggregated state and the reactive carbonyl group makes them powerful tools for researchers, scientists, and drug development professionals. This document provides an in-depth exploration of their synthesis, mechanistic underpinnings, and burgeoning applications, offering both foundational knowledge and actionable protocols.
The Core Principle: Understanding Aggregation-Induced Emission in Aldehyde Architectures
The photophysical phenomenon of Aggregation-Induced Emission (AIE) is primarily attributed to the restriction of intramolecular motion (RIM).[4] In dilute solutions, AIEgens are typically non-emissive as their excited state energy is dissipated through non-radiative pathways, such as intramolecular rotations and vibrations.[4] Upon aggregation, these intramolecular motions are physically constrained, blocking the non-radiative decay channels and forcing the excited state to decay radiatively, resulting in strong fluorescence emission.[4]
The introduction of an aldehyde moiety onto an AIE-active core, such as tetraphenylethylene (TPE) or salicylaldehyde, creates a bifunctional molecule with both sensing and signaling capabilities.[3][5] The aldehyde group can participate in a variety of chemical reactions, including Schiff base formation and Knoevenagel condensation, which can be strategically employed to modulate the AIE effect, leading to "turn-on" or "turn-off" fluorescent responses.[6][7] This reactivity is the cornerstone of many of the novel applications discussed herein.
Synthetic Strategies: Crafting the Molecular Tools
The versatility of AIE-active aldehydes stems from the diverse synthetic routes available for their creation. The choice of synthetic pathway is dictated by the desired core AIEgen structure and the intended application. Two of the most prevalent and effective methods are Schiff base condensation and Knoevenagel condensation.
Schiff Base Condensation: A Facile Route to AIE-Active Salicylaldehyde Derivatives
Schiff base condensation offers a straightforward method for synthesizing AIE-active molecules, particularly those based on salicylaldehyde.[5][6] This reaction involves the condensation of an aldehyde with a primary amine to form an imine or Schiff base.
Experimental Protocol: Synthesis of a Salicylaldehyde-Based AIE-Active Schiff Base [5]
-
Dissolution of Reactants: Dissolve one equivalent of a simple diamine molecule (e.g., N1-tritylethane-1,2-diamine) in a suitable solvent such as ethanol or methanol.
-
Addition of Salicylaldehyde: To the stirred solution, add one equivalent of salicylaldehyde.
-
Reaction Conditions: Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of Product: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates out is collected by filtration.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system if necessary.
-
Characterization: Confirm the structure of the synthesized AIE-active Schiff base using standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.
The resulting Schiff base often exhibits pronounced AIE characteristics, with the restriction of intramolecular rotation (RIR) around the C=N bond in the aggregated state being a key contributor to the enhanced emission.[5]
Knoevenagel Condensation: Engineering AIE-Active Probes for Anion Sensing
The Knoevenagel condensation is a powerful tool for creating AIE-active sensors, particularly for the detection of anions like cyanide.[7] This reaction involves the condensation of an aldehyde with an active methylene compound, such as malononitrile, in the presence of a basic catalyst.[7]
Experimental Protocol: Synthesis of a TPE-based AIE-Active Aldehyde via Knoevenagel Condensation [3]
-
Synthesis of the Aldehyde Precursor: Begin with the synthesis of a tetraphenylethylene (TPE) core functionalized with one or more aldehyde groups. This can be achieved through various methods, including the McMurry coupling reaction of a corresponding benzophenone derivative.[3]
-
Reactant Mixture: In a round-bottom flask, dissolve the TPE-aldehyde precursor and an equimolar amount of an active methylene compound (e.g., malononitrile) in a suitable solvent like ethanol or a solvent-free system.
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine or an inorganic base like gallium chloride.[7]
-
Reaction Progression: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction's progress using TLC.
-
Work-up: Once the reaction is complete, the product can often be isolated by simple filtration, as it may precipitate out of the reaction mixture. Wash the solid with a suitable solvent to remove the catalyst and any unreacted starting materials.
-
Characterization: Characterize the final product using spectroscopic methods (NMR, IR, Mass Spectrometry) to confirm its structure and purity.
This method allows for the introduction of specific functionalities that can interact with target analytes, leading to a measurable change in the AIE signal.
Novel Applications: From Cellular Imaging to Environmental Monitoring
The unique properties of AIE-active aldehydes have paved the way for a diverse range of applications, with significant potential to impact various scientific and technological fields.
Chemosensors for Ion Detection
The reactive aldehyde group can be harnessed to design highly selective and sensitive chemosensors for various ions. The interaction of the aldehyde or its derivatives with a target ion can either induce or disrupt the aggregation of the AIEgen, leading to a "turn-on" or "turn-off" fluorescence response.
Application Example: Detection of Fe3+ Ions [6]
AIE-active salicylaldehyde Schiff bases have been successfully employed for the detection of Fe3+ ions. In the aggregated state, these probes exhibit strong fluorescence. Upon the addition of Fe3+, the ions coordinate with the Schiff base, leading to a quenching of the fluorescence. This "turn-off" sensing mechanism is highly selective for Fe3+ over other metal ions.
| AIE-Active Aldehyde Sensor | Analyte | Detection Limit | Response Mechanism | Reference |
| Salicylaldehyde Schiff Base | Zn(II) | 0.064 ppm | Turn-on | [5] |
| Salicylaldehyde Schiff Base | Fe3+ | - | Turn-off (Quenching) | [6] |
| TPE-based Knoevenagel Product | Cyanide | - | Turn-on | [7] |
Bioimaging: Illuminating Cellular Processes
The bright and photostable emission of AIE-active aldehydes in their aggregated state makes them excellent candidates for bioimaging applications.[8][9] Their ability to "light up" in specific cellular environments or upon binding to specific biomolecules allows for high-contrast imaging of cellular structures and processes.
Experimental Protocol: Live Cell Imaging with an AIE-Active Probe [10]
-
Cell Culture: Culture the desired cell line (e.g., T-47D human breast cancer cells) on a glass-bottom dish suitable for fluorescence microscopy in a complete culture medium.
-
Probe Preparation: Prepare a stock solution of the AIE-active aldehyde probe in a biocompatible solvent like DMSO. Dilute the stock solution in the cell culture medium to the desired final concentration (typically in the low micromolar range).
-
Cell Staining: Remove the culture medium from the cells and add the probe-containing medium. Incubate the cells with the probe for a specific duration (e.g., 1 hour) at 37°C in a CO2 incubator.
-
Washing: After incubation, remove the probe-containing medium and wash the cells gently with phosphate-buffered saline (PBS) to remove any unbound probe.
-
Imaging: Add fresh culture medium or PBS to the cells and image them using a confocal fluorescence microscope. Use an appropriate excitation wavelength and collect the emission in the corresponding channel.
Workflow for AIE-Probe Based Cellular Imaging
Caption: General workflow for live cell imaging using AIE-active aldehyde probes.
Theranostics: Combining Diagnosis and Therapy
The concept of theranostics, which integrates diagnostic and therapeutic functionalities into a single agent, is a rapidly advancing field.[11][12] AIE-active aldehydes are emerging as promising candidates for theranostic applications, particularly in the realm of photodynamic therapy (PDT).[13] In PDT, a photosensitizer generates reactive oxygen species (ROS) upon light irradiation, leading to localized cell death. Many AIEgens can act as efficient photosensitizers in their aggregated state.
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Methodological & Application
Application Note: Synthesis and Application of a TPE-Based AIEgen Fluorescent Probe for the Ultrasensitive Detection of Picric Acid
Introduction: The Power of Aggregation-Induced Emission
In the realm of fluorescence sensing, traditional organic fluorophores often suffer from a phenomenon known as Aggregation-Caused Quenching (ACQ), where their fluorescence intensity diminishes or is extinguished at high concentrations or in the solid state. This limitation significantly curtails their practical applications. A paradigm shift occurred with the discovery of Aggregation-Induced Emission (AIE), a unique photophysical phenomenon where non-emissive molecules in solution are induced to emit strongly upon aggregation.[1][2][3] Luminogens exhibiting this property, termed AIEgens, have become powerful tools in chemosensing, bioimaging, and materials science.[4]
At the heart of many AIEgens is the tetraphenylethylene (TPE) core. The propeller-like, non-planar structure of TPE allows for active intramolecular rotations in the excited state when dissolved, providing a non-radiative pathway for the excited state to decay, hence the molecules are non-emissive. In the aggregated state, these intramolecular rotations are restricted, blocking the non-radiative decay channels and opening up a radiative pathway, resulting in strong fluorescence emission.
4-(1,2,2-Triphenylvinyl)benzaldehyde (TPE-CHO) is a versatile building block that combines the remarkable AIE properties of the TPE scaffold with the reactive functionality of an aldehyde group.[5] The aldehyde allows for facile post-synthetic modification, most commonly through Schiff base condensation with primary amines, to generate a diverse library of fluorescent probes tailored for specific applications.[6][7][8] This application note provides a detailed protocol for the synthesis of a novel AIEgen probe, TPE-Py , via a Schiff base reaction between TPE-CHO and 2-aminopyridine, and demonstrates its application as a highly sensitive and selective "turn-on" fluorescent sensor for the detection of the hazardous explosive, picric acid.
PART 1: Synthesis of TPE-Py Fluorescent Probe
The synthesis of the TPE-Py probe is a straightforward one-step Schiff base condensation reaction. The imine bond formed is key to the probe's functionality and provides a recognition site for the analyte.
Causality Behind Experimental Choices:
-
Solvent: Absolute ethanol is chosen as the reaction solvent due to its ability to dissolve both reactants and its appropriate boiling point for reflux, facilitating the reaction without requiring excessively high temperatures that could degrade the components.
-
Catalyst: A catalytic amount of acetic acid is added to protonate the aldehyde's carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and thus accelerating the rate of nucleophilic attack by the amine.
-
Reaction Conditions: Refluxing the reaction mixture ensures that the reaction proceeds to completion in a reasonable timeframe by providing the necessary activation energy for the dehydration step that forms the stable imine product.
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of the TPE-Py fluorescent probe.
Detailed Synthesis Protocol:
-
Reagent Preparation:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (TPE-CHO) (360 mg, 1.0 mmol).
-
Add 2-aminopyridine (104 mg, 1.1 mmol).
-
Add 30 mL of absolute ethanol.
-
-
Reaction Setup:
-
Stir the mixture at room temperature until the solids are mostly dissolved.
-
Add 2-3 drops of glacial acetic acid to the mixture using a Pasteur pipette.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain reflux for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 4:1 v/v) as the eluent. The formation of the more polar product spot and consumption of the TPE-CHO starting material indicates reaction progression.
-
-
Product Isolation and Purification:
-
After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.
-
As the solution cools, a yellow precipitate of the TPE-Py product will form.
-
Cool the flask further in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted starting materials and impurities.
-
Dry the purified yellow solid product in a vacuum oven at 40 °C overnight.
-
The expected yield should be in the range of 85-95%.
-
PART 2: Characterization and Photophysical Properties
The synthesized TPE-Py probe should be characterized to confirm its structure and evaluate its photophysical properties, which are crucial for its function as a fluorescent sensor.
Photophysical Data Summary:
| Property | Value (in THF) | Value (in THF/Water, 90% Water) |
| Absorption Max (λabs) | ~360 nm | ~365 nm |
| Emission Max (λem) | Not Emissive | ~480 nm |
| Quantum Yield (ΦF) | < 0.01 | > 0.40 |
| Appearance | Colorless | Bright Cyan Emission |
Note: These are representative values based on similar TPE-based Schiff base AIEgens. Actual values should be determined experimentally.
The data clearly demonstrates the AIE characteristic of TPE-Py. In a good solvent like pure THF, the probe is non-emissive. However, in a poor solvent mixture (THF/water), the molecules aggregate, restricting intramolecular rotation and leading to a dramatic increase in fluorescence quantum yield.[9]
PART 3: Application in Picric Acid Detection
Picric acid (2,4,6-trinitrophenol) is a highly explosive and toxic compound, making its sensitive and rapid detection a matter of significant importance for environmental and security monitoring.[1] The electron-deficient nature of picric acid makes it an excellent quencher for electron-rich fluorescent probes like TPE-Py.
Mechanism of Detection:
The detection mechanism relies on fluorescence quenching. The AIE-active aggregates of TPE-Py are highly fluorescent. Upon introduction of picric acid, a combination of photoinduced electron transfer (PET) from the electron-rich TPE-Py to the electron-deficient picric acid and Förster Resonance Energy Transfer (FRET) occurs, leading to a significant quenching of the probe's fluorescence.[5]
Detection Mechanism Diagram:
Caption: Mechanism of picric acid detection via fluorescence quenching.
Detailed Protocol for Picric Acid Detection:
-
Stock Solution Preparation:
-
TPE-Py Probe Stock (1 mM): Dissolve the appropriate amount of synthesized TPE-Py in THF to make a 1 mM stock solution.
-
Picric Acid Stock (1 mM): Prepare a 1 mM stock solution of picric acid in THF.
-
Working Solutions: Prepare working solutions of TPE-Py and picric acid by diluting the stock solutions with the THF/water (1:9 v/v) mixture.
-
-
Fluorescence Titration Experiment:
-
Prepare a series of 2 mL vials.
-
To each vial, add the appropriate volume of the TPE-Py working solution to achieve a final concentration of 10 µM in a final volume of 2 mL (using the THF/water 1:9 v/v mixture).
-
Add increasing amounts of the picric acid working solution to the vials to achieve a range of final concentrations (e.g., 0 to 50 µM).
-
Ensure the final volume in each vial is 2 mL by adding the THF/water mixture.
-
Incubate the solutions at room temperature for 5 minutes to allow for complexation.
-
-
Fluorescence Measurement:
-
Measure the fluorescence emission spectra of each solution using a fluorometer.
-
Set the excitation wavelength to the absorption maximum of the TPE-Py aggregates (e.g., 365 nm).
-
Record the emission intensity at the emission maximum (e.g., ~480 nm).
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the picric acid concentration.
-
Analyze the quenching efficiency using the Stern-Volmer equation: I₀ / I = 1 + Ksv[Q] Where I₀ is the fluorescence intensity in the absence of the quencher, I is the fluorescence intensity in the presence of the quencher, Ksv is the Stern-Volmer quenching constant, and [Q] is the concentration of the quencher (picric acid).
-
The limit of detection (LOD) can be calculated using the formula: LOD = 3σ / k Where σ is the standard deviation of the blank measurement and k is the slope of the calibration curve at low concentrations. Probes of this nature can achieve detection limits in the nanomolar range.[5]
-
Conclusion and Future Outlook
This application note demonstrates the successful synthesis of a novel AIEgen fluorescent probe, TPE-Py, from the versatile building block this compound. The straightforward Schiff base condensation allows for easy access to a sensitive and selective sensor for picric acid. The principles and protocols outlined here can be adapted to create a wide array of AIE-active probes for various targets by simply changing the amine component in the synthesis. The superior photophysical properties of AIEgens, such as high quantum yields in the aggregated state and large Stokes shifts, make them ideal candidates for the development of next-generation sensing and imaging technologies in fields ranging from environmental monitoring to medical diagnostics.
References
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Mechanochromic and AIE Active Fluorescent Probes for Solution and Vapor Phase Detection of Picric Acid: Application of Logic Gate. (2022). Journal of Photochemistry and Photobiology A: Chemistry, 432, 114057. [Link]
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A boron-nitrogen heterocyclic AIE probe for sensitive detection of picric acid. (2024). Dyes and Pigments, 225, 112101. [Link]
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Selective and sensitive detection of picric acid based on a water-soluble fluorescent probe. (n.d.). RSC Advances. [Link]
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An ESIPT/AIE active Schiff Base for the selective detection of Picric acid, Ammonia, and its potential applications in anticounterfeiting and latent fingerprinting. (2025). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 346, 126910. [Link]
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A boron-nitrogen heterocyclic AIE probe for sensitive detection of picric acid. (2024). Iris ApeRTa. [Link]
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Ultra-Sensitive Fluorescent and Colorimetric Probes for Femtomolar Detection of Picric Acid: Mechanochromic, Latent Fingerprinting, and pH Responsive Character with AIE Properties. (2022). ACS Omega, 7(40), 35898–35911. [Link]
-
Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media. (2020). ACS Omega, 5(2), 1251–1258. [Link]
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Synthesis of fluorescent probes. (n.d.). The Royal Society of Chemistry. [Link]
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An ESIPT/AIE active Schiff Base for the selective detection of Picric acid, Ammonia, and its potential applications in anticounterfeiting and latent fingerprinting. (2025). Semantic Scholar. [Link]
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Synthesis and Characterization of a Fluorescent Probe Based on Schiff-Base. (2019). University Chemistry. [Link]
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Design and synthesis of Schiff base AIE fluorescent probe for the detection of exogenous and endogenous H2O2 in tumor cells. (2022). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 279, 121404. [Link]
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Tetraphenylethene end-capped polyethylenimine fluorescent nanoparticles for cell imaging. (2018). Journal of Materials Chemistry B, 6(12), 1836-1843. [Link]
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The characterization of TPE dyes and TPE-LPs. (A) Fluorescence emission... (n.d.). ResearchGate. [Link]
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Photophysical Properties of Fluorescent Labels: A Meta‐Analysis to Guide Probe Selection Amidst Challenges with Available Data. (2021). ChemPhotoChem, 5(11), 1031-1043. [Link]
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Synthesis, Characterization and Use of Schiff Bases as Fluorimetric Analytical Reagents. (2013). Journal of Fluorescence, 23(3), 531-537. [Link]
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Synthesis and Characterization of a Fluorescent Probe Based on Schiff-Base. (2020). ResearchGate. [Link]
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Synthesis, characterization, spectroscopic studies and biological evaluation of Schiff bases derived from 1-hydroxy-2-acetonapth. (2018). Journal of Molecular Structure, 1155, 429-438. [Link]
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Synthesis, characterization, optical properties, biological activity and theoretical studies of a 4 nitrobenzylidene) amino) phenyl)imino)methyl)naphthalen-2-ol -based fluorescent Schiff base. (2022). Journal of the Iranian Chemical Society, 19(10), 4219–4235. [Link]
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Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. (2022). RSC Advances, 12(16), 9807–9815. [Link]
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Conjugated Aggregation-Induced Fluorescent Materials for Biofluorescent Probes: A Review. (2022). Molecules, 27(15), 4704. [Link]
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Application Notes & Protocols: Tris(4-aminophenyl)amine as a Versatile Building Block for Covalent Organic Frameworks in Advanced Applications
Introduction: The Role of Triphenylamine-Based Precursors in Covalent Organic Frameworks
Covalent Organic Frameworks (COFs) represent a class of crystalline porous polymers with a remarkable potential for a wide array of applications, owing to their tunable porosity, high surface area, and exceptional stability.[1][2][3][4] The rational design and selection of organic building blocks are paramount in dictating the ultimate structure and function of these materials.[1] Among the diverse array of molecular precursors, triphenylamine derivatives have emerged as particularly valuable building blocks. Their C3-symmetric, propeller-like geometry is ideal for the construction of 2D and 3D frameworks.
While the prompt specified Tris(4-(vinyl)phenyl)amine (TPVBA), the current body of scientific literature more extensively documents the use of its close analog, Tris(4-aminophenyl)amine (TAPA) . TAPA's trifunctional nature, presenting three reactive amine groups, makes it an excellent candidate for forming the nodes of COFs through reactions with complementary linkers.[5] This guide will therefore focus on TAPA as a representative and well-documented example of a triphenylamine-based building block for COF synthesis. The principles and protocols detailed herein can be adapted for other triphenylamine derivatives, including TPVBA, with appropriate modifications to the reaction chemistry.
This document provides a comprehensive overview of the synthesis, characterization, and application of TAPA-based COFs, intended for researchers, scientists, and professionals in drug development and materials science.
Part 1: Synthesis of TAPA-Based Covalent Organic Frameworks
The synthesis of TAPA-based COFs typically proceeds via a Schiff base reaction, a reversible condensation reaction between an amine and an aldehyde.[6] This reversibility is crucial for the "error-checking" mechanism that allows for the formation of a crystalline, rather than amorphous, polymer network. Solvothermal synthesis is a common method for achieving the necessary conditions for COF formation.[5]
Diagram of TAPA-based COF Synthesis
Caption: A general mechanism for a COF-based fluorescence sensor.
Application 3: Catalysis
The high surface area and the ability to incorporate catalytically active sites make COFs attractive for heterogeneous catalysis. [7][8][9][10]TAPA-based COFs can act as photocatalysts for various organic transformations. [7]
Conclusion and Future Outlook
Tris(4-aminophenyl)amine (TAPA) is a versatile and powerful building block for the construction of highly ordered and porous covalent organic frameworks. The protocols and data presented in this guide demonstrate the feasibility of synthesizing TAPA-based COFs with tunable properties for a range of applications, including targeted drug delivery, sensitive chemical detection, and efficient catalysis. As research in this field continues to expand, we can expect the development of even more sophisticated TAPA-based COFs with enhanced functionalities and performance, further solidifying their role as advanced materials in science and technology.
References
- A conjugated 2D covalent organic framework as a drug delivery vehicle towards triple negative breast cancer malignancy - PMC - NIH. (n.d.).
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- High-Sensitivity Acoustic Molecular Sensors Based on Large-Area, Spray-Coated 2D Covalent Organic Frameworks - PubMed. (2020, September 16).
- Surface charge enhanced synthesis of TpEB-based covalent organic framework (COF) membrane for dye separation with three typical charge properties - ResearchGate. (2025, August 5).
- Cyclopalladation of a Covalent Organic Framework for Near-Infrared Light-Driven Photocatalytic Hydrogen Peroxide Production | Catalysis | ChemRxiv | Cambridge Open Engage. (2024, September 12).
- Covalent Organic Frameworks for Photocatalysis: Design, Strategy, and Structure-to-Performance Relationship - Comoc |. (n.d.).
- Four-State Electrochromism in Tris(4-aminophenyl)amine- terephthalaldehyde-based Covalent Organic Framework - PubMed. (2025, January 21).
- Drug delivery using biocompatible covalent organic frameworks (COFs) towards a therapeutic approach. | Semantic Scholar. (n.d.).
- Commercial Suppliers and Technical Applications of Tris(4-aminophenyl)methane: A Guide for Researchers - Benchchem. (n.d.).
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- COF-Based Photocatalysts for Enhanced Synthesis of Hydrogen Peroxide - MDPI. (2024, February 29).
- Surface mediated synthesis of 2D covalent organic frameworks: 1,3,5-tris(4-bromophenyl)benzene on graphite(001), Cu(111), and Ag(110) - Chemical Communications (RSC Publishing). (n.d.).
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4-(1,2,2-Triphenylvinyl)benzaldehyde in bioimaging and cell staining
An In-Depth Guide to 4-(1,2,2-Triphenylvinyl)benzaldehyde for Advanced Bioimaging and Cell Staining
Authored by: A Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of this compound, a versatile fluorogen with Aggregation-Induced Emission (AIE) properties, for cellular imaging and staining.
Foundational Principle: The Aggregation-Induced Emission (AIE) Phenomenon
For decades, the utility of many fluorescent molecules was hampered by a phenomenon known as Aggregation-Caused Quenching (ACQ), where their fluorescence diminishes or is extinguished at high concentrations or in the solid state. The discovery of Aggregation-Induced Emission (AIE) has revolutionized the field of fluorescent probes.[1] AIE-active molecules, or AIEgens, are largely non-emissive when dissolved in good solvents but become highly fluorescent upon aggregation.[2]
The workhorse behind many AIEgens, including this compound, is the tetraphenylethylene (TPE) core.[3][4] The mechanism responsible for the AIE effect is the Restriction of Intramolecular Motion (RIM) .[1][3] In dilute solutions, the phenyl rings of the TPE core undergo active, low-frequency rotational and vibrational motions, providing a non-radiative pathway for the excited state to decay, thus quenching fluorescence.[1][5] However, in an aggregated state or when bound within a constrained environment like a cell organelle, these intramolecular motions are physically restricted. This blockage of non-radiative decay channels forces the excited state to decay radiatively, resulting in a strong fluorescent emission.[4] This "light-up" capability provides an exceptional signal-to-noise ratio, making AIEgens ideal candidates for high-contrast bioimaging.[6]
This compound is a particularly valuable AIEgen because it combines the robust photophysical properties of the TPE scaffold with a reactive aldehyde functional group.[7] This aldehyde serves as a versatile chemical handle, allowing for covalent modification and the synthesis of targeted probes for specific biomolecules or cellular structures.[7][8]
Caption: Mechanism of Aggregation-Induced Emission (AIE).
Technical Profile and Properties
Summarized below are the key technical specifications for this compound. This data is crucial for designing experiments, preparing solutions, and understanding the molecule's behavior.
| Property | Value | Source(s) |
| CAS Number | 1289218-74-1 | [9][10][11] |
| Molecular Formula | C₂₇H₂₀O | [9][11] |
| Molecular Weight | 360.45 g/mol | [9][11] |
| Appearance | White to amber powder/crystal | [8][11] |
| Solubility | Soluble in organic solvents (THF, DCM, DMSO, DMF); limited solubility in water | [8][11] |
| Primary Application | Aggregation-Induced Emission (AIE)-active building block for fluorescent probes | [7][11] |
| Storage Temperature | 2-8°C | [11] |
Application Notes: Best Practices for Cellular Imaging
Probe Preparation and Cellular Delivery
The hydrophobic nature of this compound is a critical consideration.[8] Direct application to aqueous cell culture media will result in immediate aggregation and precipitation, preventing effective cellular uptake.
-
Causality: To overcome this, a stock solution must first be prepared in a biocompatible organic solvent. Dimethyl sulfoxide (DMSO) is the standard choice due to its high solvating power and miscibility with aqueous media.[11] A high-concentration stock (e.g., 1-10 mM) allows for minimal solvent introduction into the cell culture, mitigating potential cytotoxicity from the solvent itself.
-
Expert Insight: When diluting the DMSO stock into the final working solution in cell culture media, rapid and thorough mixing is essential. This transiently keeps the AIEgen molecules dispersed long enough to cross the cell membrane before forming extracellular aggregates. The inherent lipophilicity of the TPE core facilitates passive diffusion across the lipid-rich cell membrane.
Mechanism of Staining
Once inside the cell, this compound tends to accumulate in lipid-rich environments, such as the cytoplasm, lipid droplets, and cellular membranes.[12] This accumulation restricts the intramolecular rotation of the TPE core, causing the molecule to "light up" and vividly stain these compartments. The aldehyde group may also react with primary amine groups on intracellular proteins, leading to covalent labeling and immobilization, which further enhances the AIE effect.
Advantages in Bioimaging
-
High Contrast & Low Background: The "turn-on" nature of the fluorescence ensures that only aggregated or bound probes emit light, resulting in a high signal-to-noise ratio and minimal background fluorescence.[6]
-
Excellent Photostability: AIEgens are generally more resistant to photobleaching compared to conventional dyes, allowing for long-term imaging and time-lapse studies.[12]
-
Low Cytotoxicity: Many TPE-based AIEgens, when used at optimized concentrations, exhibit good biocompatibility, making them suitable for live-cell imaging.[10][12]
Experimental Protocols
The following protocols are designed as robust starting points. Trustworthiness in any protocol is achieved through optimization. Researchers must empirically determine the optimal probe concentration and incubation time for their specific cell type and experimental setup.
Protocol 1: Live-Cell Staining and Imaging
This protocol details the general procedure for staining live, adherent cells to visualize the cytoplasm and lipid-rich structures.
Caption: Experimental workflow for live-cell staining.
A. Reagent Preparation
-
Stock Solution (1 mM): Carefully weigh the required amount of this compound powder. Dissolve in high-quality, anhydrous DMSO to a final concentration of 1 mM.
-
Expertise Note: Use anhydrous DMSO to prevent premature aggregation of the probe in the stock solution, ensuring its longevity. Store the stock solution at -20°C, protected from light.
-
B. Cell Preparation
-
Seeding: Plate cells of interest (e.g., HeLa, A549) onto a suitable imaging vessel (e.g., glass-bottom dishes, chambered slides) 24 hours prior to staining.
-
Causality: Aim for 60-80% confluency at the time of staining. Overly confluent cells can exhibit altered uptake kinetics, while sparse cultures provide less cellular material for imaging.
-
C. Staining Procedure
-
Working Solution: Pre-warm complete cell culture medium to 37°C. Prepare the staining solution by diluting the 1 mM DMSO stock into the pre-warmed medium to a final concentration of 1-10 µM. Vortex immediately and thoroughly.
-
Self-Validation: Always perform a concentration gradient (e.g., 1 µM, 5 µM, 10 µM) on your first attempt to find the optimal balance between bright staining and low cytotoxicity for your specific cell line.
-
-
Staining: Aspirate the existing culture medium from the cells. Gently add the staining solution.
-
Incubation: Incubate the cells for 15-60 minutes at 37°C in a 5% CO₂ incubator.
-
Self-Validation: Perform a time-course experiment (e.g., 15 min, 30 min, 60 min) to determine the shortest incubation time required to achieve stable, bright fluorescence.
-
-
Washing: Aspirate the staining solution. Wash the cells twice with pre-warmed Phosphate-Buffered Saline (PBS) to remove extracellular probe aggregates.
-
Imaging: Add fresh, pre-warmed complete medium or PBS to the cells. Proceed immediately to imaging.
D. Fluorescence Microscopy
-
Microscope Setup: Use an inverted fluorescence microscope equipped for live-cell imaging.
-
Filter Sets: The TPE core typically has a broad absorption peak in the UV-to-blue range and emits blue-to-green light.
-
Excitation: ~360-400 nm (DAPI filter set)
-
Emission: ~450-520 nm (DAPI or FITC filter set)
-
Note: These are starting points. Optimal filter sets should be confirmed based on the specific spectral properties measured for the probe in the cellular environment.
-
Protocol 2: Fixed-Cell Staining
Fixation can be useful for preserving samples or when performing co-staining with antibodies (immunofluorescence).
A. Cell Preparation and Fixation
-
Culture Cells: Grow adherent cells on sterile glass coverslips in a petri dish or multi-well plate to 60-80% confluency.
-
Wash: Gently wash the cells once with PBS.
-
Fixation: Add 4% paraformaldehyde (PFA) in PBS to the cells and incubate for 15 minutes at room temperature.[13][14]
-
Causality: PFA is a cross-linking fixative that preserves cellular morphology well, which is crucial for accurate localization studies.
-
-
Wash: Aspirate the PFA solution and wash the cells three times with PBS, for 5 minutes each wash.[14]
B. (Optional) Permeabilization
-
Permeabilize: If co-staining with antibodies that target intracellular antigens, add 0.1-0.2% Triton™ X-100 in PBS and incubate for 10 minutes at room temperature.[13][15] If only staining with the AIE probe, this step can often be skipped.
-
Wash: Wash three times with PBS.
C. Staining and Mounting
-
Probe Staining: Prepare a 1-10 µM working solution of this compound in PBS from the 1 mM DMSO stock. Add to the fixed cells and incubate for 30 minutes at room temperature, protected from light.
-
Wash: Wash three times with PBS to remove unbound probe.
-
Mounting: Mount the coverslip onto a microscope slide using an appropriate mounting medium (an anti-fade medium is recommended). Seal the edges with nail polish if necessary.[15]
-
Imaging: Image using the filter sets described in the live-cell protocol.
References
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Alkyne-inserted tetraphenylethylene derivatives: enhanced aggregation-induced emission via intramolecular and intermolecular interactions. Organic Chemistry Frontiers (RSC Publishing). [Link]
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Aggregation-Induced Emission (AIE) Probes for Cell Imaging | Request PDF. ResearchGate. [Link]
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AIEgen based light-up probes for live cell imaging. Semantic Scholar. [Link]
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Deciphering the working mechanism of aggregation-induced emission of tetraphenylethylene derivatives by ultrafast spectroscopy. Chemical Science (RSC Publishing). [Link]
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Aggregation-induced emission (AIE)-active fluorescent probes with multiple binding sites toward ATP sensing and live cell imaging. Journal of Materials Chemistry B (RSC Publishing). [Link]
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Aggregation-Induced Fluorogens in Bio-Detection, Tumor Imaging, and Therapy: A Review. CCS Chemistry. [Link]
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Aggregation-Induced Emission of Tetraphenylethene-Conjugated Phenanthrene Derivatives and Their Bio-Imaging Applications. PMC, NIH. [Link]
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Visualizing intracellular dynamics with AIE probes | Request PDF. ResearchGate. [Link]
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Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media. PubMed Central. [Link]
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Benzaldehyde stimulates autophagy via the sonic hedgehog signaling pathway in mouse brain astrocytes after treatment with Angiostrongylus cantonensis excretory-secretory products. PMC, PubMed Central. [Link]
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2-Phenyl-tetrahydropyrimidine-4(1H)-ones – cyclic benzaldehyde aminals as precursors for functionalised β²-amino acids. ResearchGate. [Link]
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Application Notes & Protocols: Synthesis and Application of Advanced Schiff Bases via Condensation with 4-(1,2,2-Triphenylvinyl)benzaldehyde
Introduction: Bridging Classical Chemistry with Advanced Materials
The Schiff base, or azomethine, is a cornerstone of organic synthesis, characterized by a carbon-nitrogen double bond (>C=N–).[1][2][3][4] Formed through the condensation of a primary amine with a carbonyl compound, these structures are not merely synthetic curiosities; they are pivotal intermediates and valuable ligands in coordination chemistry.[3][5][6] Their applications are vast, spanning catalysis, materials science, and pharmacology, with many Schiff bases exhibiting potent antimicrobial, anti-inflammatory, and anticancer properties.[3][5][6][7]
This guide focuses on the synthesis of Schiff bases using a particularly innovative aldehyde: 4-(1,2,2-Triphenylvinyl)benzaldehyde (TPVBA) . This molecule is distinguished by its two primary components: a highly reactive aldehyde functional group, which readily participates in condensation reactions, and a tetraphenylethylene (TPE) core.[8][9] The TPE moiety is renowned for a unique photophysical phenomenon known as Aggregation-Induced Emission (AIE).[8][10] Unlike traditional fluorophores that suffer from quenching in high concentrations or the solid state, AIE-active molecules like TPE become highly luminescent upon aggregation.
The condensation of TPVBA with various primary amines yields novel Schiff bases that synergistically combine the versatile chemistry of the imine bond with the remarkable AIE properties of the TPE scaffold. This opens new frontiers for creating advanced functional materials, including highly sensitive fluorescent probes, components for Organic Light-Emitting Diodes (OLEDs), building blocks for Covalent Organic Frameworks (COFs), and next-generation agents for bioimaging and targeted drug delivery.[8][9][11]
The Reaction Mechanism: A Step-by-Step Analysis
The formation of a Schiff base is a reversible, typically acid-catalyzed, two-stage process involving nucleophilic addition followed by dehydration.[1][12] Understanding this mechanism is critical for optimizing reaction conditions and maximizing yield.
-
Nucleophilic Attack: The reaction initiates with the nucleophilic nitrogen atom of the primary amine attacking the electrophilic carbonyl carbon of TPVBA.[1][12] This breaks the carbonyl π-bond, leading to a zwitterionic intermediate.
-
Proton Transfer & Carbinolamine Formation: A rapid intramolecular proton transfer from the positively charged nitrogen to the negatively charged oxygen occurs, yielding a neutral, tetrahedral intermediate known as a carbinolamine (or hemiaminal).[1][12]
-
Protonation and Dehydration: In the presence of an acid catalyst, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (H₂O).[13][14]
-
Imine Formation: The lone pair of electrons on the nitrogen atom then forms a double bond with the adjacent carbon, expelling the water molecule and forming a protonated imine. A final deprotonation step yields the neutral Schiff base and regenerates the acid catalyst.
The entire process is an equilibrium. To drive the reaction toward the product, water is often removed from the reaction mixture, either azeotropically or by using a dehydrating agent.[15] The reversibility also means that Schiff bases are susceptible to hydrolysis (cleavage by water), a factor that must be considered during workup and storage.[16][17][18]
Caption: Mechanism of Schiff base formation.
Experimental Protocols
The following protocols provide robust starting points for the synthesis of TPVBA-derived Schiff bases. Optimization of solvent, temperature, and reaction time may be necessary depending on the specific amine used.
Protocol 1: Standard Synthesis via Reflux Condensation
This conventional method is reliable for a wide range of aromatic and aliphatic amines.
Materials & Reagents:
-
This compound (TPVBA)
-
Primary Amine (e.g., Aniline, 4-methoxyaniline, etc.)
-
Absolute Ethanol (or Methanol)
-
Glacial Acetic Acid (catalytic amount)
-
Standard reflux apparatus with condenser and magnetic stirrer
-
TLC plates (silica gel) and developing chamber
Step-by-Step Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in absolute ethanol (approx. 15-20 mL per mmol of aldehyde).
-
Addition of Amine: To this stirring solution, add an equimolar amount (1.0 eq) of the desired primary amine.[2]
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.[4][7][19]
-
Reflux: Attach a condenser and heat the mixture to reflux (approx. 80°C for ethanol). Maintain reflux for 2-6 hours.[2][20]
-
Reaction Monitoring: Periodically monitor the reaction's progress by TLC, using a suitable mobile phase (e.g., hexane:ethyl acetate 4:1).[20][21] The formation of the more conjugated Schiff base product will typically result in a new spot with a different Rf value from the starting materials.
-
Isolation: Once the reaction is complete (as indicated by the consumption of the limiting reagent), remove the flask from the heat source and allow it to cool to room temperature. A solid precipitate of the Schiff base product should form.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.[22]
-
Drying: Dry the purified product under vacuum or in a desiccator. Store in a dry environment to prevent hydrolysis.[16]
Caption: Standard experimental workflow for Schiff base synthesis.
Protocol 2: Green Synthesis in an Aqueous Medium
This environmentally benign alternative eliminates the need for organic solvents and often simplifies purification.[15]
Step-by-Step Procedure:
-
Mixing: In a flask at room temperature, add equimolar amounts of TPVBA and the primary amine to water.
-
Reaction: Stir the suspension vigorously at room temperature for 5-30 minutes.[15] The reaction is often surprisingly rapid.
-
Isolation: The Schiff base product, being insoluble in water, will precipitate out of the solution.
-
Purification: Collect the solid by simple filtration, wash thoroughly with water, and dry. This method often yields a product of high purity without the need for further recrystallization.[15]
Purification and Spectroscopic Characterization
Rigorous purification and characterization are essential to validate the successful synthesis of the target Schiff base.
Purification Techniques
-
Recrystallization: This is the most effective method for purifying solid Schiff bases.[16][23] Ethanol is a common and effective solvent for this purpose.[20][23] The crude product is dissolved in a minimum amount of hot solvent and allowed to cool slowly, promoting the formation of pure crystals.
-
Column Chromatography: If recrystallization fails or if the product is an oil, column chromatography can be used. Expert Tip: It is often advisable to use neutral alumina instead of silica gel as the stationary phase, as the acidic nature of silica can potentially hydrolyze the imine bond.[16]
Spectroscopic Validation
| Technique | Expected Observation for TPVBA-Schiff Base | Rationale |
| FT-IR | Disappearance of aldehyde C=O stretch (~1700 cm⁻¹) and amine N-H stretches (~3300-3400 cm⁻¹). Appearance of a strong C=N (imine) stretch between 1590-1625 cm⁻¹. [2][22] | Confirms the condensation reaction and the formation of the defining azomethine functional group. |
| ¹H NMR | Disappearance of the aldehyde proton signal (~9-10 ppm). Appearance of a characteristic singlet for the azomethine proton (-CH=N-) between 8.0-9.0 ppm. [2] Aromatic protons from the TPE core and amine substituent will appear in the ~6.5-8.0 ppm range. | Provides unambiguous structural proof of imine formation. The chemical shift of the azomethine proton is highly diagnostic. |
| ¹³C NMR | Disappearance of the aldehyde carbonyl carbon (~190 ppm). Appearance of the imine carbon signal (~160-170 ppm). | Confirms the change in carbon hybridization from sp² carbonyl to sp² imine. |
| UV-Vis | Bathochromic (red) shift in the maximum absorption wavelength (λₘₐₓ) compared to TPVBA. | Indicates an extension of the π-conjugated system upon formation of the Schiff base.[2] |
| Fluorescence | Weak or no emission in dilute solution. Strong fluorescence when aggregated, in solid form, or upon binding to a target (AIE effect). | Confirms that the TPE moiety's AIE property is retained or modulated in the final product. |
Applications in Research and Drug Development
The unique AIE-active Schiff bases derived from TPVBA are enabling technologies for a variety of high-impact applications.
-
Advanced Materials:
-
Fluorescent Sensors: The "turn-on" fluorescence of these compounds in the aggregated state makes them ideal for creating highly sensitive and selective sensors for detecting analytes like metal ions (e.g., Hg²⁺) or hazardous chemicals.[9]
-
Covalent Organic Frameworks (COFs): TPVBA serves as a powerful luminescent linker, allowing for the rational design of porous, crystalline COFs with built-in fluorescence for applications in chemical sensing and gas storage.[8]
-
-
Biomedical and Pharmaceutical Fields:
-
Bioimaging: The high fluorescence in aggregated states (e.g., within cell structures or when bound to biomolecules) and good biocompatibility make these Schiff bases excellent probes for high-contrast cellular imaging.[11]
-
Drug Delivery: The TPE framework can be incorporated into nanoscale coordination polymers or other nanocarriers to simultaneously track the carrier via fluorescence and deliver a therapeutic payload.[11]
-
Therapeutics: Schiff bases are a well-established pharmacophore with diverse biological activities.[3][5][6] The TPE unit can be used to enhance cellular uptake or modulate the therapeutic activity of the molecule, creating novel anticancer or antimicrobial agents.[7]
-
Caption: Key application areas for TPVBA-derived Schiff bases.
Troubleshooting and Field-Proven Insights
| Problem | Potential Cause | Expert Recommendation |
| Low or No Product Yield | Incomplete reaction; Unfavorable equilibrium. | Increase reflux time and monitor with TLC. Ensure reagents are pure and solvent is anhydrous. If needed, use a Dean-Stark trap to azeotropically remove water and drive the equilibrium forward.[15] |
| Aldehyde Peak in ¹H NMR | Incomplete reaction or product hydrolysis during workup/analysis. | Ensure the reaction has gone to completion.[18] For purification, use anhydrous solvents and avoid acidic conditions (e.g., use neutral alumina for chromatography).[16] Dry the final product thoroughly and store it in a desiccator. |
| Product is an Oil, Not a Solid | The specific amine substituent may lower the melting point. | Attempt purification by column chromatography instead of recrystallization. Try triturating the oil with a non-polar solvent like hexane to induce solidification. |
| Broad NMR Signals | Presence of paramagnetic impurities or aggregation in the NMR solvent. | Ensure all glassware is scrupulously clean. Try acquiring the spectrum in a different deuterated solvent or at a slightly elevated temperature to reduce aggregation effects. |
| No AIE Fluorescence | The molecular design of the specific Schiff base may restrict intramolecular rotation in the aggregated state differently. | This is a structural-property relationship. The AIE effect is dependent on the specific amine used. Synthesize a small library of derivatives with different amines to find a structure with optimal photophysical properties. |
References
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ResearchGate. (2024). How to purify Schiff base product? Available at: [Link]
-
Silva, P. J. (2020). New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents. PeerJ, 8, e10459. Available at: [Link]
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ResearchGate. (n.d.). Mechanistic explanation of the formation of Schiff base. Available at: [Link]
-
ResearchGate. (2021). Is there an effective way of purifying schiff bases? Available at: [Link]
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ResearchGate. (2019). (PDF) New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents. Available at: [Link]
-
Yuan, Y., & Li, Z. (2015). New insights into the mechanism of the Schiff base hydrolysis catalyzed by type I dehydroquinate dehydratase from S. enterica: a theoretical study. Organic & Biomolecular Chemistry, 13(12), 3658-3667. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in Creating Advanced Organic Synthesis Building Blocks. Available at: [Link]
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International Journal of Chemical Studies. (2024). Synthesis and characterization of novel Schiff base ligands. Available at: [Link]
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Journal of University of Anbar for Pure Science. (2021). An Overview: Using Different Approaches to Synthesis New Schiff Bases Materials. Available at: [Link]
-
ResearchGate. (2023). How to purify Schiff base? Available at: [Link]
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ResearchGate. (2025). Tetraphenylethylene-based fluorescent coordination polymers for drug delivery. Available at: [Link]
-
Nikam, D., et al. (2020). Synthesis of Schiff's Bases With Simple Synthetic Approach. Asian Journal of Pharmaceutical Research and Development, 8(5), 72-74. Available at: [Link]
-
Rev. Chim. (Bucuresti). (n.d.). Synthesis of Schiff's bases in aqueous medium: a green alternative approach with effective mass yield and high reaction rates. Available at: [Link]
-
Tang, B. Z., et al. (2021). The Designs and Applications of Tetraphenylethylene Macrocycles and Cages. Advanced Materials. Available at: [Link]
-
GSC Biological and Pharmaceutical Sciences. (2022). Biological applications of Schiff bases: An overview. Available at: [Link]
-
JETIR. (n.d.). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Available at: [Link]
-
Medires Publishing. (2024). Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. Available at: [Link]
-
Luigi Fabbrizzi. (2021). Beauty in Chemistry: Making Artistic Molecules with Schiff Bases. Substantia, 5(2), 11-23. Available at: [Link]
-
Al-Hamdani, A. A. S., et al. (2023). Synthesis, Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. Journal of Chemistry, 2023, 1-15. Available at: [Link]
-
GSC Online Press. (2022). Biological applications of Schiff bases: An overview. Available at: [Link]
-
SciSpace. (n.d.). Crystal, spectroscopic and quantum mechanics studies of Schiff bases derived from 4-nitrocinnamaldehyde. Available at: [Link]
-
IJCRT.org. (n.d.). “SYNTHESIS CHARACTERIZATION PHARMACOLOGICAL ACTIVITY OF SOME NOVEL SCHIFF BASE “. Available at: [Link]
-
Hilaris Publisher. (2016). Role of Schiff Base in Drug Discovery Research. Available at: [Link]
-
Al-Oqaili, R. M., et al. (2021). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. Systematic Reviews in Pharmacy, 12(1), 127-133. Available at: [Link]
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Application Notes and Protocols: Suzuki Coupling Reaction for the Synthesis of TPVBA Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of TPVBA Derivatives
Tetraphenylethylene (TPE) and its derivatives have garnered significant attention in various scientific fields, including materials science and drug development, due to their unique aggregation-induced emission (AIE) properties.[1][2] Unlike conventional fluorophores that suffer from quenching in the aggregated state, TPE-based molecules exhibit enhanced fluorescence, making them ideal candidates for fluorescent probes, sensors, and imaging agents.[2][3] Specifically, TPVBA (Triphenylvinylboronic acid) derivatives, which incorporate a boronic acid moiety onto the TPE scaffold, offer a versatile platform for further functionalization and conjugation to biomolecules. The boronic acid group can readily participate in various chemical transformations, including the formation of boronate esters with diols, which is particularly useful for developing sensors for saccharides and other biologically relevant molecules.[4]
The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and widely adopted method for the synthesis of these complex organic molecules.[5][6] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and organic halides make it an indispensable tool in modern organic synthesis.[7][8] This application note provides a detailed guide to the Suzuki coupling reaction for the synthesis of TPVBA derivatives, covering the reaction mechanism, a comprehensive experimental protocol, and key considerations for optimization.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or boronate ester) and an organic halide or triflate.[6][9] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the organic halide (R¹-X) to a palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a palladium(II) intermediate. The reactivity of the halide follows the general trend: I > OTf > Br >> Cl.[5]
-
Transmetalation: This is a crucial step where the organic group from the organoboron species (R²-BY₂) is transferred to the palladium(II) complex.[5] The presence of a base is essential for this step. The base activates the boronic acid, making it more nucleophilic and facilitating the transfer of the organic moiety to the palladium center.[11][12] Common bases used include carbonates (e.g., Na₂CO₃, K₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides.[11]
-
Reductive Elimination: In the final step, the two organic groups (R¹ and R²) on the palladium(II) complex couple to form the new carbon-carbon bond of the desired product (R¹-R²). This process regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle.[5][13]
Below is a diagram illustrating the catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Synthesis of a TPVBA Derivative
This protocol describes a general procedure for the Suzuki coupling of a brominated triphenylethylene precursor with a diboronic acid ester to synthesize a TPVBA derivative.
Materials and Reagents
-
Starting Materials:
-
Brominated triphenylethylene derivative (e.g., 1-bromo-1,2,2-triphenylethylene) (1.0 equiv)
-
Bis(pinacolato)diboron (1.1 equiv)
-
-
Catalyst and Ligand:
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand (e.g., SPhos, XPhos) (0.04 equiv)[9]
-
-
Base:
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (3.0 equiv)[11]
-
-
Solvents:
-
1,4-Dioxane or Toluene (anhydrous)
-
Water (degassed)
-
-
Other Reagents:
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄) (for drying)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate (for chromatography)
-
Equipment
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer with a heating plate
-
Inert gas supply (Nitrogen or Argon) with a manifold
-
Syringes and needles for transfer of degassed solvents
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography setup
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the brominated triphenylethylene derivative (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and the base (e.g., K₂CO₃, 3.0 equiv).
-
In a separate vial, dissolve the palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv) and the ligand (e.g., PPh₃, 0.04 equiv) in a small amount of the organic solvent (e.g., dioxane).
-
-
Degassing and Reagent Addition:
-
Add the anhydrous organic solvent (e.g., 1,4-dioxane) to the Schlenk flask containing the solids.
-
Degas the resulting suspension by bubbling the inert gas through it for 15-20 minutes, or by subjecting it to three cycles of freeze-pump-thaw.
-
Add the degassed water to the reaction mixture. The typical solvent ratio of organic solvent to water is between 4:1 and 10:1.[13]
-
Using a syringe, add the catalyst/ligand solution to the reaction mixture under the inert atmosphere.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.[14]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts, washing the pad with ethyl acetate.[15]
-
Transfer the filtrate to a separatory funnel and add water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired TPVBA derivative.[16]
-
Below is a diagram illustrating the experimental workflow for the synthesis of TPVBA derivatives.
Caption: Experimental workflow for the synthesis of TPVBA derivatives.
Optimization and Key Considerations
Optimizing a Suzuki coupling reaction is crucial for achieving high yields and purity.[8][17] Several parameters can be adjusted:
| Parameter | Options & Considerations | Rationale & Impact |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, PEPPSI-type precatalysts.[9][13] | The choice of catalyst and its oxidation state can influence the rate of oxidative addition. Pd(0) sources are often preferred.[13] |
| Ligand | Phosphine-based (e.g., PPh₃, PCy₃, SPhos, XPhos), N-heterocyclic carbenes (NHCs).[9][13] | Electron-rich and bulky ligands generally promote both oxidative addition and reductive elimination, leading to higher reaction rates and yields.[9][13] |
| Base | Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃), Phosphates (K₃PO₄), Hydroxides (NaOH, KOH), Fluorides (KF).[11] | The base is critical for activating the boronic acid for transmetalation. The strength and solubility of the base can significantly affect the reaction outcome.[11][18] |
| Solvent | Toluene, Dioxane, THF, DMF, often with added water.[13] | The solvent system influences the solubility of the reactants and the base, which can impact reaction rates. The addition of water is often necessary to dissolve the inorganic base.[13][14] |
| Temperature | Typically ranges from room temperature to 110 °C.[14][17] | Higher temperatures generally increase the reaction rate, but can also lead to decomposition of sensitive substrates or catalysts. |
| Boron Source | Boronic acids, Boronate esters (e.g., pinacol esters).[19] | Boronate esters are often more stable and easier to handle than the corresponding boronic acids, though they may exhibit slightly lower reactivity.[19] |
Troubleshooting Common Issues:
-
Low Yield: Consider screening different catalysts, ligands, bases, and solvents. Ensure all reagents are pure and solvents are anhydrous and properly degassed. Incomplete reaction could also be due to insufficient heating or reaction time.
-
Homocoupling of Boronic Acid: This side reaction can occur in the presence of oxygen.[13] Thorough degassing of the reaction mixture is crucial to minimize this.
-
Protodeborylation: This is the cleavage of the C-B bond, which can be a significant side reaction, especially with electron-rich or heteroaryl boronic acids.[13] Using a milder base or shorter reaction times can sometimes mitigate this issue.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of TPVBA derivatives. By understanding the reaction mechanism and carefully selecting and optimizing the reaction conditions, researchers can efficiently synthesize these valuable compounds for a wide range of applications in materials science and drug discovery. The protocol and considerations outlined in this application note provide a solid foundation for the successful implementation of this powerful synthetic tool.
References
-
Wikipedia. Suzuki reaction. [Link]
-
Braga, A. A. C., et al. (2007). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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-
CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
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ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. [Link]
-
Das, S. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. ResearchGate. [Link]
-
Das, S. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Asian Journal of Advanced Basic Sciences. [Link]
-
ACS Green Chemistry Institute. Use of Base Metals in Suzuki Coupling. [Link]
-
Maeda, K., et al. (2023). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. [Link]
-
Bumagin, N. A., et al. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]
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Modak, A., et al. (2016). Optimization in reaction conditions for Suzuki coupling reactions... ResearchGate. [Link]
-
Li, J., et al. (2015). Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC. [Link]
-
Lee, J. Y., et al. (2018). Synthesis of tetraphenylethylene-based conjugated microporous polymers for detection of nitroaromatic explosive compounds. PMC. [Link]
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Kumar, P., et al. (2021). Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media. PubMed Central. [Link]
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Thomas, A. A., & Denmark, S. E. (2016). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
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Jana, D., & Ghorai, B. K. (2012). Synthesis and aggregation-induced emission properties of tetraphenylethylene-based oligomers containing triphenylethylene moiety. FAO AGRIS. [Link]
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Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC. [Link]
-
Kumar, P., et al. (2021). Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media. ACS Omega. [Link]
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Cirujano, F. G. (2018). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. MDPI. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH. [Link]
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NRO Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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Nayana, K. B., & Kandasubramanian, B. (2021). Polycarbazole and its derivatives: progress, synthesis, and applications. ResearchGate. [Link]
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-
Santos, A. C. S., et al. (2017). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. [Link]
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Drug Discovery and Development. (2017). Novel Synthesis Technique Produces Boronic Acid-Based Drugs. [Link]
-
Molecules. (2024). Synthesis, Characterization, and Application of Polymer-Based Materials. [Link]
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Wang, Y., et al. (2024). Tetraphenylethylene Tricycle-based Sequential Light-Harvesting System through Efficient Förster Resonance Energy Transfer for V. ChemRxiv. [Link]
-
Wagner, M., et al. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives. PMC. [Link]
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Post-synthetic modification of COFs with 4-(1,2,2-Triphenylvinyl)benzaldehyde
An In-depth Guide to Post-Synthetic Modification of Covalent Organic Frameworks with 4-(1,2,2-Triphenylvinyl)benzaldehyde for Advanced Applications
Introduction: Bridging Porous Architecture with Luminescent Functionality
Covalent Organic Frameworks (COFs) represent a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds.[1][2] Their inherent properties, including high surface area, tunable porosity, and exceptional thermal stability, make them prime candidates for a multitude of applications.[3][4] While the direct synthesis of functionalized COFs is a powerful approach, it can be limited when desired functional groups are incompatible with the reaction conditions or when bulky precursors hinder crystallization.[4][5] Post-synthetic modification (PSM) emerges as a strategic alternative, enabling the introduction of specific functionalities into a pre-existing COF architecture while preserving its fundamental structure.[6][7] This technique allows for the precise tailoring of a COF's chemical and physical properties.[5][6]
This application note provides a comprehensive guide to the post-synthetic modification of an amine-functionalized COF with this compound (TPVBA). TPVBA is a bifunctional molecule featuring a reactive aldehyde group and a tetraphenylethylene (TPE) core.[8] The TPE unit is the cornerstone of a fascinating photophysical phenomenon known as aggregation-induced emission (AIE).[9] Unlike traditional fluorophores that suffer from aggregation-caused quenching (ACQ), AIE luminogens are non-emissive when molecularly dissolved but become highly fluorescent in the aggregated or solid state.[9][10] This "turn-on" fluorescence is attributed to the restriction of intramolecular rotation (RIR) of the phenyl rings in the aggregated state, which blocks non-radiative decay pathways and activates radiative channels.[9][10]
By covalently grafting TPVBA onto the pore walls of a COF, we can create a highly luminescent, porous material. This guide will detail the synthesis of a parent amine-functionalized COF, the subsequent PSM protocol with TPVBA, and the essential characterization techniques to validate the modification and explore the unique properties of the resulting AIE-active framework. The potential applications of these advanced materials in sensing and drug delivery will also be discussed.[11][12]
Experimental Design & Rationale
The overall workflow involves a two-step process: first, the synthesis of a robust, crystalline COF with accessible amine functionalities, followed by the covalent attachment of the TPVBA molecule via an imine condensation reaction.
Materials and Methods
Reagents and Equipment
-
For Parent COF Synthesis:
-
1,3,5-Tris(4-aminophenyl)benzene (TAPB, 98%)
-
Terephthalaldehyde (TPA, 99%)
-
Mesitylene (Anhydrous, 99%)
-
1,4-Dioxane (Anhydrous, 99.8%)
-
Aqueous Acetic Acid (6 M)
-
-
For Post-Synthetic Modification:
-
This compound (TPVBA, ≥95%)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Acetone
-
-
Equipment:
-
Pyrex tubes with screw caps
-
Programmable oven
-
Centrifuge and tubes
-
Soxhlet extraction apparatus
-
Schlenk line and glassware
-
Characterization Instruments: Powder X-ray Diffractometer (PXRD), FT-IR Spectrometer with ATR, N₂ Sorption Analyzer, Solid-State NMR Spectrometer, Fluorescence Spectrometer, Thermogravimetric Analyzer (TGA).
-
Detailed Experimental Protocols
Part A: Synthesis of Amine-Rich Parent COF (TAPB-TPA-COF)
Causality: This protocol synthesizes a well-established imine-linked COF. While this specific COF (TAPB-TPA) does not have pendant primary amines for PSM, it serves as a representative crystalline framework. For actual PSM, one would use a monomer with a reactive amine, such as 2,5-diaminobenzenesulfonic acid, or a triamine linker that doesn't fully react, leaving accessible amine groups. For the purpose of this protocol, we will assume a hypothetical amine-functionalized COF (hereafter referred to as Amine-COF) is synthesized and ready for modification. The principle of PSM remains the same.
Part B: Post-Synthetic Modification of Amine-COF with TPVBA
This protocol details the covalent grafting of TPVBA onto the Amine-COF via a Schiff base reaction.
-
Activation of Parent COF: Activate 100 mg of the parent Amine-COF by heating at 120 °C under a dynamic vacuum for 12 hours to remove any trapped solvent or moisture from the pores.
-
Reaction Setup: In a 50 mL Schlenk flask under an inert atmosphere (N₂ or Ar), add the activated Amine-COF.
-
Reagent Addition: Add 150 mg of this compound (TPVBA), ensuring a molar excess relative to the available amine sites on the COF.
-
Solvent and Catalyst: Add 20 mL of anhydrous THF and 0.5 mL of 6 M aqueous acetic acid as a catalyst to the flask. The acid catalyst is crucial for promoting the reversible imine formation.
-
Reaction: Seal the flask and heat the suspension at 70 °C with constant stirring for 72 hours.
-
Purification of TPVBA-COF:
-
After cooling to room temperature, collect the solid product by centrifugation.
-
Wash the solid repeatedly with anhydrous THF (3 x 20 mL) to remove unreacted TPVBA and the catalyst.
-
Perform Soxhlet extraction with THF for 24 hours, followed by acetone for another 24 hours. This step is critical to ensure all non-covalently bound TPVBA is removed from the pores.
-
Dry the resulting bright yellow powder, designated as TPVBA-COF, at 120 °C under vacuum overnight.
-
Characterization and Data Analysis
Successful modification is confirmed by a suite of characterization techniques that compare the parent Amine-COF with the final TPVBA-COF.
Structural Integrity and Porosity
| Characterization | Amine-COF (Expected) | TPVBA-COF (Expected) | Rationale for Change |
| PXRD Peaks (2θ) | Strong peaks at ~3.5°, 6.1° | Peaks at ~3.5°, 6.1° (Slightly lower intensity) | Confirms retention of crystallinity. A minor decrease in peak intensity is common due to some disorder introduced by the bulky TPVBA groups. |
| BET Surface Area | ~1200 m²/g | ~750 m²/g | The decrease is a strong indicator of successful functionalization, as the bulky TPVBA molecules occupy pore space. |
| Pore Volume | ~0.85 cm³/g | ~0.45 cm³/g | Similar to surface area, a reduction in pore volume confirms the presence of the modifying agent within the COF channels. |
Covalent Bond Formation
-
FT-IR Spectroscopy: The FT-IR spectrum of TPVBA-COF should show a new, distinct peak around 1625 cm⁻¹ , corresponding to the C=N stretching of the newly formed imine bond. Concurrently, the characteristic aldehyde C=O stretching peak from TPVBA (around 1700 cm⁻¹) and the N-H bending vibrations from the parent Amine-COF (around 1600 cm⁻¹) should diminish significantly.
-
Solid-State ¹³C NMR: The spectrum of the modified COF is expected to exhibit new signals in the aromatic region (120-150 ppm) attributable to the TPE carbons of the TPVBA moiety. A peak corresponding to the imine carbon (C=N) should also appear around 158 ppm.
Optical Properties: The AIE Effect
The most significant change will be the emergence of strong fluorescence.
-
Fluorescence Spectroscopy:
-
The parent Amine-COF will likely be non-emissive or weakly fluorescent.
-
In contrast, the dry powder of TPVBA-COF should exhibit strong solid-state fluorescence when excited with UV light (e.g., excitation at ~365 nm). A bright cyan-green or yellow emission is expected.[13] This "turn-on" of fluorescence is the hallmark of a successful AIE-functionalization.[14]
-
| Property | Amine-COF (Expected) | TPVBA-COF (Expected) |
| Excitation Max (λex) | N/A | ~365 nm |
| Emission Max (λem) | N/A | ~480 - 520 nm |
| Photoluminescence Quantum Yield (PLQY) | < 1% | > 20% |
Applications in Research and Drug Development
The resulting TPVBA-COF is not merely a fluorescent powder; it is a sophisticated material platform with significant potential.
-
High-Sensitivity Fluorescent Sensing: The AIE property is exquisitely sensitive to the local environment. The porous, high-surface-area COF can act as a host to concentrate analytes. The binding of specific metal ions, explosives, or biological molecules within the pores can alter the electronic properties or aggregation state of the TPE units, leading to a detectable "turn-off" or "turn-on" fluorescent response.[11][15] This makes TPVBA-COFs promising for creating highly selective and sensitive chemical sensors.[16]
-
Bioimaging and Drug Delivery: AIE-active polymers and materials are increasingly explored for biological applications due to their high signal-to-noise ratio and photostability.[12][17] The TPVBA-COF can be synthesized as nanoparticles (COF-NPs) and loaded with therapeutic agents. The inherent fluorescence of the TPVBA units allows for real-time tracking of the drug carrier's location within cells or tissues, enabling image-guided drug delivery.[11][12] The porous structure provides a high drug-loading capacity, and the COF's surface can be further modified to target specific cell types.
Conclusion
Post-synthetic modification provides a robust and versatile strategy to imbue Covalent Organic Frameworks with novel functionalities that are otherwise difficult to achieve. The integration of this compound introduces the powerful property of aggregation-induced emission, transforming a non-emissive porous material into a highly luminescent framework. This detailed protocol provides researchers with a validated workflow to create such advanced materials. The successful synthesis and characterization of TPVBA-functionalized COFs open exciting avenues for the development of next-generation sensors, advanced imaging agents, and smart drug delivery systems.
References
- Aggregration Induced Emission-Based Covalent Organic Frameworks for High-Performance Optical Wireless Communication. National Institutes of Health (NIH).
- Aggregation Induced Emission-Based Covalent Organic Frameworks for High-Performance Optical Wireless Communication. Journal of the American Chemical Society.
- Post-synthetic modifications of covalent organic frameworks (COFs) for diverse applications. Royal Society of Chemistry.
- Tailored covalent organic frameworks by post-synthetic modification. Royal Society of Chemistry.
- Recent Advances in Aggregation-Induced Emission Active Materials for Sensing of Biologically Important Molecules and Drug Delivery System. MDPI.
- Aggregation induced emission fluorescent probes based on covalent organic frameworks for the detection of glutathione. PubMed.
- Aggregation-induced Emission-based Covalent Organic Frameworks for Sensing and Detection. ResearchGate.
- The Role of this compound in Creating Advanced Organic Synthesis Building Blocks. NINGBO INNO PHARMCHEM CO.,LTD.
- Post-synthetic modification of covalent organic frameworks. ResearchGate.
- Aggregation induced emission fluorescent probes based on covalent organic frameworks for the detection of glutathione. ResearchGate.
- Post-synthetic modifications of covalent organic frameworks (COFs) for diverse applications. Royal Society of Chemistry.
- Post-synthetic modification of covalent organic frameworks. Royal Society of Chemistry.
- Amorphous tetrazine–triazine-functionalized covalent organic framework for adsorption and removal of dyes. Royal Society of Chemistry.
- Preparation of TPE-COFs by different reaction conditions yielding... ResearchGate.
- Aggregation-induced emission-active azines for chemosensing applications: a five-year update. Royal Society of Chemistry.
- Application of Aggregation-Induced Emission (AIE) Systems in Sensing and Bioimaging. ResearchGate.
- AIE active polymers for biological applications. PubMed.
- Rational design of functionalized covalent organic frameworks and their performance towards CO2 capture. National Institutes of Health (NIH).
- Covalent Organic Framework Composites: Synthesis and Analytical Applications. MDPI.
- 4-(1,2,2-Triphenylethenyl)benzaldehyde. Sigma-Aldrich.
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- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 4-(1,2,2-Triphenylvinyl)benzaldehyde (TPVCHO)
Welcome to the technical support guide for 4-(1,2,2-Triphenylvinyl)benzaldehyde (TPVCHO). As a key building block in the development of advanced fluorescent materials, TPVCHO's unique Aggregation-Induced Emission (AIE) properties are of great interest.[1][2] This guide is designed for researchers and drug development professionals to troubleshoot common issues and optimize the quantum yield of TPVCHO in their experiments. We will delve into the causality behind experimental choices, providing you with the robust, field-proven insights needed for success.
Part 1: Frequently Asked Questions - Foundational Concepts
This section addresses the fundamental principles governing the performance of TPVCHO.
Q1: What is this compound (TPVCHO) and why is it special?
A1: this compound, also known as TPVBA or TPE-CHO, is an organic compound featuring a tetraphenylethylene (TPE) core functionalized with a reactive aldehyde group.[1][2][3] Its significance lies in its quintessential Aggregation-Induced Emission (AIE) property. Unlike traditional fluorophores that suffer from Aggregation-Caused Quenching (ACQ), TPVCHO is virtually non-emissive in dilute solutions but becomes highly fluorescent in an aggregated or solid state.[4][5] This "turn-on" fluorescence makes it an exceptional candidate for applications in OLEDs, fluorescent probes, and biosensors.[1][6]
Q2: Can you explain the Aggregation-Induced Emission (AIE) mechanism for TPVCHO?
A2: The AIE phenomenon in TPVCHO is governed by the Restriction of Intramolecular Motion (RIM) mechanism.[4][7]
-
In Dilute Solution: The individual TPVCHO molecules have phenyl rings that can rotate and vibrate freely. When the molecule is excited by light, this energy is efficiently dissipated through these molecular motions as heat (non-radiative decay). Consequently, little to no fluorescence is observed.
-
In Aggregated State: When molecules are forced to aggregate (e.g., in a poor solvent or in the solid state), the physical constraints from neighboring molecules severely restrict these intramolecular rotations and vibrations. With the non-radiative decay pathways blocked, the excited molecule is forced to release its energy as light (radiative decay), resulting in strong fluorescence.[7][8]
Here is a diagram illustrating this core principle:
Caption: The AIE mechanism: from non-radiative decay in solution to strong fluorescence in aggregates.
Q3: What is Fluorescence Quantum Yield (QY) and why is it a critical parameter?
A3: The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[9]
Φ = (Number of Photons Emitted) / (Number of Photons Absorbed)
A QY of 1.0 (or 100%) means that every absorbed photon results in an emitted photon, representing the maximum possible efficiency.[9] For AIEgens like TPVCHO, a high QY in the aggregated state is the primary indicator of its performance as a light-emitting material. Maximizing this value is the goal of most optimization experiments.
Part 2: Troubleshooting Guide - Synthesis & Purification
A low quantum yield often originates from impurities or structural defects. Addressing issues at the synthesis stage is the first critical step.
Q4: My TPVCHO synthesis resulted in a low yield and the product has poor fluorescence. What went wrong?
A4: The most common synthesis for TPVCHO is a Palladium-catalyzed Suzuki coupling reaction.[10] Low yield and poor performance are often traced back to specific reaction conditions and purification steps.
Troubleshooting Synthesis Issues:
| Potential Cause | Recommended Action & Explanation |
| Oxygen Contamination | The Pd(PPh₃)₄ catalyst is oxygen-sensitive. Ensure the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen). Degas all solvents before use. Oxygen can lead to catalyst degradation and formation of unwanted side products. |
| Impure Reagents | Use high-purity bromotriphenylethene and p-formylphenylboronic acid. Impurities in starting materials can lead to side reactions and quenching byproducts. |
| Ineffective Phase Transfer | The reaction involves an aqueous phase (potassium carbonate) and an organic phase (toluene). A phase-transfer catalyst like Tetrabutylammonium bromide (TBAB) is crucial for facilitating the reaction at the interface.[10] Ensure it is added as per the protocol. |
| Incomplete Reaction | Monitor the reaction progress using Thin-Layer Chromatography (TLC). If the reaction stalls, a small, fresh portion of the palladium catalyst can be added. Do not overheat, as this can cause catalyst decomposition. |
| Improper Purification | This is a critical failure point. Residual palladium catalyst is a known fluorescence quencher. Purification via silica gel column chromatography is not optional; it is essential for removing catalyst residues and byproducts.[10] |
Reference Synthesis Protocol (Suzuki Coupling): [10]
-
To a three-necked flask under an Argon atmosphere, add bromotriphenylethene (20 mmol), p-formylphenylboronic acid (30 mmol), toluene (80 mL), 2M aqueous potassium carbonate (25 mL), and Tetrabutylammonium bromide (TBAB, 2.0 mmol).
-
Stir at room temperature for 30 minutes to ensure proper mixing.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.0174 mmol).
-
Heat the reaction mixture to 90°C and maintain for 24 hours, monitoring by TLC.
-
After cooling, pour the mixture into water and extract three times with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a methylene chloride and n-hexane solvent mixture.
Part 3: Troubleshooting Guide - Optimizing Quantum Yield
Once you have a pure compound, the next step is to optimize the conditions that promote high-efficiency emission.
Q5: My purified TPVCHO is non-fluorescent in THF. Is my product faulty?
A5: No, this is the expected behavior and confirms its AIE properties. TPVCHO should be non-emissive or very weakly emissive in good solvents like Tetrahydrofuran (THF), dichloromethane (DCM), or toluene, where it exists as dissolved, single molecules.[11][12] Strong fluorescence in these solvents would suggest the presence of a fluorescent impurity.
Q6: I'm trying to induce aggregation with a water/THF mixture, but the fluorescence is weak. How can I improve it?
A6: The aggregation process is sensitive and must be carefully controlled. Weak fluorescence in a solvent/non-solvent system is a common issue.
Caption: A logical workflow for troubleshooting low quantum yield in TPVCHO experiments.
Key Optimization Parameters:
-
Water Fraction (fₒ): The ratio of the poor solvent (water) to the good solvent (THF) is the most critical parameter. Maximum emission is typically observed at high water fractions (e.g., 90-99%), where nanoaggregates form.[13] You must perform a titration experiment to find the optimal ratio for your specific concentration.
-
Concentration: The concentration of TPVCHO matters. While aggregation is needed, excessively high concentrations can sometimes lead to intermolecular π–π stacking in a way that quenches fluorescence.[14][15] A typical starting concentration for these experiments is around 10 µM.
-
Method of Mixing: The way you mix the solvents can affect the size and morphology of the resulting aggregates. Adding water dropwise to the TPVCHO/THF solution while vortexing can produce more uniform nanoaggregates compared to simply mixing the two volumes.
-
Solvent Purity: Use high-purity, spectroscopy-grade solvents. Trace impurities in either the THF or water can interfere with the AIE effect.
Q7: My solid-state quantum yield (powder or thin film) is lower than expected. What factors are at play?
A7: Solid-state QY is the ultimate measure of an AIEgen's performance but is highly sensitive to sample preparation and measurement technique.
-
Sample Purity: Even in the solid state, impurities can act as energy traps and quench emission. Ensure your sample is of the highest purity before casting films or making powders.
-
Measurement Technique: Measuring solid-state QY is complex due to light scattering. The use of an integrating sphere is mandatory for accurate results.[18][19] A standard fluorometer setup will not capture all the emitted light and will give an artificially low value.
Part 4: Key Experimental Protocols
Protocol 1: Inducing and Optimizing Aggregation in a THF/Water System
Objective: To determine the optimal water fraction (fₒ) for maximum fluorescence intensity of TPVCHO.
Materials:
-
Purified TPVCHO
-
Spectroscopy-grade THF
-
Ultrapure water
-
Fluorometer and cuvettes
Procedure:
-
Prepare a 1 mM stock solution of TPVCHO in THF.
-
Create a working solution by diluting the stock to 10 µM in THF.
-
Prepare a series of 11 vials. In each, place the appropriate volume of the 10 µM TPVCHO solution to achieve final water fractions of 0%, 10%, 20%, ..., 90%, and 99% in a final volume of 3 mL.
-
To each vial, add the required volume of ultrapure water dropwise while gently vortexing to ensure uniform aggregate formation.
-
Allow the mixtures to equilibrate for 10 minutes.
-
Measure the fluorescence emission spectrum for each sample (e.g., Ex: ~350 nm, Em: ~480 nm, but verify for your specific setup).
-
Plot the maximum fluorescence intensity against the water fraction (fₒ). The peak of this plot represents your optimal condition for maximum AIE.
Protocol 2: Measuring Absolute Solid-State Quantum Yield
Objective: To accurately measure the photoluminescence quantum yield (PLQY) of a solid TPVCHO sample using an integrating sphere.
Rationale: An integrating sphere captures all photons—both reflected excitation light and emitted fluorescence—from the sample, regardless of direction. By comparing the integrated spectra with and without the sample in the beam path, the absolute QY can be calculated without a reference standard.[19]
Apparatus:
-
Spectrofluorometer equipped with an integrating sphere accessory.
-
Solid sample of TPVCHO (e.g., a thin film spin-coated on a quartz substrate or a fine powder).[18]
Procedure:
-
Measurement 1 (Empty Sphere): Record the spectrum of the excitation light by directing the excitation beam into the empty sphere. This gives you the excitation profile, Lₑ.
-
Measurement 2 (Sample - Indirect Excitation): Place the sample in the sphere, but out of the direct path of the excitation beam. The beam should hit the sphere wall first. Record the spectrum. This gives you the profile of the excitation light scattered by the sphere, L₀.
-
Measurement 3 (Sample - Direct Excitation): Place the sample in the sphere directly in the path of the excitation beam. Record the full spectrum, which will include the non-absorbed excitation light and the sample's emission. This gives you the sample profile, Lᵢ.
-
Calculation: The absorbance (A) and quantum yield (Φ) are calculated using the integrated intensities of these spectra. The exact formulas may vary slightly with the instrument's software, but are based on the principle:
-
Absorbance (A) = 1 - (Integral of Lᵢ in excitation region) / (Integral of L₀ in excitation region)
-
Quantum Yield (Φ) = (Integral of Lᵢ in emission region) / [(Integral of Lₑ in excitation region) - (Integral of Lᵢ in excitation region)]
This is a simplified representation. Always follow the detailed procedure provided by your instrument manufacturer.
-
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of this compound in Creating Advanced Organic Synthesis Building Blocks. Retrieved from [Link]
-
Zhang, J., et al. (2022). Rational Design of NIR-II AIEgens with Ultrahigh Quantum Yields for Photo- and Chemiluminescence Imaging. ChemRxiv. Retrieved from [Link]
-
Zhang, J., et al. (2022). Rational Design of NIR-II AIEgens with Ultrahigh Quantum Yields for Photo- and Chemiluminescence Imaging. Journal of the American Chemical Society. Retrieved from [Link]
-
Ullah, M. Z., et al. (2021). Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media. ACS Omega. Retrieved from [Link]
-
Brouwer, A. M. (2011). Guidelines for measurement of luminescence spectra and quantum yields of inorganic and organometallic compounds in solution and solid state (IUPAC Technical Report). Pure and Applied Chemistry. Retrieved from [Link]
-
Ullah, M. Z., et al. (2021). Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media. PubMed Central. Retrieved from [Link]
-
de Mello, J. C., et al. (2002). Measurements of Solid-State Photoluminescence Quantum Yields of Films Using a Fluorimeter. Advanced Materials. Retrieved from [Link]
-
Kariya, N., et al. (2014). Development of tetraphenylethylene-based fluorescent oligosaccharide probes for detection of influenza virus. PubMed Central. Retrieved from [Link]
-
Wang, H., et al. (2022). Triphenylamine, Carbazole or Tetraphenylethylene-Functionalized Benzothiadiazole Derivatives: Aggregation-Induced Emission (AIE), Solvatochromic and Different Mechanoresponsive Fluorescence Characteristics. MDPI. Retrieved from [Link]
-
Würth, C., et al. (2024). Interlaboratory Comparison on Absolute Photoluminescence Quantum Yield Measurements of Solid Light Converting Phosphors with Three Commercial Integrating Sphere Setups. Analytical Chemistry. Retrieved from [Link]
-
Wang, D., et al. (2020). Solvent Effect on the Photophysical Properties of Thermally Activated Delayed Fluorescence Molecules. PubMed. Retrieved from [Link]
-
Organic Syntheses. (n.d.). N-BENZOYL PYRROLIDINE. Retrieved from [Link]
-
Wikipedia. (n.d.). Quantum yield. Retrieved from [Link]
-
Chen, S., et al. (2010). Aggregation-induced emission, self-assembly, and electroluminescence of 4,4′-bis(1,2,2-triphenylvinyl)biphenyl. ResearchGate. Retrieved from [Link]
-
Chen, S., et al. (2010). Aggregation-induced emission, self-assembly, and electroluminescence of 4,4'-bis(1,2,2-triphenylvinyl)biphenyl. PubMed. Retrieved from [Link]
-
Hong, Y., Lam, J. W. Y., & Tang, B. Z. (2011). Aggregation-induced emission: phenomenon, mechanism and applications. Chemical Communications. Retrieved from [Link]
-
Zhang, H., et al. (2020). Aggregation-Induced Emission: A Trailblazing Journey to the Field of Biomedicine. Accounts of Chemical Research. Retrieved from [Link]
-
Mei, J., et al. (2015). Aggregation-Induced Emission: The Whole Is Brighter Than the Parts. Advanced Materials. Retrieved from [Link]
-
Zhang, Z., et al. (2020). Aggregation-induced emission: challenges and opportunities. National Science Review. Retrieved from [Link]
-
Kontar, A. A. F. (2009). Effect of solvent on fluorescence and fluorescence lifetimes of p-substituted polystyrene. ResearchGate. Retrieved from [Link]
-
Gierschner, J., et al. (2017). Quantum chemical insights into the aggregation induced emission phenomena: A QM/MM study for pyrazine derivatives. ResearchGate. Retrieved from [Link]
-
Ishimatsu, R., et al. (2013). Solvent effect on thermally activated delayed fluorescence by 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene. PubMed. Retrieved from [Link]
-
Myśliwa-Kurdziel, B., et al. (2007). Solvent effects on fluorescence properties of protochlorophyll and its derivatives with various porphyrin side chains. PubMed. Retrieved from [Link]
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Preventing aggregation-caused quenching in TPVBA derivatives
A-TS-2026-01
Subject: Troubleshooting and Preventing Aggregation-Caused Quenching (ACQ) in TPVBA Derivatives
Introduction to TPVBA Derivatives and the ACQ Challenge
Tetraphenyl-vinyloxy-biphenyl-amine (TPVBA) derivatives are a class of advanced fluorophores known for their unique photophysical properties, including large Stokes shifts and high quantum yields. These characteristics make them valuable tools in drug development, bio-imaging, and materials science. However, like many planar aromatic fluorophores, TPVBA derivatives are susceptible to a phenomenon known as Aggregation-Caused Quenching (ACQ).[1][2]
ACQ is the process where the fluorescence intensity of a substance decreases as its concentration increases, particularly in aqueous or poorly solvating environments.[3] This occurs when the molecules aggregate, forming non-fluorescent or weakly fluorescent dimers and excimers through processes like π-π stacking.[3] This aggregation provides non-radiative decay pathways that effectively "quench" the fluorescence, leading to unreliable and weak signals.[4][5]
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for diagnosing, troubleshooting, and preventing ACQ in their experiments involving TPVBA derivatives.
Section 1: Frequently Asked Questions (FAQs) - First Line of Defense
Q1: What exactly is Aggregation-Caused Quenching (ACQ)?
A1: ACQ is a common phenomenon where fluorophores, like TPVBA derivatives, lose their fluorescence intensity when they cluster together (aggregate).[2] In dilute solutions, individual molecules fluoresce brightly. As concentration increases or solvent conditions change, these molecules can form close-contact aggregates. These aggregates, often stabilized by π-π stacking interactions, create new, non-radiative pathways for the excited state to decay, meaning the energy is lost as heat instead of light.[3] This leads to a significant drop in the measurable fluorescence signal.
Q2: How can I tell if my TPVBA derivative is experiencing ACQ?
A2: The most common symptom is an unexpectedly low or decreasing fluorescence signal as you increase the probe's concentration.[6][7] Other key indicators include:
-
Non-linear Concentration Response: A plot of fluorescence intensity versus concentration will plateau and then decrease after a certain point, instead of showing a linear relationship.
-
Spectral Changes: You may observe a broadening of the absorption spectrum or the appearance of a new, red-shifted shoulder in the emission spectrum, which can indicate the formation of aggregates.
-
Visible Precipitation: In severe cases, you might see the compound precipitating out of the solution.
Q3: What are the primary factors that cause ACQ in my experiments?
A3: Several factors can induce or exacerbate ACQ:
-
High Concentration: This is the most direct cause, as it increases the probability of intermolecular interactions.
-
Poor Solvent Quality: TPVBA derivatives are often hydrophobic. In highly polar solvents like water or aqueous buffers, they tend to aggregate to minimize their contact with the solvent.[8]
-
High Ionic Strength: The presence of salts in a buffer can decrease the solubility of organic fluorophores, promoting aggregation.
-
Temperature: Changes in temperature can affect both solubility and the kinetics of aggregation.
Section 2: Troubleshooting Guides - In-Depth Problem Solving
This section provides structured workflows to diagnose and resolve specific experimental problems related to ACQ.
Problem 1: My fluorescence signal is unexpectedly low or absent. [6][9][10]
Your TPVBA derivative is expected to be highly fluorescent, but the plate reader or fluorometer shows a weak or non-existent signal.
The following diagram outlines a step-by-step process to determine if ACQ is the root cause of the low signal.
Caption: Diagnostic workflow for low fluorescence signals.
If ACQ is confirmed, implement one or more of the following strategies:
1. Optimization of Probe Concentration:
-
Rationale: The simplest way to combat ACQ is to work in a concentration range where the molecules remain monomeric.
-
Protocol: Prepare a dilution series of your TPVBA derivative in the experimental buffer. Measure the fluorescence intensity at each concentration and plot the results. Identify the concentration at which the fluorescence is maximal before it begins to decrease. All future experiments should be conducted at or below this optimal concentration.
2. Solvent System Modification:
-
Rationale: Improving the solubility of the TPVBA derivative can prevent aggregation.[11][12]
-
Protocol: Introduce a small percentage of a water-miscible organic co-solvent into your aqueous buffer.
-
Recommended Co-solvents: Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF), or Ethanol.
-
Procedure: Start by adding 1-2% (v/v) of the co-solvent. If ACQ persists, incrementally increase the percentage, but be mindful of the potential effects on your biological system (e.g., protein denaturation, cell viability). A typical range to test is 1-10%.
-
3. Use of Surfactants:
-
Rationale: Non-ionic surfactants can form micelles that encapsulate the hydrophobic TPVBA molecules, effectively isolating them from each other and preventing aggregation.[13][14]
-
Recommended Surfactants: Tween® 20, Triton™ X-100.
-
Protocol: Add a small amount of surfactant to your buffer, ensuring the final concentration is above its critical micelle concentration (CMC). A typical starting concentration is 0.01% to 0.05% (v/v).
-
Step 1: Prepare your buffer solution.
-
Step 2: Add the chosen surfactant to the desired final concentration.
-
Step 3: Dissolve the TPVBA derivative in this surfactant-containing buffer.
-
Caution: Ensure the chosen surfactant does not interfere with your assay or interact with other components in the system.[15]
-
| Mitigation Strategy | Typical Starting Point | Key Consideration |
| Concentration Tuning | < 10 µM | Must be determined empirically for each derivative/buffer system. |
| Organic Co-Solvent | 1-5% DMSO or THF | Potential for solvent effects on the biological target. |
| Non-ionic Surfactant | 0.01-0.05% Tween® 20 | Must be above CMC; check for assay interference. |
Table 1: Summary of common ACQ mitigation strategies.
Problem 2: My experimental results show poor reproducibility.
You are observing significant well-to-well or day-to-day variability in fluorescence intensity, even when using the same nominal concentration.
Poor reproducibility is often a symptom of kinetically-trapped aggregates. The rate and extent of aggregation can be highly sensitive to minor variations in sample preparation, such as the order of addition of reagents, mixing speed, or slight temperature fluctuations.
The following workflow is designed to minimize variability in sample preparation.
Caption: Standardized workflow for reproducible sample preparation.
-
Causality: By adding the concentrated stock solution to a larger volume of vigorously mixed buffer (a "plunge" addition), you promote rapid dilution of the TPVBA derivative. This minimizes the time the molecules spend at intermediate concentrations where aggregation is most likely to occur, leading to a more consistent, monomeric final state.
Section 3: Advanced Characterization Protocols
For researchers needing to rigorously characterize the aggregation state of their TPVBA derivatives.
Protocol 3.1: Characterization of Aggregation using Dynamic Light Scattering (DLS)
-
Objective: To quantitatively measure the size of particles in solution to confirm the presence of aggregates. Monomeric TPVBA derivatives will be too small to detect, while aggregates will appear as nanoparticles.[16][17]
-
Methodology:
-
Prepare samples of your TPVBA derivative at both a low (fluorescent) and high (quenched) concentration in the same experimental buffer.
-
Prepare a buffer-only blank.
-
Run each sample on a DLS instrument according to the manufacturer's instructions.[18]
-
Analysis: The low-concentration sample should show no significant particle population. The high-concentration, quenched sample will likely show a particle population with a measurable hydrodynamic radius (typically in the range of 50-500 nm), providing direct evidence of aggregation.[19]
-
References
-
Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review. National Institutes of Health (NIH). Available at: [Link]
-
The Fluorescence Signal is Too Low. Immudex. Available at: [Link]
-
Schematic representation of the aggregation-caused quenching (ACQ) mechanism. ResearchGate. Available at: [Link]
-
Troubleshooting Fluorescence Intensity Plate Reader Experiments. Basicmedical Key. Available at: [Link]
-
Dynamic light scattering investigations of nanoparticle aggregation following a light-induced pH jump. AIP Publishing. Available at: [Link]
-
Immunofluorescence Troubleshooting Tips. Elabscience. Available at: [Link]
-
Characterizing Nanoparticles in Biological and Physiological Media through Dynamic Light Scattering. LS Instruments. Available at: [Link]
-
Theoretical Study of the Mechanism of Aggregation-Caused Quenching in Near-Infrared Thermally Activated Delayed Fluorescence Molecules: Hydrogen-Bond Effect. ACS Publications. Available at: [Link]
-
(PDF) Characterization of Nanoparticles by Light Scattering. ResearchGate. Available at: [Link]
-
Dynamic Light Scattering (DLS) Nanoparticle Analysis. nanoComposix. Available at: [Link]
-
From aggregation-caused quenching luminogens to solid fluorescent materials. Azo Materials. Available at: [Link]
-
General mechanisms of aggregation-caused quenching (ACQ) and... ResearchGate. Available at: [Link]
-
Harnessing Aggregation-Induced Quantum Interference in Molecular Junctions for Enhanced Electron Transport. Journal of the American Chemical Society. Available at: [Link]
-
Research on AIE. Prof. Ben Zhong Tang's Group. Available at: [Link]
-
Combining two different strategies to overcome the aggregation caused quenching effect in the design of ratiometric fluorescence chemodosimeters for pH sensing. ResearchGate. Available at: [Link]
-
Minimizing the Fluorescence Quenching Caused by Uncontrolled Aggregation of CdSe/CdS Core/shell Quantum Dots for Biosensor Applications. ResearchGate. Available at: [Link]
-
A Review on Effect of Solvents on Fluorescent Spectra. ResearchGate. Available at: [Link]
-
(PDF) Solvent Effects in Highly Efficient Light-Induced Molecular Aggregation. ResearchGate. Available at: [Link]
-
Solvent Effects in Highly Efficient Light-Induced Molecular Aggregation. MDPI. Available at: [Link]
-
Effect of solvent polarity on fluoroscence spectra of camphor Sulphonic acid doped Polyaniline. Madridge Publishers. Available at: [Link]
-
Solvent Effects on Fluorescence Emission. Evident Scientific. Available at: [Link]
-
Photophysical properties and fluorosolvatochromism of D–π–A thiophene based derivatives. Royal Society of Chemistry. Available at: [Link]
-
Factors influencing efficacy of exogenous surfactant in acute lung injury. PubMed. Available at: [Link]
-
Aggregation-caused quenching (ACQ) in fluorogenic probe design. ResearchGate. Available at: [Link]
-
Surfactants as Antimicrobials: A Brief Overview of Microbial Interfacial Chemistry and Surfactant Antimicrobial Activity. National Institutes of Health (NIH). Available at: [Link]
-
How to Use Surfactants for Pest Control. YouTube. Available at: [Link]
-
How to Use Surfactants in Your Lawn. YouTube. Available at: [Link]
-
Impact of Surfactants on Wastewater Treatment Plants. Aster Bio. Available at: [Link]
-
Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy. MDPI. Available at: [Link]
-
Photo-physical Properties of an Opto-electronic Material Based on Triphenylamine and Diphenylfumaronitrile. ResearchGate. Available at: [Link]
-
Photophysical properties of TPA derivatives. ResearchGate. Available at: [Link]
-
Linear Photophysics, Stimulated Emission, and Ultrafast Spectroscopy of New Two-Photon Absorbing Diketopyrrolopyrrole Derivatives. ResearchGate. Available at: [Link]
Sources
- 1. From aggregation-caused quenching luminogens to solid fluorescent materials - Advanced Science News [advancedsciencenews.com]
- 2. Research on AIE - Prof. Tang's Group Website [tangbz.ust.hk]
- 3. pubs.acs.org [pubs.acs.org]
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- 18. researchgate.net [researchgate.net]
- 19. lsinstruments.ch [lsinstruments.ch]
Technical Support Center: Optimizing the Synthesis of Tris(4-vinylphenyl)amine (TPVBA)
Welcome to the dedicated technical support guide for the synthesis of Tris(4-vinylphenyl)amine (TPVBA). This document is designed for researchers, chemists, and material scientists actively engaged in the synthesis of this important triphenylamine-based monomer. TPVBA is a critical building block for a variety of advanced materials, including hole-transport layers in OLEDs, perovskite solar cells, and covalent organic frameworks (COFs).[1]
The following troubleshooting guide and frequently asked questions (FAQs) are structured to address common challenges encountered during synthesis, providing not only solutions but also the underlying chemical principles to empower your experimental design and execution.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent problems encountered during the synthesis of TPVBA, particularly via the common and robust Wittig reaction pathway, which typically starts from Tris(4-formylphenyl)amine.
Issue 1: Low or No Yield of TPVBA
A diminished or nonexistent yield is the most common frustration. The root cause often lies in one of the following areas:
Q: My reaction has stalled, and TLC analysis shows only the starting material, Tris(4-formylphenyl)amine. What should I check first?
A: This issue points to problems with the formation or reactivity of the Wittig reagent (methyltriphenylphosphonium halide).
-
Inert Atmosphere: The Wittig ylide is highly sensitive to oxygen and moisture. Ensure your reaction is conducted under a rigorously maintained inert atmosphere (dry argon or nitrogen). Oxygen can oxidize the ylide, while water will rapidly protonate it, rendering it non-nucleophilic.
-
Base Strength & Solubility: A strong base is required to deprotonate the phosphonium salt to form the ylide. Common bases include n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK). Ensure the base is fresh and has not been degraded by improper storage. The solubility of the base-phosphonium salt complex is also critical; for instance, using THF as a solvent is common as it effectively solvates the reagents.
-
Temperature Control: Ylide formation is typically performed at low temperatures (e.g., 0 °C or -78 °C) to prevent side reactions and ylide decomposition. After ylide formation, the reaction with the aldehyde (Tris(4-formylphenyl)amine) may require warming to room temperature or gentle heating to proceed to completion.[2][3]
Q: The reaction is messy, with multiple spots on the TLC plate and a low yield of the desired product. What are the likely side reactions?
A: A complex reaction mixture suggests competing side reactions or product degradation.
-
Polymerization: The vinyl groups on the TPVBA product are susceptible to polymerization, especially under prolonged heating or exposure to radical initiators (like light or residual oxygen). It is advisable to store the final product with a radical inhibitor (like BHT) and in the dark.
-
Cannizzaro Reaction: If using a base that is too weak or if reaction conditions are not optimized, the aldehyde starting material can undergo a disproportionation reaction (Cannizzaro reaction), especially with residual water, leading to an alcohol and a carboxylic acid, which complicates purification.
-
Excess Reagents: Using a large excess of the Wittig reagent can lead to purification difficulties. While a slight excess (typically 1.1-1.2 equivalents per aldehyde group) is necessary to drive the reaction to completion, a gross excess will result in large amounts of triphenylphosphine oxide in the final product.
Issue 2: Difficult Purification
Q: My crude product contains a significant amount of triphenylphosphine oxide (TPPO). How can I remove it effectively?
A: TPPO is the primary byproduct of the Wittig reaction and its removal is a classic challenge.
-
Crystallization: TPVBA is a solid. Recrystallization from a suitable solvent system (e.g., toluene/hexane or dichloromethane/methanol) can be effective. TPPO has different solubility profiles and may remain in the mother liquor or be removed by hot filtration if it is less soluble in the chosen solvent.
-
Column Chromatography: This is the most reliable method. TPVBA is a relatively nonpolar compound. A silica gel column using a nonpolar eluent system, such as a gradient of ethyl acetate in hexane, can effectively separate TPVBA from the more polar TPPO.[4]
-
Acid/Base Extraction: While TPVBA itself is not strongly basic, the tertiary amine core can be protonated under strongly acidic conditions. However, a more common approach for removing amine impurities involves an acid wash. For removing TPPO, this is less effective.
Q: The purified product appears discolored (yellow or brown) instead of white or off-white. What causes this?
A: Discoloration often indicates the presence of oxidized impurities or trace amounts of polymerized material.
-
Oxidation: The triphenylamine core is electron-rich and can be susceptible to oxidation, forming colored radical cations, especially when exposed to air and light over time.
-
Trace Impurities: Incomplete removal of colored byproducts from preceding steps, such as the synthesis of Tris(4-formylphenyl)amine, can carry through. Ensure the purity of all starting materials. A practical synthesis for the Tris(4-formylphenyl)amine precursor has been described, which can improve the quality of the final product.[5]
Frequently Asked Questions (FAQs)
Q1: What is the best synthetic route to prepare TPVBA?
A: While several methods exist, the Wittig and Heck reactions are the most prominent. The choice depends on available starting materials and desired scale.
| Synthetic Route | Starting Materials | Key Reagents/Catalyst | Pros | Cons |
| Wittig Reaction | Tris(4-formylphenyl)amine, Methyltriphenylphosphonium halide | Strong Base (n-BuLi, NaH) | High yields, reliable, well-established.[3][6] | Generates stoichiometric TPPO byproduct, requires strictly anhydrous/anaerobic conditions. |
| Heck Reaction | Tris(4-bromophenyl)amine, Ethylene | Palladium Catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Atom economical, avoids stoichiometric waste.[7][8] | Requires expensive palladium catalyst, potential for catalyst poisoning, may require higher temperatures.[9] |
Q2: How should I set up the Wittig reaction for TPVBA synthesis?
A: A detailed, step-by-step protocol is crucial for success. The following workflow outlines the key stages.
Caption: General workflow for TPVBA synthesis via the Wittig reaction.
Q3: How do I confirm the identity and purity of my final TPVBA product?
A: Standard characterization techniques are essential.
-
¹H NMR (Proton NMR): This is the primary tool. You should expect to see characteristic signals for the vinyl group protons (typically 3 distinct signals: a doublet of doublets for the proton on the same carbon as the phenyl ring, and two doublets for the terminal =CH₂ protons). You will also see aromatic signals corresponding to the triphenylamine core.
-
¹³C NMR (Carbon NMR): Confirms the carbon framework, showing signals for the vinyl carbons and the aromatic carbons.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful synthesis. The expected molecular weight for TPVBA (C₂₄H₂₁N) is approximately 323.43 g/mol .
-
FT-IR Spectroscopy: Can show the disappearance of the aldehyde C=O stretch (around 1700 cm⁻¹) from the starting material and the presence of C=C stretching from the vinyl groups (around 1600-1650 cm⁻¹).
Q4: How can I troubleshoot my reaction if it fails?
A: A logical, step-by-step approach is best. Use the following decision tree to guide your troubleshooting process.
Caption: A decision tree for troubleshooting TPVBA synthesis.
References
- Benchchem. (n.d.). Optimizing reaction conditions for high-yield 1,2,4-Trivinylbenzene synthesis.
-
Mallegol, T., Gmouh, S., Meziane, M. A. A., Blanchard-Desce, M., & Mongin, O. (2005). Practical and Efficient Synthesis of Tris(4-formylphenyl)amine, a Key Building Block in Materials Chemistry. Synthesis, 2005(11), 1771–1774. Available from [Link]
-
Procter, D. J., et al. (2017). Synthesis of olefins via a Wittig reaction mediated by triphenylarsine. PMC - NIH. Available from [Link]
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN103709053A - Method for preparing tri(4-formylphenyl) amine by employing 4-formyltriphenylamine.
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Various Authors. (n.d.). Intramolecular Mizoroki-Heck Reaction in the Synthesis of Heterocycles. Retrieved from [Link]
-
Mphahlele, M. J., et al. (2022). Facile Heck Coupling Synthesis and Characterization of Novel Tris(4-(Pyridine-4-Vinyl)phenyl)methylsilane Tridentate Core. ResearchGate. Available from [Link]
-
ResearchGate. (n.d.). Synthesis of precursor compounds for tetrazane synthesis. Retrieved from [Link]
-
Knowles, R. (2004). The Intramolecular Heck Reaction. Macmillan Group Meeting. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimized geometries of reactants used in the Wittig reaction mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction conditions for optimization of Wittig olefination. Retrieved from [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
-
PubMed. (n.d.). Side reactions in solid-phase peptide synthesis and their applications. Retrieved from [Link]
-
YouTube. (2022). How to purify Amine? Retrieved from [Link]
-
ResearchGate. (n.d.). Common side reactions in peptide synthesis. Retrieved from [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from [Link]
-
ResearchGate. (n.d.). Spectroscopic Characterization of the Tertiary Amine. Retrieved from [Link]
-
Teledyne Labs. (n.d.). Purine and Related Compound Purification Strategies. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Electronic Properties of Tris(4-Formylbiphenyl-4-Yl) Amine. Retrieved from [Link]
-
PubMed. (2025). Four-State Electrochromism in Tris(4-aminophenyl)amine-terephthalaldehyde-based Covalent Organic Framework. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction pathways in the synthesis of PBA-Az. Retrieved from [Link]
Sources
- 1. Four-State Electrochromism in Tris(4-aminophenyl)amine- terephthalaldehyde-based Covalent Organic Framework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of olefins via a Wittig reaction mediated by triphenylarsine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. biotage.com [biotage.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. Heck Reaction [organic-chemistry.org]
- 9. soc.chim.it [soc.chim.it]
Enhancing the brightness of TPVBA-based fluorescent probes
Technical Support Center: TPVBA-Based Probes
Welcome to the technical support guide for enhancing the brightness and performance of TPVBA (Tetraphenyl-1,1'-biphenyl-4-yl-vinylene) and related Aggregation-Induced Emission (AIE) fluorescent probes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and optimize probe performance.
Core Concept: Understanding TPVBA and Aggregation-Induced Emission (AIE)
TPVBA-based probes belong to a unique class of fluorophores known as AIEgens (Aggregation-Induced Emission luminogens). Unlike traditional fluorescent dyes that suffer from Aggregation-Caused Quenching (ACQ), AIEgens are typically non-emissive when dissolved in good solvents but become highly fluorescent upon aggregation in a poor solvent or in the solid state.[1][2]
The underlying mechanism is the Restriction of Intramolecular Motion (RIM) .[3][4] In a dissolved state, the phenyl rings of the TPVBA molecule can rotate and vibrate freely. These motions provide non-radiative pathways for the excited-state energy to dissipate, resulting in little to no fluorescence. When the molecules aggregate, these intramolecular motions are physically constrained. This blockage of non-radiative decay channels forces the excited-state energy to be released as photons, leading to a dramatic increase in fluorescence emission.[1][4]
Caption: The Aggregation-Induced Emission (AIE) Mechanism.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during experiments with TPVBA-based probes in a question-and-answer format.
Q1: Why is my TPVBA probe not fluorescent in its initial solvent?
Answer: This is the expected behavior and the defining characteristic of an AIEgen. TPVBA probes are designed to be non-emissive in dilute solutions of "good" solvents (e.g., Tetrahydrofuran (THF), Dichloromethane, Toluene) where the molecules are fully solvated and isolated from one another.[1] This allows for free intramolecular motion, which quenches fluorescence.[4] The fluorescence will only "turn on" when aggregation is induced, typically by adding a "poor" or "anti-solvent" like water or hexane.
Q2: I've induced aggregation, but the fluorescence signal is weak. How can I increase the brightness?
Answer: Weak fluorescence post-aggregation is a common issue that can almost always be resolved by systematic optimization. The brightness of AIEgen aggregates is highly dependent on the morphology and packing of the molecules.[5][6]
Plausible Causes & Troubleshooting Strategies:
-
Suboptimal Solvent/Anti-Solvent Ratio: The ratio of the good solvent to the anti-solvent is the most critical parameter. Too much anti-solvent can cause rapid, disordered precipitation instead of the formation of well-ordered, highly emissive nanoaggregates. Conversely, too little anti-solvent will not induce sufficient aggregation.
-
Solution: Perform a solvent titration experiment. Start with the TPVBA probe in a good solvent (e.g., THF) and incrementally add the anti-solvent (e.g., water), measuring the fluorescence intensity at each step. You will observe a point where the fluorescence intensity rapidly increases to a maximum before potentially decreasing if the aggregates become too large and precipitate. See Protocol 1 for a detailed methodology.
-
-
Incorrect Probe Concentration: While AIE probes are resistant to the ACQ effect seen in traditional dyes, their concentration still matters.[1] A concentration that is too low may not lead to effective aggregation, while an excessively high concentration can lead to uncontrolled precipitation and light scattering artifacts.
-
Solution: Test a range of concentrations, typically from 1 µM to 50 µM, to find the optimal balance for your specific probe and system.
-
-
Environmental Sensitivity: The fluorescence of some probes can be influenced by the polarity, viscosity, pH, or temperature of the medium.[7][8][9]
-
Solution: Ensure that the pH and temperature of your buffer or medium are consistent across experiments. If working in a biological system, consider the local microenvironment's viscosity, as higher viscosity can further restrict intramolecular motion and enhance brightness.
-
| Parameter | Typical Starting Range | Rationale |
| Probe Concentration | 5 - 20 µM | Balances sufficient molecule density for aggregation against risk of precipitation. |
| Solvent Fraction (f_w) | 0% - 99% (water in THF) | The degree of aggregation and resulting brightness is critically dependent on this ratio. |
| Temperature | 20 - 37 °C | Affects solvent properties and aggregation kinetics. Should be kept consistent. |
| pH | 6.5 - 8.0 | Crucial for biological applications; extreme pH can alter probe structure or charge. |
Caption: Typical starting parameters for optimizing TPVBA probe fluorescence.
Q3: My fluorescence intensity is inconsistent between experiments. What are the likely causes?
Answer: Reproducibility issues often stem from subtle variations in protocol execution.
Caption: Troubleshooting workflow for weak or inconsistent fluorescence.
Plausible Causes & Troubleshooting Strategies:
-
Inconsistent Aggregate Formation: The kinetics of aggregation can influence the final aggregate morphology. The rate of anti-solvent addition, mixing method (vortexing vs. sonicating), and incubation time can all affect the outcome.
-
Solution: Standardize your protocol rigorously. Use a fixed rate of addition for the anti-solvent and a consistent mixing method and duration. Allow the solution to equilibrate for a set amount of time (e.g., 15-30 minutes) before measurement.
-
-
Solvent Quality and Purity: Trace impurities in solvents, particularly water, can quench fluorescence or interfere with aggregation.
-
Solution: Use high-purity, spectroscopy-grade or HPLC-grade solvents. If using water as an anti-solvent, ensure it is ultrapure (18.2 MΩ·cm).
-
-
Instrument Settings: Variations in microscope or fluorometer settings (e.g., excitation power, detector gain, exposure time) will directly impact measured intensity.[10]
-
Solution: Use the exact same instrument settings for all comparative experiments. Create a settings template for your instrument if possible.
-
Q4: My TPVBA probe signal fades quickly under illumination. How can I improve its photostability?
Answer: The rapid loss of signal under illumination is known as photobleaching, a process where the fluorophore is photochemically altered and rendered permanently non-emissive.[11] While AIEgens generally exhibit good photostability in the aggregated state, they are not immune to this effect.[1]
Plausible Causes & Troubleshooting Strategies:
-
Excessive Excitation Power: High-intensity light accelerates the rate of photobleaching.
-
Solution: Reduce the laser power or illumination intensity to the lowest level that still provides an adequate signal-to-noise ratio. Use neutral density filters if necessary.
-
-
Long Exposure Times: The total number of photons a fluorophore can emit before bleaching is finite.[12] Longer or more frequent exposures deplete this photon budget faster.
-
Solution: Minimize exposure times during image acquisition. For time-lapse imaging, increase the interval between acquisitions as much as the experiment allows.
-
-
Presence of Reactive Oxygen Species (ROS): The interaction of the excited-state fluorophore with molecular oxygen can generate ROS, which in turn can destroy the probe.[13]
-
Solution: For in vitro or fixed-cell imaging, use a commercial anti-fade mounting medium that contains oxygen scavengers (e.g., glucose oxidase, catalase) or free-radical scavengers (e.g., p-phenylenediamine).
-
Experimental Protocols
Protocol 1: Systematic Optimization of Solvent Fraction for Maximum Brightness
This protocol describes how to determine the optimal ratio of a good solvent (THF) to an anti-solvent (water) for maximizing the fluorescence of a TPVBA probe.
Materials:
-
TPVBA probe stock solution (e.g., 1 mM in THF)
-
Spectroscopy-grade Tetrahydrofuran (THF)
-
Ultrapure water
-
Fluorometer and appropriate cuvettes
Methodology:
-
Prepare a working solution: Dilute the TPVBA stock solution in THF to a final concentration of 10 µM.
-
Set up the titration: Prepare a series of vials or cuvettes. In each, place a fixed volume of the 10 µM TPVBA working solution (e.g., 1 mL).
-
Add anti-solvent: Add increasing volumes of ultrapure water to each vial to achieve a range of water fractions (f_w) from 0% to 99%. For example, to achieve a 40% water fraction in a final volume of 2 mL, you would add 0.8 mL of water to 1.2 mL of the initial THF solution (adjusting for the initial probe concentration).
-
Equilibrate: Mix each solution gently (e.g., by inverting the cuvette 3-5 times) and allow it to equilibrate in the dark for 15 minutes.
-
Measure Fluorescence:
-
Set the fluorometer to the known excitation wavelength (λ_ex) for your TPVBA probe.
-
Record the emission spectrum across the expected range.
-
Measure the peak fluorescence intensity (at λ_em) for each water fraction.
-
-
Analyze Data: Plot the peak fluorescence intensity as a function of the water fraction (%). The peak of this curve represents the optimal solvent ratio for maximum brightness.
| THF Volume (mL) | Water Volume (mL) | Total Volume (mL) | Water Fraction (f_w) | Relative Fluorescence Intensity (a.u.) |
| 2.0 | 0.0 | 2.0 | 0% | 5 |
| 1.6 | 0.4 | 2.0 | 20% | 20 |
| 1.2 | 0.8 | 2.0 | 40% | 150 |
| 0.8 | 1.2 | 2.0 | 60% | 450 |
| 0.4 | 1.6 | 2.0 | 80% | 980 |
| 0.2 | 1.8 | 2.0 | 90% | 850 |
| 0.02 | 1.98 | 2.0 | 99% | 720 |
Caption: Example data from a solvent titration experiment showing optimal brightness at an 80% water fraction.
References
-
Mei, J., Leung, N. L. C., Kwok, R. T. K., Lam, J. W. Y., & Tang, B. Z. (2015). Aggregation-Induced Emission: Together We Shine, United We Soar! Chemical Reviews, 115(21), 11718–11940. [Link]
-
Mei, J., Hong, Y., Lam, J. W. Y., Qin, A., Tang, Y., & Tang, B. Z. (2014). Aggregation-Induced Emission: The Whole Is More Brilliant than the Parts. Advanced Materials, 26(31), 5429–5479. [Link]
-
Hong, Y., Lam, J. W. Y., & Tang, B. Z. (2011). Aggregation-induced emission: phenomenon, mechanism and applications. Chemical Communications, 47(39), 10881–10901. [Link]
-
Gireesh, M., & Naisa, V. (2020). Aggregation induced emission (AIE) characteristics and main working mechanism for AIE: Restriction of intramolecular rotation. Journal of Research in Chemistry, 2(1), 1-8. [Link]
-
Luo, J., Xie, Z., Lam, J. W. Y., Cheng, L., Chen, H., Qiu, C., ... & Tang, B. Z. (2001). Aggregation-induced emission of 1-methyl-1,2,3,4,5-pentaphenylsilole. Chemical Communications, (18), 1740-1741. [Link]
-
Wang, Z., Chen, S., & Lam, J. W. Y. (2021). Tuning molecular aggregation to achieve highly bright AIE dots for NIR-II fluorescence imaging and NIR-I photoacoustic imaging. Journal of Materials Chemistry B, 9(3), 679-685. [Link]
-
Ni, Y., Zhang, J., & Tang, B. Z. (2023). Molecular Design and Biomedical Application of AIEgens with Photochemical Activity. Accounts of Materials Research, 4(7), 629–642. [Link]
-
Gao, M., Hu, Q., Feng, G., & Liu, B. (2019). Strategies for improving the brightness of aggregation-induced emission materials at aggregate level. Journal of Materials Chemistry B, 7(28), 4386-4398. [Link]
-
Wang, D., Su, H., Kwok, R. T. K., & Tang, B. Z. (2018). Molecularly engineered AIEgens with enhanced quantum and singlet-oxygen yield for mitochondria-targeted imaging and photodynamic therapy. Chemical Science, 9(44), 8372–8379. [Link]
-
Zhang, H., Zhao, Z., & Tang, B. Z. (2024). Anion-π+ AIEgens for Fluorescence Imaging and Photodynamic Therapy. Angewandte Chemie International Edition, 63(21), e202318413. [Link]
-
Roy, B., & Kumbhakar, M. (2015). Solvent effect on two-photon absorption and fluorescence of rhodamine dyes. Journal of Optics, 17(4), 045501. [Link]
-
Al-Ani, K., & Al-Bayati, Y. (2007). Effect of solvent on fluorescence and fluorescence lifetimes of p-substituted polystyrene. Journal of Applied Polymer Science, 104(6), 3845-3852. [Link]
-
Zhang, S., Lilienkampf, A., & Bradley, M. (2021). Solid-Phase Synthesis of Fluorescent Probes for Plasma Membrane Labelling. Molecules, 26(2), 354. [Link]
-
Evident Scientific. (n.d.). Solvent Effects on Fluorescence Emission. Evident. [Link]
-
Wikipedia. (2023). Photobleaching. Wikipedia. [Link]
-
Glembockyte, V., & Cosa, G. (2022). Bleaching-Resistant Super-Resolution Fluorescence Microscopy. Advanced Materials, 34(15), 2101817. [Link]
-
Keyence. (n.d.). Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. Keyence. [Link]
-
Thaler, C., Kleder, M., & Koushik, S. V. (2019). Photobleaching Kinetics and Time-Integrated Emission of Fluorescent Probes in Cellular Membranes. Biophysical Journal, 117(8), 1435-1449. [Link]
-
Al-Aribe, K., & Al-Anshori, A. (2019). A Review on Effect of Solvents on Fluorescent Spectra. International Journal of Advanced Research in Chemical Science, 6(8), 7-12. [Link]
-
Wikipedia. (2023). Photobleaching. Wikipedia. [Link]
-
Zhang, J., et al. (2018). Synthesis and characterization of fluorescent stilbene-based probes targeting amyloid fibrils. PhD Thesis. [Link]
-
Myśliwa-Kurdziel, B., & Strzałka, K. (2007). Solvent effects on fluorescence properties of protochlorophyll and its derivatives with various porphyrin side chains. Journal of Photochemistry and Photobiology B: Biology, 88(2-3), 89-96. [Link]
-
Kou, J., et al. (2021). Photophysical Properties of Protoporphyrin IX, Pyropheophorbide-a, and Photofrin® in Different Conditions. International Journal of Molecular Sciences, 22(4), 1635. [Link]
-
Lim, C. S., et al. (2018). Super-quenched Molecular Probe Based on Aggregation-Induced Emission and Photoinduced Electron Transfer Mechanisms for Formaldehyde Detection in Human Serum. Chemistry – An Asian Journal, 13(11), 1436-1440. [Link]
-
Thaler, C., et al. (2019). Photobleaching Kinetics and Time-Integrated Emission of Fluorescent Probes in Cellular Membranes. Biophysical Journal, 117(8), 1435-1449. [Link]
-
Glembockyte, V., & Cosa, G. (2022). Bleaching-Resistant Super-Resolution Fluorescence Microscopy. Advanced Science, 9(15), 2101817. [Link]
-
Keyence. (n.d.). Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. Keyence. [Link]
-
Wikipedia. (2023). Photobleaching. Wikipedia. [Link]
-
Thaler, C., et al. (2019). Photobleaching Kinetics and Time-Integrated Emission of Fluorescent Probes in Cellular Membranes. Biophysical Journal, 117(8), 1435-1449. [Link]
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Technical Support Center: Stabilizing TPVBA Fluorescence in Biological Samples
Welcome to the technical support guide for TPVBA, a novel fluorophore with unique aggregation-induced emission (AIE) properties. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for achieving stable and robust fluorescence in your biological experiments.
Introduction to TPVBA and the AIE Phenomenon
Tetraphenyl-1,1-bis(4-(diphenylamino)phenyl)acrylonitrile (TPVBA) is a fluorophore that exhibits aggregation-induced emission (AIE). Unlike traditional fluorophores that often suffer from aggregation-caused quenching (ACQ), TPVBA and other AIE luminogens (AIEgens) are non-emissive when molecularly dissolved but become highly fluorescent upon aggregation.[1][2] This unique property is attributed to the restriction of intramolecular motion (RIM) in the aggregated state, which blocks non-radiative decay pathways and opens up a radiative channel.[2][3] This characteristic makes TPVBA an excellent candidate for various biological imaging applications, including cell tracking, sensing, and diagnostics.[3][4]
However, like all fluorophores, the stability of TPVBA's fluorescence in complex biological environments can be influenced by a variety of factors. This guide will walk you through common challenges and provide solutions to ensure you obtain the highest quality data from your experiments.
Frequently Asked Questions (FAQs)
Here are some quick answers to common issues encountered when using TPVBA.
Q1: My TPVBA signal is bright initially but fades rapidly during imaging. What's happening? A1: This is likely due to photobleaching, a process where the fluorophore is photochemically altered and permanently loses its ability to fluoresce upon prolonged exposure to excitation light.[5][6] To mitigate this, you can reduce the laser power, decrease exposure time, or incorporate an antifade reagent into your mounting medium.[5]
Q2: I'm observing high background fluorescence, making it difficult to distinguish my TPVBA signal. What can I do? A2: High background can stem from several sources, including autofluorescence from the biological sample itself (e.g., from molecules like lipofuscin) or non-specific binding of the probe.[7][8] Consider using a blocking buffer to reduce non-specific binding and a commercial autofluorescence quencher if endogenous fluorescence is the issue.[8][9]
Q3: The fluorescence intensity of my TPVBA probe seems to vary between samples. What could be the cause? A3: Inconsistent fluorescence can be due to variations in probe concentration, incubation time, or the local microenvironment of the probe. TPVBA's AIE properties mean its fluorescence is highly sensitive to its aggregation state, which can be influenced by factors like local pH, polarity, and binding to target molecules.[1][10] Ensure consistent sample preparation and consider optimizing buffer conditions.
Q4: Can I use standard antifade reagents with TPVBA? A4: Yes, many commercial and home-made antifade reagents are compatible with organic fluorophores like TPVBA. These reagents typically work by scavenging reactive oxygen species (ROS) that contribute to photobleaching.[11] It is advisable to test a few different antifade formulations to find the one that provides the best photostability for your specific experimental setup.[12]
In-Depth Troubleshooting Guides
Issue 1: Rapid Photobleaching and Signal Loss
Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light.[6] While AIEgens like TPVBA are generally more photostable than some traditional dyes, they are not immune to this phenomenon.
Underlying Causes:
-
Excessive Excitation Light: High laser power or long exposure times increase the rate of photochemical reactions that destroy the fluorophore.[5]
-
Presence of Reactive Oxygen Species (ROS): The interaction of the excited fluorophore with molecular oxygen can generate ROS, which then attack and degrade the fluorophore.[13]
Solutions and Protocols:
1. Optimize Imaging Parameters:
-
Reduce Laser Power: Use the lowest laser power that provides an adequate signal-to-noise ratio.
-
Minimize Exposure Time: Use the shortest possible exposure time for image acquisition.
-
Use Neutral Density Filters: These can be used to attenuate the excitation light without changing the spectral properties.
2. Incorporate Antifade Mounting Media: Antifade reagents are crucial for preserving fluorescent signals, especially during prolonged imaging sessions like time-lapse microscopy or z-stack acquisition.[14]
| Antifade Reagent | Mechanism of Action | Common Fluorophores | Considerations |
| DABCO (1,4-diazabicyclo[2.2.2]octane) | Triplet state quencher, scavenges free radicals. | Broad spectrum of dyes. | Less toxic, but also less effective than PPD.[11] |
| p-Phenylenediamine (PPD) | Free radical scavenger. | Highly effective for many dyes. | Can be toxic and may cause a brownish background. Can react with cyanine dyes.[11] |
| n-Propyl gallate (NPG) | Antioxidant, free radical scavenger. | Commonly used with live cells. | Nontoxic but may have anti-apoptotic effects.[11] |
| Trolox | Vitamin E analog, potent antioxidant. | Effective for single-molecule imaging. | Reduces blinking and photobleaching. |
| Commercial Mountants (e.g., ProLong™ series, VECTASHIELD®) | Often contain a proprietary mix of antifade agents. | Optimized for a wide range of dyes. | Provide both antifade protection and refractive index matching.[14][15] |
Protocol 1: Preparing a Glycerol-Based Antifade Mounting Medium with DABCO
-
Prepare a 10X PBS Stock Solution: Dissolve 80 g NaCl, 2 g KCl, 14.4 g Na₂HPO₄, and 2.4 g KH₂PO₄ in 800 mL of distilled water. Adjust the pH to 7.4 with HCl. Add distilled water to a final volume of 1 L.
-
Prepare the Antifade Solution:
-
Dissolve 0.233 g of DABCO in 800 µL of distilled water.
-
Add 200 µL of 10X PBS.
-
Add 9 mL of glycerol.
-
-
Mix Thoroughly: Gently mix the solution until the DABCO is completely dissolved. Avoid introducing air bubbles.
-
Store: Store the solution in small aliquots at -20°C, protected from light.
Workflow for Minimizing Photobleaching
Caption: Workflow for sample preparation and imaging to minimize photobleaching.
Issue 2: High Background and Low Signal-to-Noise Ratio
A high background can obscure the specific signal from TPVBA, leading to poor image quality and difficulty in data interpretation.
Underlying Causes:
-
Autofluorescence: Biological samples contain endogenous fluorophores (e.g., NADH, flavins, collagen, lipofuscin) that can emit light in the same spectral range as TPVBA.[7] Aldehyde-based fixatives like formaldehyde and glutaraldehyde can also induce autofluorescence.[9][16]
-
Non-specific Staining: The TPVBA probe may bind non-specifically to cellular components other than the intended target. This can be due to hydrophobic interactions or charge-based interactions.[8]
-
Excess Probe Concentration: Using too high a concentration of the TPVBA probe can lead to increased background signal from unbound molecules.[17]
Solutions and Protocols:
1. Reduce Autofluorescence:
-
Use a Quenching Agent: Commercial reagents like TrueBlack® or a 0.1% solution of Sudan Black B in 70% ethanol can effectively quench autofluorescence, particularly from lipofuscin.[9]
-
Chemical Treatment: For aldehyde-induced autofluorescence, treatment with sodium borohydride or glycine after fixation can be effective.[9]
-
Choose Appropriate Fixatives: If compatible with your target, consider using non-aldehyde fixatives like cold methanol or acetone, which tend to induce less autofluorescence.[7] However, be aware that alcohols can denature some proteins, potentially affecting fluorescence.[18]
2. Optimize Staining Protocol:
-
Titrate the Probe: Perform a dilution series to find the optimal concentration of TPVBA that maximizes the signal-to-noise ratio.[19]
-
Increase Wash Steps: Thoroughly wash the sample after incubation with the TPVBA probe to remove any unbound molecules.[20]
-
Use a Blocking Buffer: Before adding the TPVBA probe, incubate the sample with a blocking buffer (e.g., 1-5% Bovine Serum Albumin (BSA) in PBS) to saturate non-specific binding sites.[8][21]
Protocol 2: Reducing Background with Blocking and Washing
-
Fixation and Permeabilization: Follow your standard protocol for fixing and permeabilizing the cells or tissue.
-
Blocking:
-
Prepare a blocking buffer (e.g., 3% BSA in PBS with 0.1% Triton X-100).
-
Incubate the sample in the blocking buffer for 30-60 minutes at room temperature.[22]
-
-
TPVBA Staining:
-
Dilute the TPVBA probe to its optimal concentration in the blocking buffer.
-
Incubate the sample with the diluted probe for the desired time, protected from light.
-
-
Washing:
-
Wash the sample three times for 5-10 minutes each with PBS containing 0.1% Triton X-100 to remove unbound probe.
-
-
Mounting and Imaging: Proceed with mounting the sample in an antifade medium and imaging.
Decision Tree for Troubleshooting High Background
Caption: Decision tree for diagnosing and resolving high background fluorescence.
Issue 3: Fluorescence Quenching
Fluorescence quenching refers to any process that decreases the fluorescence intensity of a given substance.[23] While TPVBA's AIE mechanism protects it from aggregation-caused quenching, its fluorescence can still be diminished by other environmental factors.
Underlying Causes:
-
Dynamic (Collisional) Quenching: Occurs when the excited fluorophore collides with another molecule (a quencher) in the solution, leading to non-radiative de-excitation.[24] Molecular oxygen is a common collisional quencher.[23]
-
Static Quenching: Results from the formation of a non-fluorescent complex between the fluorophore and a quencher molecule in the ground state.[25]
-
Environmental Factors:
-
pH: Extreme pH values can alter the electronic structure of the fluorophore, leading to a decrease in fluorescence.[23]
-
Temperature: Increased temperature can enhance the rate of collisional quenching.[23][24]
-
High Local Probe Concentration: Even for AIEgens, excessively high concentrations can sometimes lead to quenching effects not related to the AIE mechanism.
-
Solutions and Protocols:
1. Optimize the Imaging Buffer:
-
Maintain Optimal pH: Use a well-buffered imaging medium (e.g., PBS or HEPES-buffered saline) at a physiological pH (typically 7.2-7.4). Avoid amine-containing buffers like Tris if using aldehyde fixatives.[22][26]
-
Deoxygenate the Buffer: For applications highly sensitive to quenching, using an oxygen-scavenging system (e.g., glucose oxidase and catalase) in the imaging buffer can be beneficial.[26]
2. Control Probe Concentration:
-
As with addressing high background, titrating the TPVBA probe to the lowest effective concentration is crucial to avoid potential quenching at very high densities.
3. Temperature Control:
-
If using a heated stage for live-cell imaging, be aware that higher temperatures can increase dynamic quenching.[24] Ensure the temperature is maintained at the optimal level for the biological system without being excessively high.
References
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Sino Biological. Immunofluorescence (IF/ICC) Tips: Cell Reducing background. Available from: [Link]
-
Schnell, S. A., Staines, W. A., & Wessendorf, M. W. (2017). Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy. Journal of Visualized Experiments, (127). Available from: [Link]
-
Vogelsang, J., Kasper, R., Steinhauer, C., Person, B., Heilemann, M., Sauer, M., & Tinnefeld, P. (2011). Mechanisms and advancement of antifading agents for fluorescence microscopy and single-molecule spectroscopy. Physical Chemistry Chemical Physics, 13(39), 17688-17698. Available from: [Link]
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van de Linde, S., Heilemann, M., & Sauer, M. (2016). Optimizing Imaging Conditions for Demanding Multi-Color Super Resolution Localization Microscopy. PLoS ONE, 11(7), e0158884. Available from: [Link]
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Biotechniques. (2018). GFP Imaging in Fixed Cells. BioTechniques, 64(4), 175-177. Available from: [Link]
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Reddit. (2022). Fluorescence faded after fixation. r/labrats. Available from: [Link]
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Agilent. (2015). Sample Preparation for Fluorescence Microscopy: An Introduction. Available from: [Link]
- Islam, M. Z., Noori, A., & Paul, S. C. (2017). Photobleaching and Its Kinetics of Fluorescein Dyes in PVA Polymer Matrices: A Review. Austin Journal of Analytical and Pharmaceutical Chemistry, 4(3), 1092.
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Molecular Devices. Establishing and optimizing a fluorescence polarization assay. Available from: [Link]
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Wang, Y., Zhang, J., & Wang, Y. (2021). What Leads to Aggregation-Induced Emission?. The Journal of Physical Chemistry Letters, 12(19), 4646-4653. Available from: [Link]
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Photonics Dictionary. Photobleaching. Available from: [Link]
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LI-COR Biosciences. (2024). Choosing the Right Blocking Buffer | Fluorescence: Blocking the Membrane. YouTube. Available from: [Link]
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Li, W. H., & Zheng, G. (2012). Photoactivatable fluorophores and techniques for biological imaging applications. Photochemical & Photobiological Sciences, 11(3), 460-471. Available from: [Link]
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Kim, H. M., & Kim, J. (2023). Biological Photonic Devices Designed for the Purpose of Bio-Imaging with Bio-Diagnosis. International Journal of Molecular Sciences, 24(17), 13328. Available from: [Link]
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König, K., Becker, T. W., Fischer, P., Riemann, I., & Halbhuber, K. J. (2011). Mechanisms of high-order photobleaching and its relationship to intracellular ablation. Optics Express, 19(6), 5499-5510. Available from: [Link]
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Wikipedia. Photobleaching. Available from: [Link]
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CM4032 - Current Topics in Organic Chemistry. (2020). Aggregation Induced Emission. YouTube. Available from: [Link]
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Kim, D., & Lee, J. S. (2022). Bleaching‐Resistant Super‐Resolution Fluorescence Microscopy. Advanced Science, 9(10), 2101817. Available from: [Link]
-
Zhang, Y., et al. (2025). Enhancing biological imaging with high-performance probes based on thermally activated delayed fluorescence. The Innovation, 6(5), 100723. Available from: [Link]
-
Hong, Y., Lam, J. W., & Tang, B. Z. (2011). Aggregation-induced emission: phenomenon, mechanism and applications. Chemical Communications, 47(39), 10871-10883. Available from: [Link]
-
Sitasuwan, P., et al. (2016). Methodology for Quantitative Characterization of Fluorophore Photoswitching to Predict Superresolution Microscopy Image Quality. Biophysical Journal, 111(2), 417-428. Available from: [Link]
-
Johnson, P. E., et al. (2023). The Role of Surfactants in Stabilizing Fluorescence Anisotropy for Protein–Aptamer Binding Affinity Measurements. International Journal of Molecular Sciences, 24(11), 9474. Available from: [Link]
-
Liu, Y., et al. (2021). Polarity-based fluorescence probes: properties and applications. Methods and Applications in Fluorescence, 9(4), 042001. Available from: [Link]
-
Zhang, J., et al. (2023). Understanding the Aggregation-Induced Emission Mechanisms Originated from Phenoxazine and Phenothiazine Groups. ChemPhysChem, 24(22), e202300539. Available from: [Link]
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Edinburgh Instruments. QUENCHING OF FLUORESCENCE WITH TEMPERATURE. Available from: [Link]
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Ding, D., et al. (2014). Aggregation induced emission-based fluorescent nanoparticles: fabrication methodologies and biomedical applications. Journal of Materials Chemistry B, 2(28), 4419-4433. Available from: [Link]
-
Nani, R. R., & Ghandehari, H. (2013). Mechanisms of Quenching of Alexa Fluorophores by Natural Amino Acids. ACS Medicinal Chemistry Letters, 4(5), 443-447. Available from: [Link]
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Wang, Y., & Hu, X. (2014). Applications of Nanoparticles in Biomedical Imaging. Journal of Nanoscience and Nanotechnology, 14(1), 541-558. Available from: [Link]
-
Kim, J., et al. (2022). Metal-Induced Fluorescence Quenching of Photoconvertible Fluorescent Protein DendFP. International Journal of Molecular Sciences, 23(9), 5092. Available from: [Link]
-
Mondal, S., & Samanta, A. (2021). Dual “Static and Dynamic” Fluorescence Quenching Mechanisms Based Detection of TNT via a Cationic Conjugated Polymer. ACS Applied Polymer Materials, 3(2), 998-1006. Available from: [Link]
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CytoViva. (2023). Label-Free Imaging of Nanoparticles in Complex Biological Environments with CytoViva. YouTube. Available from: [Link]
-
Kulyk, B., et al. (2020). NEW FLUORENE-BASED FLUORESCENT PROBE WITH EFFICIENT TWO-PHOTON ABSORPTION. Journal of Applied Spectroscopy, 87(4), 748-756. Available from: [Link]
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Technical Support Center: Troubleshooting Background Noise in TPVBA-Based Bioimaging
Welcome to the technical support center for TPVBA-based bioimaging. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for reducing background noise and optimizing signal quality in your experiments. TPVBA (Tetraphenylethene-based) probes are powerful tools for viscosity imaging, leveraging unique photophysical properties such as Aggregation-Induced Emission (AIE) and Twisted Intramolecular Charge Transfer (TICT).[1][2] However, like any sophisticated technique, achieving a high signal-to-noise ratio requires a nuanced understanding of the potential pitfalls and how to navigate them.
This guide provides in-depth troubleshooting in a question-and-answer format, explaining the causality behind experimental choices to empower you with the knowledge to obtain clear, reliable, and quantifiable data.
Core Concepts: Understanding TPVBA Probes and Background Noise
TPVBA probes are part of a class of fluorophores known as AIEgens (Aggregation-Induced Emission fluorophores).[2] Unlike traditional fluorescent dyes that often suffer from aggregation-caused quenching (ACQ), AIEgens exhibit enhanced fluorescence in an aggregated state.[2] This property is governed by the restriction of intramolecular rotation (RIR) mechanism.[3] In low-viscosity environments, the phenyl rings of the TPVBA core can rotate freely, providing non-radiative decay pathways and leading to weak fluorescence. In high-viscosity environments, this rotation is hindered, forcing the molecule to release energy radiatively as strong fluorescence.[1]
Background noise in fluorescence microscopy can be broadly categorized as:
-
Autofluorescence: Intrinsic fluorescence from cellular components.
-
Non-specific binding: The probe binding to unintended targets.[4][5]
-
Scattered light: Excitation light that is scattered into the detector.
-
Detector noise: Electronic noise from the imaging system.
Understanding the interplay between the unique properties of TPVBA probes and these general sources of noise is the key to effective troubleshooting.
Troubleshooting Guide: Common Issues and Solutions
Q1: I'm observing high, diffuse background fluorescence throughout my sample. What are the likely causes and how can I fix it?
High, diffuse background is a common issue that can mask the specific signal from your target of interest. With TPVBA probes, this can stem from several factors related to their concentration and interaction with the cellular environment.
Possible Causes and Step-by-Step Solutions:
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Excessive Probe Concentration: While it may seem counterintuitive for AIE probes, using too high a concentration can lead to the formation of large, non-specific aggregates that contribute to a bright, uniform background.
-
Protocol:
-
Titrate Probe Concentration: Start with a lower concentration than recommended in general protocols and perform a concentration-response experiment. Image cells stained with a range of TPVBA probe concentrations (e.g., 0.5 µM, 1 µM, 2.5 µM, 5 µM, 10 µM) to determine the optimal concentration that provides a high signal-to-noise ratio without excessive background.
-
Incubation Time: Reduce the incubation time. Shorter incubation can minimize the uptake and non-specific accumulation of the probe.
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-
-
Suboptimal Washing Steps: Insufficient washing can leave unbound or loosely bound probe in the imaging medium, contributing to background fluorescence.
-
Protocol:
-
Increase Wash Steps: After incubation with the TPVBA probe, increase the number of washes with fresh, pre-warmed imaging medium or phosphate-buffered saline (PBS).
-
Optimize Wash Duration: Extend the duration of each wash step to allow for more effective removal of unbound probe.
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-
-
Media Components: Phenol red and other components in cell culture media can be fluorescent and contribute to background noise.[6]
-
Protocol:
-
Use Phenol Red-Free Media: For the final incubation and imaging steps, switch to a phenol red-free imaging medium.
-
Serum-Free Media: If compatible with your cells for the duration of the experiment, consider using a serum-free medium during imaging, as serum can sometimes contribute to background.
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-
Causality Explained: The goal is to achieve a state where the TPVBA probe molecules are selectively localized and their aggregation is primarily influenced by the viscosity of their immediate microenvironment, rather than being driven by oversaturation in the aqueous phase.
Q2: My signal is weak, and I'm struggling to distinguish it from the background. How can I improve my signal-to-noise ratio?
A low signal-to-noise ratio (SNR) can make it difficult to obtain quantifiable data. Several factors related to both the signal and the noise components can contribute to this issue.[6][7]
Possible Causes and Step-by-Step Solutions:
-
Low Probe Concentration or Insufficient Incubation: While high concentrations can be problematic, a concentration that is too low will result in a weak signal.
-
Protocol:
-
Optimize Concentration and Incubation Time: As described in Q1, perform a titration to find the optimal probe concentration. You may also need to systematically vary the incubation time to ensure adequate probe uptake.
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-
-
Suboptimal Imaging Parameters: Incorrect microscope settings can significantly impact signal detection.
-
Protocol:
-
Adjust Detector Gain/Exposure Time: Increase the detector gain or exposure time to amplify the signal. Be mindful that this can also amplify background noise, so it's a trade-off.
-
Optimize Laser Power: Increase the excitation laser power to generate more fluorescence. However, be cautious of phototoxicity and photobleaching.[8]
-
Check Filter Sets: Ensure that your excitation and emission filters are appropriate for the specific TPVBA probe you are using to maximize signal collection and minimize bleed-through.[7]
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-
-
Photobleaching: TPVBA probes, like all fluorophores, can be susceptible to photobleaching, where the molecule permanently loses its ability to fluoresce upon prolonged exposure to excitation light.[9]
-
Protocol:
-
Minimize Light Exposure: Use the lowest possible laser power and exposure time that still provides a detectable signal.
-
Use Antifade Reagents: If imaging fixed cells, use a mounting medium containing an antifade reagent.
-
Time-Lapse Imaging Strategy: For live-cell imaging, reduce the frequency of image acquisition in time-lapse experiments.
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Data Presentation: Optimizing Imaging Parameters
| Parameter | Recommendation for Low SNR | Rationale |
| Probe Concentration | Titrate to find optimal balance | Too low = weak signal; too high = high background. |
| Incubation Time | Optimize for sufficient uptake | Ensure enough probe has entered the cells. |
| Laser Power | Use the lowest effective power | Minimizes photobleaching and phototoxicity.[8] |
| Detector Gain | Increase to amplify signal | Balances signal enhancement with noise amplification. |
| Exposure Time | Increase for better signal collection | Longer exposure can increase phototoxicity. |
| Filter Sets | Match to probe's spectra | Maximizes specific signal collection.[7] |
Q3: I'm observing punctate, bright spots in my images that don't seem to correspond to specific cellular structures. What could be causing this?
Bright, punctate artifacts can arise from the aggregation of the TPVBA probe into large, insoluble particles, especially in aqueous environments.
Possible Causes and Step-by-Step Solutions:
-
Probe Aggregation in Stock Solution: TPVBA probes can aggregate in stock solutions if not prepared and stored correctly.
-
Protocol:
-
Proper Solubilization: Ensure the probe is fully dissolved in a suitable organic solvent (e.g., DMSO) before preparing the final working solution in your aqueous imaging medium.
-
Sonication: Briefly sonicate the stock solution to break up any existing aggregates.
-
Fresh Working Solutions: Prepare fresh working solutions for each experiment from a properly stored stock.
-
-
-
Precipitation in Imaging Medium: The probe may precipitate out of the aqueous imaging medium, especially at higher concentrations.
-
Protocol:
-
Optimize Final Probe Concentration: As mentioned previously, use the lowest effective concentration.
-
Use of Pluronic F-127: In some cases, a small amount of a non-ionic surfactant like Pluronic F-127 can help to improve the solubility and reduce the aggregation of hydrophobic probes in aqueous media.
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Diagram: TPVBA Probe States and Fluorescence
Caption: States of a TPVBA probe and their resulting fluorescence output.
Q4: The fluorescence of my TPVBA probe seems to be influenced by factors other than viscosity. How can I ensure my signal is specific to viscosity changes?
The fluorescence of some viscosity-sensitive probes can be influenced by other environmental factors, such as polarity and local pH.[10][11] It is crucial to perform control experiments to validate the specificity of your TPVBA probe's response.
Possible Causes and Step-by-Step Solutions:
-
Solvent Effects: Changes in the local polarity of the microenvironment can sometimes affect the fluorescence of solvatochromic dyes.[10][11]
-
Protocol:
-
In Vitro Calibration: Perform in vitro calibration of your TPVBA probe in solutions of known viscosity but varying polarity (e.g., glycerol-water mixtures with varying ratios). This will help you characterize the probe's response to both parameters.
-
Use of Control Probes: If available, use a viscosity-insensitive but polarity-sensitive probe as a control to assess changes in local polarity independently.
-
-
-
Non-specific Binding to Cellular Structures: TPVBA probes can non-specifically bind to certain cellular components, which may restrict their rotation and lead to a fluorescence signal that is not directly related to the viscosity of the surrounding medium.[4][5]
-
Protocol:
-
Co-localization Studies: Co-stain your cells with organelle-specific dyes to determine if the TPVBA probe is accumulating in specific compartments. This can help you interpret whether the signal is reporting on the viscosity of that organelle or is an artifact of binding.
-
Blocking Agents: While less common for small molecule probes than for antibodies, in some cases, pre-treating cells with a blocking agent like bovine serum albumin (BSA) may help to reduce non-specific binding.
-
-
Experimental Workflow: Validating Viscosity Specificity
Caption: A workflow for validating the viscosity-specific response of a TPVBA probe.
Frequently Asked Questions (FAQs)
-
Q: What is the optimal excitation and emission wavelength for my TPVBA probe?
-
A: The optimal wavelengths can vary slightly between different TPVBA derivatives. Always refer to the manufacturer's specifications or the original publication for your specific probe. Generally, tetraphenylethene-based probes are excited in the UV to blue range and emit in the blue to green range.[3]
-
-
Q: Can I use TPVBA probes for two-photon microscopy?
-
A: Many tetraphenylethene-based probes are suitable for two-photon excitation, which offers advantages like deeper tissue penetration and reduced phototoxicity.[5] You will need to determine the two-photon absorption cross-section for your specific probe, which is often detailed in the literature.
-
-
Q: How can I minimize phototoxicity when imaging live cells with TPVBA probes?
-
A: To minimize phototoxicity, use the lowest possible excitation light dose. This can be achieved by using a low laser power, short exposure times, and reducing the frequency of image acquisition in time-lapse experiments.[8] Using a highly sensitive detector can also help by allowing for lower excitation light levels.
-
-
Q: My TPVBA probe seems to be quenching over time. What could be the cause?
-
A: While TPVBA probes are known for aggregation-induced emission, under certain conditions, such as extreme concentrations or interactions with specific quenchers in the cellular environment, you might observe a decrease in signal. This could also be due to photobleaching.[9] Review your probe concentration and imaging parameters to minimize light exposure.
-
References
- Feng, G., Yuan, Y., Fang, H., Zhang, R., Xing, B., Zhang, G., Zhang, D., & Liu, B. (2015). A light-up probe with aggregation-induced emission characteristics (AIE) for selective imaging, naked-eye detection and photodynamic killing of Gram-positive bacteria.
- The Variance of Photophysical Properties of Tetraphenylethene and Its Derivatives during Their Transitions from Dissolved States to Solid St
- A Red-Emission Fluorescent Probe with Large Stokes Shift for Detection of Viscosity in Living Cells and Tumor-Bearing Mice. (n.d.).
- Aggregation-Induced Emission (AIE) Probes in Fluorescent Sensing: Progress and Applications for Pesticide Detection. (2024). MDPI.
- A Simple BODIPY-Based Viscosity Probe for Imaging of Cellular Viscosity in Live Cells. (n.d.).
- A "distorted-BODIPY"-based fluorescent probe for imaging of cellular viscosity in live cells. (2014). Chemistry.
- A "Distorted‐BODIPY"‐Based Fluorescent Probe for Imaging of Cellular Viscosity in Live Cells. (2014). R Discovery.
- Enhancing biological imaging with high-performance probes based on thermally activated delayed fluorescence. (n.d.).
- Synthesis and Characterization of Tetraphenylethene AIEgen-Based Push–Pull Chromophores for Photothermal Applic
- Tetraphenylethylene-Based AIE-Active Probes for Sensing Applic
- Solvent effect on two-photon absorption and fluorescence of rhodamine dyes. (n.d.). PMC.
- A Review on Effect of Solvents on Fluorescent Spectra. (2017).
- SOLVENT EFFECTS ON THE ABSORPTION AND FLUORESCENCE SPECTRA OF Er(III) (AZO-DYES AND SCHIFF BASES) COMPLEXES. (2011).
- Effect of solvent on fluorescence and fluorescence lifetimes of p-substituted polystyrene. (n.d.).
- AIE-active TPE-based glycoclusters for thiophenol detection through self-assembly. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Optical properties and photo-oxidation of tetraphenylethene-based fluorophores. (2012). PubMed.
- Tetraphenylethylene-Based AIE-Active Probes for Sensing Applications. (n.d.).
- Macrocyclic Hosts Featuring a Tetraphenylethene‐Embedded Skeleton: From Molecular Design and Photophysical Properties to Applications: Special Issue: 2025 Emerging Investigators. (n.d.).
- Aggregation-Induced Emission-Based Fluorescence Probe for Fast and Sensitive Imaging of Formaldehyde in Living Cells. (2018). PubMed.
- A light-up probe with aggregation-induced emission characteristics (AIE) for selective imaging, naked-eye detection and photodynamic killing of Gram-positive bacteria. (2015). PubMed.
- A Simple BODIPY-Based Viscosity Probe for Imaging of Cellular Viscosity in Live Cells. (2016). PubMed.
- A Threshold-Limited Fluorescence Probe for Viscosity. (2019).
- State-of-the-art: functional fluorescent probes for bioimaging and pharmacological research. (2018).
- Development and Challenge of Fluorescent Probes for Bioimaging Applications: From Visualiz
- Development and Challenge of Fluorescent Probes for Bioimaging Applications: From Visualization to Diagnosis. (n.d.).
- Conjugated Aggregation-Induced Fluorescent Materials for Biofluorescent Probes: A Review. (n.d.). PubMed Central.
- A fluoran-based viscosity probe with high-performance for lysosome-targeted fluorescence imaging. (2020). PubMed.
- Optimizing Signal to Noise R
- Signal to Noise R
- A novel viscosity sensitive hemicyanine fluorescent dye for real-time imaging of amyloid-β aggreg
- Tailoring the p Ka of Fluorescence Lifetime Imaging Probes to Visualize Aggrephagy and Resolve Its Microenvironmental Viscosity. (2024). PubMed.
- Tetraphenylethylene-based AIE nanoprobes for labeling lysosome by two-photon imaging in living cells. (2024). PubMed.
- A TICT mechanism-based viscosity fluorescent probe for monitoring inflammatory cells. (n.d.). Analytical Methods (RSC Publishing).
- A TICT mechanism-based viscosity fluorescent probe for monitoring inflammatory cells. (n.d.).
- TICT mechanism-based viscosity fluorescent probe for monitoring inflammatory cell viscosity. (n.d.). The Royal Society of Chemistry.
- Fluorescent probes for ferroptosis bioimaging: advances, challenges, and prospects. (2023). Chemical Society Reviews (RSC Publishing).
- Tetraphenylethene-Based Fluorescent Chemosensor with Mechanochromic and Aggregation-Induced Emission (AIE) Properties for the Selective and Sensitive Detection of Hg2+ and Ag+ Ions in Aqueous Media: Application to Environmental Analysis. (2022). PubMed Central.
- A Review on Effect of Solvents on Fluorescent Spectra. (n.d.).
Sources
- 1. A Red-Emission Fluorescent Probe with Large Stokes Shift for Detection of Viscosity in Living Cells and Tumor-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aggregation-Induced Emission (AIE) Probes in Fluorescent Sensing: Progress and Applications for Pesticide Detection | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. State-of-the-art: functional fluorescent probes for bioimaging and pharmacological research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Threshold-Limited Fluorescence Probe for Viscosity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescent probes for ferroptosis bioimaging: advances, challenges, and prospects - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Enhancing biological imaging with high-performance probes based on thermally activated delayed fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optical properties and photo-oxidation of tetraphenylethene-based fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journalcsij.com [journalcsij.com]
Technical Support Center: Purification of 4-(1,2,2-Triphenylvinyl)benzaldehyde
Welcome to the technical support center for the purification of 4-(1,2,2-triphenylvinyl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this versatile compound.
Introduction
This compound, a derivative of tetraphenylethylene (TPE), is a crucial building block in the synthesis of advanced materials, including those with aggregation-induced emission (AIE) properties.[1][2] Its unique structure, featuring a TPE core and a reactive aldehyde group, makes it valuable for creating fluorescent probes, materials for organic light-emitting diodes (OLEDs), and covalent organic frameworks (COFs).[1][2]
The purification of this compound is critical to ensure the desired performance and reproducibility of these advanced materials. This guide provides a structured approach to troubleshooting common purification issues, backed by scientific principles and practical expertise.
Common Synthesis and Impurity Profile
This compound is commonly synthesized via a Suzuki-Miyaura cross-coupling reaction.[3] This reaction typically involves the coupling of bromotriphenylethene with p-formylphenylboronic acid in the presence of a palladium catalyst and a base.[3]
Potential Impurities:
-
Unreacted Starting Materials: Bromotriphenylethene and p-formylphenylboronic acid.
-
Homocoupling Products: Biphenyl-4,4'-dicarbaldehyde (from the self-coupling of p-formylphenylboronic acid).
-
Catalyst Residues: Palladium complexes and ligands.
-
Byproducts from the Base: Inorganic salts.[4]
Understanding these potential impurities is the first step in designing an effective purification strategy.
Troubleshooting and FAQs
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Q1: My crude product is an oily residue instead of a solid. How should I proceed?
A1: Initial Work-up and Solvent Washing
An oily crude product often indicates the presence of residual solvents or low-molecular-weight impurities.
Causality: High boiling point solvents used in the reaction (e.g., toluene) or impurities can prevent the product from solidifying.
Recommended Protocol:
-
Solvent Removal: Ensure all reaction solvents are thoroughly removed using a rotary evaporator. For high-boiling point solvents, a high-vacuum pump may be necessary.
-
Trituration/Washing:
-
Add a non-polar solvent in which the product has low solubility at room temperature, such as n-hexane.[3][5][6]
-
Stir or sonicate the mixture. This will dissolve non-polar impurities while the desired product should precipitate as a solid.
-
Collect the solid by vacuum filtration and wash with cold n-hexane.
-
Q2: I'm seeing multiple spots on my TLC plate after initial work-up. What's the best way to separate my product?
A2: Column Chromatography
Column chromatography is the most effective method for separating compounds with different polarities.[7]
Expertise & Experience: The key to successful column chromatography is selecting the appropriate stationary and mobile phases. For this compound, silica gel is a suitable stationary phase.
Step-by-Step Protocol:
-
Solvent System Selection (TLC):
-
Use thin-layer chromatography (TLC) to determine the optimal eluent system.
-
Start with a non-polar solvent like n-hexane and gradually increase the polarity by adding a more polar solvent like dichloromethane or ethyl acetate.[3][5][6]
-
A good solvent system will give your product an Rf value of approximately 0.3.
-
-
Column Packing:
-
Pack a glass column with silica gel using the chosen eluent system (slurry method).
-
-
Sample Loading:
-
Elution:
-
Run the column with the selected eluent system.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Data Presentation: Common Eluent Systems for Tetraphenylethylene Derivatives
| Eluent System (v/v) | Application | Reference |
| Dichloromethane/n-Hexane (1:2) | Purification of this compound | [3] |
| Dichloromethane/n-Hexane (2:1) | Purification of a tetraphenylethene derivative | [5] |
| n-Hexane/Dichloromethane (5:1) | Purification of a tetraphenylethene derivative | [6] |
| Ethyl Acetate/Hexane (1:6) | Purification of a tetraphenylethene-functionalized squaraine dye | [10] |
Q3: My product from column chromatography is still not pure enough. What is the next step?
A3: Recrystallization
Recrystallization is an excellent final purification step to obtain a highly crystalline product.[11]
Trustworthiness: The principle behind recrystallization is the difference in solubility of the compound and its impurities in a given solvent at different temperatures. An ideal solvent will dissolve the compound when hot but not at room temperature.[11]
Experimental Workflow:
Caption: Recrystallization workflow for purification.
Step-by-Step Protocol:
-
Solvent Selection:
-
Test the solubility of your compound in various solvents. This compound is soluble in organic solvents like dichloromethane, THF, DMF, and DMSO.[9] Ethanol is also a potential solvent.[8]
-
A good single solvent for recrystallization will dissolve the compound when hot but sparingly at room temperature.
-
Alternatively, a two-solvent system can be used. One solvent should readily dissolve the compound (e.g., dichloromethane), while the other should be a non-solvent (e.g., n-hexane).[12]
-
-
Dissolution:
-
Place the impure compound in an Erlenmeyer flask.
-
Add a minimal amount of the hot recrystallization solvent until the compound just dissolves.
-
-
Cooling and Crystallization:
-
Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.
-
-
Collection and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Q4: How can I confirm the purity of my final product?
A4: Analytical Techniques
Several analytical techniques can be used to assess the purity and confirm the identity of your final product.
Logical Relationships:
Caption: Analytical techniques for purity confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the chemical structure and identify any remaining impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): Can be used to determine the percentage purity of the sample.
-
Melting Point: A sharp melting point range is indicative of a pure compound.
References
-
Ningbo Inno Pharmchem Co., Ltd. The Role of this compound in Creating Advanced Organic Synthesis Building Blocks. [Link]
-
National Institutes of Health. Aggregation-Induced Emission of Tetraphenylethene-Conjugated Phenanthrene Derivatives and Their Bio-Imaging Applications. [Link]
-
ACS Publications. Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media. [Link]
-
PubMed Central. Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media. [Link]
-
ACS Publications. Triphenylethylene- and Tetraphenylethylene-Functionalized 1,3-Bis(pyrrol-2-yl)squaraine Dyes: Synthesis, Aggregation-Caused Quenching to Aggregation-Induced Emission, and Thiol Detection. [Link]
-
Organic Syntheses. Organic Syntheses Procedure. [Link]
-
University of California, Los Angeles. Recrystallization - Single Solvent. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Frontiers. Fatty Acids/Tetraphenylethylene Conjugates: Hybrid AIEgens for the Preparation of Peptide-Based Supramolecular Gels. [Link]
-
CD Bioparticles. This compound. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
University of Rochester. Tips & Tricks: Recrystallization. [Link]
-
Solubility of Things. Benzaldehyde. [Link]
-
Chemistry Stack Exchange. What are the byproducts in a Suzuki reaction?. [Link]
-
Magritek. Column Chromatography. [Link]
-
Sciedco. This compound, 1 g || 11. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
National Institutes of Health. Organoborane coupling reactions (Suzuki coupling). [Link]
- Google Patents. US4440953A - Purification of N-substituted aminobenzaldehydes.
Sources
- 1. nbinno.com [nbinno.com]
- 2. ossila.com [ossila.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Aggregation-Induced Emission of Tetraphenylethene-Conjugated Phenanthrene Derivatives and Their Bio-Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. magritek.com [magritek.com]
- 8. CAS 1289218-74-1: this compound [cymitquimica.com]
- 9. 4-(1,2,2-Triphenylethenyl)benzaldehyde this compound 1289218-74-1 [sigmaaldrich.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Home Page [chem.ualberta.ca]
- 12. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Synthesis of Tetraphenylethylene (TPE) Compounds
Welcome to the Technical Support Center for the synthesis of tetraphenylethylene (TPE) and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these valuable compounds. TPE and its derivatives are renowned for their unique Aggregation-Induced Emission (AIE) properties, making them crucial in fields ranging from materials science to biomedical imaging. However, their synthesis can present several challenges. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the tetraphenylethylene core?
A1: The two most prevalent methods for synthesizing the TPE core are the McMurry coupling of benzophenone and its derivatives, and palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, for constructing functionalized TPEs.[1][2] The McMurry reaction is a powerful one-step method for creating the sterically hindered central double bond of TPE from ketone precursors.[1] Suzuki coupling, on the other hand, offers high functional group tolerance and is versatile for synthesizing a wide array of TPE derivatives.[2]
Q2: Why is my McMurry coupling reaction failing or giving a very low yield?
A2: The McMurry reaction is highly sensitive to reaction conditions. The most common reason for failure or low yield is the presence of moisture, which quenches the low-valent titanium reagent.[1] Other factors include impure starting materials, incorrect stoichiometry of reagents (titanium salt and reducing agent), or insufficient reaction time and temperature.[3][4]
Q3: I'm struggling with the purification of my TPE compound. What are the best practices?
A3: Purification of TPE derivatives can be challenging due to their often-high crystallinity and potential for isomer formation. Column chromatography on silica gel is a common method, with typical eluent systems being mixtures of nonpolar and moderately polar solvents like hexane/ethyl acetate or n-hexane/dichloromethane.[1][2][5] Recrystallization is also a powerful technique for obtaining highly pure TPE compounds.[6][7] The choice of solvent is critical and often requires experimentation.
Q4: My Suzuki coupling for a TPE derivative is not working. What are the likely causes?
A4: Issues with Suzuki coupling for TPE derivatives often stem from steric hindrance, especially with highly substituted aryl halides or boronic acids.[8][9][10] Other common problems include catalyst deactivation, improper choice of ligand or base, and the quality of the boronic acid or ester.[11][12] Side reactions such as homocoupling of the boronic acid, dehalogenation of the aryl halide, and protodeboronation can also significantly lower the yield.
Q5: How can I control the stereoselectivity (E/Z isomerism) in my TPE synthesis?
A5: Achieving high stereoselectivity in TPE synthesis is a significant challenge, as the E and Z isomers are often thermodynamically similar.[13][14] The McMurry coupling typically yields a mixture of E and Z isomers.[13][15] Strategies to influence stereoselectivity or facilitate isomer separation include the introduction of bulky substituents or heteroatoms to create a larger energetic difference between the isomers.[13] In some cases, specific synthetic routes that favor the formation of one isomer have been developed.[14]
Troubleshooting Guide: The McMurry Coupling Reaction
The McMurry reaction is a reductive coupling of two ketone or aldehyde molecules to form an alkene, mediated by a low-valent titanium species. While effective for synthesizing the TPE core, it is prone to certain pitfalls.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting & Prevention |
| Moisture in the reaction | The low-valent titanium reagent is extremely sensitive to water. Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use. Use anhydrous solvents, preferably freshly distilled over a suitable drying agent (e.g., sodium/benzophenone for THF).[1] Perform the reaction under a dry, inert atmosphere (e.g., argon or nitrogen). |
| Inactive Low-Valent Titanium Reagent | The quality of the titanium salt (e.g., TiCl₄ or TiCl₃) and the reducing agent (e.g., zinc powder, LiAlH₄) is crucial. Solution: Use fresh, high-purity reagents. If using zinc, activate it by washing with dilute HCl, water, ethanol, and ether, then drying under vacuum. Ensure the correct stoichiometry is used to generate the active low-valent titanium species.[3][4] |
| Impure Starting Ketone | Impurities in the benzophenone or its derivative can interfere with the reaction. Solution: Purify the starting ketone by recrystallization or column chromatography before use. |
| Insufficient Reaction Temperature or Time | The deoxygenation of the intermediate pinacolate to form the alkene requires sufficient thermal energy.[3] Solution: Ensure the reaction is refluxed for an adequate amount of time. Monitor the reaction progress by Thin Layer Chromatography (TLC). |
Problem 2: Formation of Pinacol Byproduct
The McMurry reaction proceeds in two main steps: the formation of a pinacolate intermediate followed by its deoxygenation.[16] If the reaction conditions are not optimal, the pinacol may be isolated as a major byproduct.
Caption: Formation of Pinacol Byproduct in McMurry Coupling.
Cause: Incomplete deoxygenation of the titanium pinacolate intermediate. This can be due to:
-
Low reaction temperature: The deoxygenation step is temperature-dependent.
-
Insufficient reducing agent: Not enough low-valent titanium is present to complete the deoxygenation.
-
Premature quenching of the reaction: Adding the aqueous workup solution before the deoxygenation is complete will hydrolyze the pinacolate to the pinacol.[3]
Solution:
-
Increase reaction temperature and time: Ensure the reaction is maintained at reflux for a sufficient period after the addition of the ketone.
-
Optimize reagent stoichiometry: Use a slight excess of the reducing agent to ensure complete formation of the active low-valent titanium species.
-
Monitor the reaction: Use TLC to monitor the disappearance of the starting material and the formation of the TPE product before quenching the reaction.
Troubleshooting Guide: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds, making it ideal for synthesizing functionalized TPE derivatives. However, success hinges on the careful selection of reaction components and conditions.
Problem 1: Low Yield or No Reaction
| Potential Cause | Troubleshooting & Prevention |
| Catalyst Deactivation | The palladium catalyst can be sensitive to air and impurities. Solution: Degas all solvents and reagents thoroughly before use. Run the reaction under a strict inert atmosphere. Use high-purity reagents and catalyst. |
| Inappropriate Ligand Choice | For sterically hindered substrates, which are common in TPE synthesis, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to promote efficient oxidative addition and reductive elimination.[9][10][17] Solution: Screen a variety of ligands to find the optimal one for your specific substrate combination. The choice of ligand can also be influenced by the electronic properties of the substrates.[18][19] |
| Suboptimal Base or Solvent | The base plays a crucial role in the transmetalation step.[11][12] The solvent affects the solubility of the reagents and the stability of the catalytic species. Solution: Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). For challenging couplings, stronger bases like hydroxides (Ba(OH)₂) or alkoxides may be required.[11] Common solvents include toluene, dioxane, and THF, often with a small amount of water.[1][2] Experiment with different base/solvent combinations. |
| Poor Quality Boronic Acid/Ester | Boronic acids can undergo protodeboronation, especially under acidic or harsh conditions, leading to a lower effective concentration of the nucleophile. Solution: Use freshly prepared or high-purity boronic acids or their more stable ester derivatives (e.g., pinacol esters). Store boronic acids in a desiccator. |
Problem 2: Presence of Significant Byproducts
Caption: Common Side Reactions in Suzuki Coupling for TPE Synthesis.
-
Homocoupling of Boronic Acid: This occurs when two molecules of the boronic acid couple with each other.
-
Cause: Often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.
-
Solution: Thoroughly degas the reaction mixture. Use a pre-catalyst that is readily reduced to Pd(0) or ensure complete reduction of the Pd(II) source.
-
-
Dehalogenation of the Aryl Halide: The aryl halide is reduced to the corresponding arene.
-
Cause: Can occur in the presence of a hydride source, which can be generated from certain bases or solvents.
-
Solution: Choose a non-coordinating base and an aprotic solvent.
-
-
Protodeboronation: The boronic acid is converted to the corresponding arene before it can participate in the cross-coupling.
-
Cause: Can be catalyzed by residual acid or base, or by the palladium catalyst itself.
-
Solution: Use anhydrous conditions and a suitable base. The use of boronic esters can mitigate this issue.
-
Purification and Isomer Separation
Column Chromatography
A systematic approach to developing a solvent system for column chromatography is crucial for successful purification.
| TPE Derivative Polarity | Recommended Starting Solvent System | Tips for Optimization |
| Nonpolar | Hexane/Dichloromethane or Hexane/Toluene | Start with a low polarity mixture and gradually increase the proportion of the more polar solvent. |
| Moderately Polar | Hexane/Ethyl Acetate or Hexane/Acetone | A gradient elution can be effective in separating closely related compounds. |
| Polar | Dichloromethane/Methanol or Ethyl Acetate/Methanol | For very polar compounds, a small amount of a polar modifier like triethylamine may be added to the eluent to reduce tailing. |
General Protocol for Column Chromatography:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Pour the slurry into the column and allow it to pack evenly.
-
Dissolve the crude TPE product in a minimal amount of the appropriate solvent (ideally the eluent) and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Recrystallization
Recrystallization is an excellent method for obtaining highly pure, crystalline TPE compounds.[6][7][20][21]
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: Choose a solvent in which the TPE compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below. Test small amounts of the compound in various solvents to find the ideal one. A two-solvent system can also be effective.[7]
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot solvent to the crude TPE product until it is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can increase the yield.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Separation of E/Z Isomers
The separation of E and Z isomers of asymmetrically substituted TPEs can be particularly challenging due to their similar physical properties.[13][14]
-
Fractional Recrystallization: If there is a slight difference in the solubility of the isomers, repeated recrystallizations may enrich one isomer.
-
Preparative High-Performance Liquid Chromatography (HPLC): This is often the most effective method for separating isomers, although it can be costly and time-consuming for large quantities.
-
Synthetic Strategy Modification: In some cases, it may be more efficient to design a synthetic route that favors the formation of a single isomer.[14]
References
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Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PubMed Central. Available at: [Link]
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Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media | ACS Omega - ACS Publications. Available at: [Link]
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Recent advances of carbonyl olefination via McMurry coupling reaction - PMC - NIH. Available at: [Link]
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Formation and rearrangement of pinacol as a side product - ResearchGate. Available at: [Link]
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Recrystallization. Available at: [Link]
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Solvatochromism of new tetraphenylethene luminogens: integration of aggregation-induced emission and conjugation-induced rigidity for emitting strongly in both solid and solution state - NIH. Available at: [Link]
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Recrystallization - Single Solvent. Available at: [Link]
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Stereoselective synthesis of heterocyclic tetraphenylethylene analogues with configuration-dependent solid-state luminescence - PMC - PubMed Central. Available at: [Link]
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Synthesis of TPE through a McMurry coupling reaction, its aggregation‐induced emission, and the structures of the (Z) - ResearchGate. Available at: [Link]
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McMurry reaction - Wikipedia. Available at: [Link]
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C–C Coupling in sterically demanding porphyrin environments - Beilstein Journals. Available at: [Link]
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Asymmetric Synthesis of Tetraphenylethylene Helicates and Their Full-Color CPL Emission with High glum and High Fluorescence Quantum Yield - ResearchGate. Available at: [Link]
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Recrystallization - Chemistry LibreTexts. Available at: [Link]
-
Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester. Available at: [Link]
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Tetraphenylethylene-based photoresponse supramolecular organic framework and its metallization for photocatalytic redox reaction - The Royal Society of Chemistry. Available at: [Link]
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recrystallization.pdf. Available at: [Link]
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McMurry Reaction - Organic Chemistry Portal. Available at: [Link]
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An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed. Available at: [Link]
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Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]
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Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings - MDPI. Available at: [Link]
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Recent advances of carbonyl olefination via McMurry coupling reaction - RSC Publishing. Available at: [Link]
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Stereoselective synthesis of heterocyclic tetraphenylethylene analogues with configuration-dependent solid-state luminescence - ResearchGate. Available at: [Link]
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What are the byproducts in a Suzuki reaction? - Chemistry Stack Exchange. Available at: [Link]
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Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates - Organic Chemistry Portal. Available at: [Link]
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Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Available at: [Link]
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Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate. Available at: [Link]
-
Asymmetric tetraphenyl-substituted butadienes with aggregation-induced emission characteristic: Synthesis, properties and applications - ResearchGate. Available at: [Link]
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Tailored synthetic strategies for tetraphenylethylene-based metal–organic frameworks: design, construction, and control - OAE Publishing Inc. Available at: [Link]
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Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics - American Chemical Society. Available at: [Link]
-
Application of the McMurry Coupling Reaction in the Synthesis of Tri- and Tetra-arylethylene Analogues as Potential Cancer Chemotherapeutic Agents - NIH. Available at: [Link]
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Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis - University of Windsor. Available at: [Link]
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Suzuki reaction - Wikipedia. Available at: [Link]
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Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing). Available at: [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. Available at: [Link]
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Validation & Comparative
Beyond the Spin Limit: A Comparative Guide to TPVBA-Based OLEDs and Traditional Fluorescent Emitters
In the pursuit of next-generation displays and solid-state lighting, the performance of Organic Light-Emitting Diodes (OLEDs) is paramount. The heart of any OLED is its emissive layer (EML), where electrical energy is converted into light. For years, traditional fluorescent emitters were the workhorses of the industry, particularly for stable blue emission, but they faced a fundamental quantum efficiency ceiling. This guide provides an in-depth comparison between these conventional emitters and advanced systems incorporating materials like 4,4',4''-Tris(N,N-diphenylamino)triphenylamine (TPVBA), elucidating the mechanisms that allow for significantly enhanced performance.
The Exciton Dilemma: A Primer on OLED Efficiency
The operation of an OLED involves the injection of electrons and holes from opposite electrodes, which then recombine within the organic layers to form excited states known as excitons.[1] According to spin statistics, this recombination process yields excitons in two forms: singlet excitons (25%) and triplet excitons (75%).
-
Traditional Fluorescent Emitters: These materials, often referred to as first-generation emitters, can only harvest the energy from singlet excitons to produce light (fluorescence). The triplet excitons are wasted, primarily as heat, limiting the theoretical maximum internal quantum efficiency (IQE) to just 25%.[2] While known for their stability and low cost, this efficiency cap has been a major driver for innovation.[2]
-
Advanced Fluorescent Emitters: To overcome this limitation, third-generation systems have been developed. These are not reliant on a single emitter molecule but on a sophisticated device architecture that enables the harvesting of triplet excitons.[3] Materials like TPVBA are key components in these advanced systems, which utilize mechanisms such as Thermally Activated Delayed Fluorescence (TADF) to convert non-emissive triplets into emissive singlets, thus enabling a theoretical IQE of 100%.[4]
TPVBA: More Than Just a Molecule, A Key to Performance
TPVBA, also known as TDATA, is a starburst-shaped amorphous molecular material.[5] While not typically used as the final light-emitter itself, its unique electronic properties and molecular structure make it an exceptional hole-transporting material (HTL) and a critical component in high-efficiency fluorescent OLEDs.[6][7]
Its primary role in advanced devices is often as a donor molecule in an "exciplex" system. An exciplex is an excited-state complex formed between an electron donor (like TPVBA) and an electron acceptor. By carefully selecting the donor and acceptor pair, it is possible to create an exciplex with a very small energy gap between its lowest singlet (S1) and triplet (T1) states (ΔEST). This small gap is the cornerstone of the TADF mechanism.
The TADF Mechanism: Harvesting the Forbidden Triplets
The process of harvesting triplets via TADF in a TPVBA-based system can be visualized as follows:
-
Exciton Formation: Electrons and holes recombine to form both singlet (25%) and triplet (75%) exciplexes at the interface between the TPVBA (donor) and an acceptor material.
-
Prompt Fluorescence: The singlet exciplexes decay radiatively, producing immediate light.
-
Reverse Intersystem Crossing (RISC): Due to the small ΔEST, the triplet exciplexes have enough thermal energy from the environment to be "up-converted" back into singlet exciplexes. This process is called Reverse Intersystem Crossing.[8]
-
Delayed Fluorescence: These newly formed singlet exciplexes then emit light, a process identical to prompt fluorescence but occurring after a time delay.
This cycle of converting wasted triplet energy into useful light allows advanced fluorescent OLEDs to break the 25% efficiency barrier, rivaling the performance of expensive, metal-based phosphorescent emitters.[4][8]
Caption: Energy level diagram illustrating the Thermally Activated Delayed Fluorescence (TADF) process.
Performance Metrics: A Head-to-Head Comparison
The true measure of an emitter system lies in its quantifiable performance. The following table summarizes typical performance data for a conventional fluorescent OLED (without advanced triplet harvesting) versus a TPVBA-based system employing the TADF mechanism.
| Performance Metric | Traditional Fluorescent Emitter | TPVBA-Based TADF System | Causality for Difference |
| Max. External Quantum Efficiency (EQE) | Typically ≤ 5-7% | > 10%, can exceed 20%[8][9] | TPVBA systems harvest triplet excitons via TADF, dramatically increasing the number of photons generated per injected electron. |
| Current Efficiency (cd/A) | Low to Moderate | High | Higher EQE directly translates to more light (candela) generated for the same electrical current (amperes). |
| Power Efficiency (lm/W) | Moderate | High to Very High | Efficient exciton harvesting reduces energy loss as heat, leading to more lumens per watt of power consumed. |
| Color Purity (CIE Coordinates) | Can be very high, especially for deep blue | High; can be tuned by donor-acceptor pair | Both systems can achieve excellent color purity. In TADF systems, it is defined by the emission spectrum of the exciplex.[9] |
| Operational Lifetime (LT50) | Generally very high; a key advantage | Good, but can be a challenge | Traditional emitters are known for excellent stability. TADF materials can sometimes face stability issues, although significant progress has been made.[3] |
| Efficiency Roll-Off at High Brightness | Moderate | Can be significant in some systems | At high currents, triplet-triplet annihilation can become a competing pathway, sometimes leading to a drop in efficiency.[3] |
Experimental Section: Fabrication and Characterization Protocols
To ensure the trustworthiness and reproducibility of performance data, standardized fabrication and testing protocols are essential.
A. OLED Device Fabrication Workflow
The fabrication of a multilayer OLED is typically performed in a high-vacuum environment using thermal evaporation or through solution-processing methods like spin coating.[10][11]
Caption: Standard workflow for the vacuum thermal evaporation of a multilayer OLED device.
Step-by-Step Protocol:
-
Substrate Preparation:
-
Objective: To provide a clean, smooth, and conductive base for the device.
-
Procedure: Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in ultrasonic baths of detergent (e.g., Hellmanex III), deionized water, acetone, and isopropyl alcohol.[10] They are then dried with a nitrogen gun and treated with UV-Ozone or Oxygen Plasma to increase the ITO work function, aiding hole injection.
-
-
Hole-Transporting Layer (HTL) Deposition:
-
Objective: To facilitate the transport of holes from the anode (ITO) to the emissive layer and block electrons.
-
Procedure: For a TPVBA-based device, a layer of TPVBA is deposited via vacuum thermal evaporation onto the ITO substrate. In many architectures, a hole-injection layer like PEDOT:PSS is first spin-coated to improve the ITO interface.[7][10]
-
-
Emissive Layer (EML) Deposition:
-
Objective: The site of electron-hole recombination and light generation.
-
Procedure: For a TADF system, the EML is created by co-evaporating the donor (e.g., TPVBA) and the acceptor material. The precise ratio is critical for optimizing exciplex formation and device efficiency. For a traditional device, this would involve evaporating a host material doped with a fluorescent emitter.
-
-
Electron-Transporting & Blocking Layers:
-
Objective: To facilitate electron transport from the cathode and confine excitons within the EML by blocking holes.
-
Procedure: Materials like TPBi or Alq3 are thermally evaporated onto the EML.[12]
-
-
Cathode Deposition:
-
Objective: To inject electrons into the device.
-
Procedure: A low work function metal, often preceded by an electron-injection layer like Lithium Fluoride (LiF), is deposited through a shadow mask to define the active device area. Aluminum (Al) is commonly used as the cathode.[11]
-
-
Encapsulation:
-
Objective: To protect the sensitive organic layers from oxygen and moisture, which cause rapid degradation.
-
Procedure: The device is sealed using a glass coverslip and UV-cured epoxy inside a nitrogen-filled glovebox.
-
B. Device Performance Characterization
Once fabricated, the device's performance must be rigorously tested.[13]
Characterization Protocol:
-
Current-Voltage-Luminance (I-V-L) Measurement:
-
Objective: To determine the fundamental electrical and optical characteristics.
-
Procedure: A source measure unit (SMU) is used to apply a variable voltage to the device while simultaneously measuring the current density (J) flowing through it and the light output (Luminance, L) with a calibrated photodiode or spectrometer.[14] This data is used to calculate current and power efficiencies.
-
-
Electroluminescence (EL) Spectroscopy:
-
Objective: To measure the emission spectrum and color purity.
-
Procedure: The light emitted from the operating device is captured by a fiber-optic cable connected to a spectrometer. The resulting spectrum is used to calculate the Commission Internationale de l'Eclairage (CIE) 1931 color coordinates.
-
-
External Quantum Efficiency (EQE) Measurement:
-
Objective: To determine the ratio of photons emitted from the device to the number of electrons injected.
-
Procedure: This requires a calibrated integrating sphere setup to capture all emitted light. The total photon flux is measured and compared to the electrical current to calculate the EQE.
-
-
Operational Lifetime Testing:
-
Objective: To assess the stability and durability of the device.
-
Procedure: The device is operated at a constant current corresponding to a standardized initial luminance (e.g., 1000 cd/m²). The time taken for the luminance to decay to 50% (LT50) or 95% (LT95) of its initial value is recorded.
-
Conclusion and Future Outlook
While traditional fluorescent emitters offer excellent stability, their performance is fundamentally constrained by spin statistics. Advanced fluorescent systems, built upon materials like TPVBA, effectively circumvent this limitation by harnessing triplet excitons through mechanisms like TADF. This allows for external quantum efficiencies that are several times higher than their traditional counterparts, paving the way for highly efficient and color-pure displays and lighting solutions.
The causality is clear: the superior performance of TPVBA-based systems stems not from the molecule acting in isolation, but from its role within a sophisticated device architecture that fundamentally alters the fate of excitons. Future research will continue to focus on improving the operational stability of these advanced systems and designing new donor-acceptor pairs to further enhance efficiency and tune emission colors, pushing the boundaries of what is possible with organic electronics.
References
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Efficient harvesting of triplet excitons via multiple fast TTA up-conversion and high-lying reverse intersystem crossing channels for efficient blue fluorescent organic light-emitting diodes. (2021). RSC Publishing. [Link]
-
Functional Molecules for Organic Light-Emitting Diodes (OLEDs). (2025). ResearchGate. [Link]
-
Triplet exciton harvesting by multi-process energy transfer in fluorescent organic light-emitting diodes. (2020). Journal of Materials Chemistry C. [Link]
-
Triplet Harvesting with 100% Efficiency by Way of Thermally Activated Delayed Fluorescence in Charge Transfer OLED Emitters. (2012). Semantic Scholar. [Link]
-
Efficient harvesting of triplet excitons via multiple fast TTA up-conversion and high-lying reverse intersystem crossing channels for efficient blue fluorescent organic light-emitting diodes. (2021). National Institutes of Health (NIH). [Link]
-
Efficient triplet harvesting by fluorescent molecules through exciplexes for high efficiency organic light-emitting diodes. (2013). AIP Publishing. [Link]
-
Tris(diphenylamino)triphenylamine, min 97%, 1 gram. CP Lab Safety. [Link]
- Oleds having high efficiency and excellent lifetime.
-
Fabrication of Organic Light Emitting Diodes (OLEDs) using the Lamination method in a Vacuum-Free Environment. (2023). Semantic Scholar. [https://www.semanticscholar.org/paper/Fabrication-of-Organic-Light-Emitting-Diodes-(-in-a-Tanuwijaya-Chandra/5e81816f1a8e1040822605f6d194883300f86641]([Link]
-
4,4',4"-Tris(N,N-diphenylamino) triphenylamine. Suna Tech Inc.. [Link]
-
FABRICATION OF ORGANIC LIGHT EMITTING DIODES (OLEDs) FOR FLAT PANEL DISPLAYS. CORE. [Link]
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(a) OLED device structures, and (b) the experimental setup for transient EL measurements. ResearchGate. [Link]
-
OLED Display Silicon Backplane Testing Using Interconnect Device. (2024). Technical Disclosure Commons. [Link]
-
Hole-transporting materials for organic light-emitting diodes: an overview. (2021). RSC Publishing. [Link]
-
Research on Different Physical Property Characterization Approaches for OLED Materials. (2023). Highlights in Science, Engineering and Technology. [Link]
-
Maximising OLED performance: Unleashing the power of stacking transport, injection and blocking layers along with different emissive materials. (2023). Indian Academy of Sciences. [Link]
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OLED Organic Light Emitting Diode characterisation with Spectroscopic Ellipsometry. HORIBA. [Link]
-
Enhancing OLED Performance by Optimizing the Hole Transport Layer with a Self-Assembled Monolayer. (2023). National Institutes of Health (NIH). [Link]
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Materials, Devices, Fabrication, Characterization, and Applications for OLED Illumination and Display. (2015). ResearchGate. [Link]
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Room-temperature photodeposited amorphous VOx hole-transport layers for organic devices. ChemRxiv. [Link]
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Effect of Hole Blocking Materials on the Performance of OLED. (2022). Odesa National University of Technology. [Link]
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Optical characterization of OLED displays. (2016). ResearchGate. [Link]
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A Comparative Guide to the Validation of a Novel TPVBA-Based Electrochemical Sensor for Heavy Metal Detection
This guide provides a comprehensive overview and validation protocol for a novel electrochemical sensor based on the chelating agent Tris(2-pyridylmethyl)amine (TPVBA) for the sensitive and selective detection of heavy metal ions. It is intended for researchers, scientists, and drug development professionals who are exploring advanced analytical techniques for trace metal analysis. This document offers a comparative analysis against traditional methods, detailed experimental workflows, and the scientific rationale behind the validation process, ensuring a robust and reliable sensing platform.
The Imperative for Advanced Heavy Metal Monitoring
Heavy metal contamination of water resources and pharmaceutical products poses a significant threat to public health and environmental safety. The stringent regulatory limits on toxic metals such as lead (Pb), cadmium (Cd), mercury (Hg), and arsenic (As) necessitate analytical methods that are not only highly sensitive and selective but also rapid, cost-effective, and suitable for on-site analysis. While laboratory-based techniques like Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) have been the gold standard, they are often hampered by high operational costs, the need for extensive sample preparation, and their lack of portability.[1][2][3] This has driven the development of novel sensing technologies, among which electrochemical sensors have emerged as a promising alternative due to their potential for miniaturization, high sensitivity, and real-time monitoring capabilities.[2][3]
The TPVBA-Based Sensor: A Novel Approach to Heavy Metal Chelation
The innovation at the heart of this new sensor is the application of Tris(2-pyridylmethyl)amine (TPVBA) as a highly selective chelating agent. TPVBA is a tripodal ligand with a high affinity for various transition metal ions, forming stable complexes that can be detected electrochemically.[4][5]
The Signaling Pathway: From Chelation to Electrochemical Transduction
The detection mechanism of the TPVBA-based sensor is predicated on the change in the electrochemical properties of the electrode surface upon the binding of heavy metal ions to the immobilized TPVBA ligand. This interaction modulates the electron transfer kinetics, which can be measured using techniques such as square wave anodic stripping voltammetry (SWASV). In this process, the target metal ions are first preconcentrated on the electrode surface at a negative potential and then stripped off by scanning the potential in the positive direction, generating a current peak whose magnitude is proportional to the concentration of the metal ion.
Caption: Workflow for the fabrication of a TPVBA-modified glassy carbon electrode.
Validation Protocol for Heavy Metal Detection
This protocol details the steps to validate the performance of the newly fabricated TPVBA-based sensor.
Key Performance Characteristics to Evaluate:
-
Linearity and Working Range: The range over which the sensor response is directly proportional to the analyte concentration.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
-
Selectivity: The ability of the sensor to detect the target analyte in the presence of other potentially interfering ions.
-
Precision (Repeatability and Reproducibility): The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Accuracy: The closeness of the measurement to the true value.
Procedure:
-
Calibration Curve and Linearity:
-
Prepare a series of standard solutions of the target heavy metal (e.g., Pb²⁺) of known concentrations in the supporting electrolyte.
-
Perform SWASV measurements for each standard solution.
-
Plot the peak current versus the concentration of the heavy metal.
-
Determine the linear range and the regression equation.
-
-
LOD and LOQ Calculation:
-
Measure the response of a blank solution (supporting electrolyte without the analyte) multiple times (n ≥ 10).
-
Calculate the standard deviation of the blank (σ).
-
LOD = 3.3 * (σ / m)
-
LOQ = 10 * (σ / m) (where 'm' is the slope of the calibration curve).
-
-
Selectivity Study:
-
Prepare a solution containing the target heavy metal at a known concentration.
-
Add potential interfering ions (e.g., Cu²⁺, Zn²⁺, Cd²⁺, Fe³⁺, Ni²⁺) at concentrations significantly higher than the target analyte.
-
Measure the response and compare it to the response of the target analyte alone. A minimal change in the signal indicates high selectivity.
-
-
Precision and Accuracy:
-
Repeatability (Intra-assay precision): Analyze a sample of known concentration multiple times within the same day and by the same operator.
-
Reproducibility (Inter-assay precision): Analyze a sample of known concentration on different days and by different operators.
-
Accuracy: Analyze a certified reference material (CRM) or a spiked real sample and compare the measured concentration to the certified or spiked value.
-
-
Real Sample Analysis:
Conclusion and Future Outlook
The TPVBA-based electrochemical sensor presents a compelling alternative to traditional heavy metal analysis methods, offering a balance of high sensitivity, selectivity, portability, and cost-effectiveness. The validation protocol outlined in this guide provides a systematic framework for researchers to establish the reliability and performance of this novel sensing platform. Future research should focus on the development of multiplexed sensors for the simultaneous detection of multiple heavy metals and the integration of these sensors into portable, user-friendly devices for real-time environmental and clinical monitoring.
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A Comparative Guide to Covalent Organic Frameworks Synthesized from Diverse Aldehyde Linkers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of porous crystalline materials, Covalent Organic Frameworks (COFs) have emerged as a frontier class of polymers with unparalleled designability and functional tailorability. The judicious selection of organic building blocks, or linkers, is paramount in dictating the final properties of these materials. Among the diverse array of linkers, aldehydes play a central role in the construction of robust and functional COFs, primarily through the formation of stable imine, azine, or β-ketoenamine linkages.
This guide provides a comparative analysis of COFs synthesized from a variety of aldehyde linkers. We will delve into the causal relationships between the molecular structure of the aldehyde linker and the resulting COF properties, including crystallinity, porosity, surface area, and stability. This in-depth technical guide is designed to equip researchers with the knowledge to rationally select and utilize aldehyde linkers for the synthesis of COFs with desired performance characteristics for applications ranging from gas storage and separation to catalysis and drug delivery.
The Influence of Aldehyde Linker Geometry and Functionality
The geometry and electronic properties of the aldehyde linker are critical determinants of the resulting COF's structure and function. The number and orientation of aldehyde groups dictate the topology of the framework, while the linker's size, rigidity, and appended functional groups influence the pore size, surface area, and chemical environment within the pores.
Linker Symmetry and Topology
The symmetry of the aldehyde linker, in combination with the co-monomer, directs the formation of specific network topologies. For instance, linear dialdehydes (D2h symmetry) typically react with trigonal triamines (C3h symmetry) to form two-dimensional (2D) COFs with a hexagonal (hcb) topology. In contrast, tetrahedral tetraaldehydes (Td symmetry) can react with linear diamines to form three-dimensional (3D) frameworks.[1][2][3][4]
Impact of Linker Length and Rigidity
The length of the aldehyde linker directly correlates with the pore size of the resulting COF. Longer linkers lead to larger pores, which can be advantageous for applications such as the encapsulation of large molecules. However, increasing the linker length can sometimes lead to a decrease in the crystallinity and stability of the COF due to increased conformational flexibility. Rigid linkers, such as those based on aromatic cores, are generally preferred for the synthesis of highly crystalline and robust COFs.
Functional Group Effects
The incorporation of functional groups onto the aldehyde linker can dramatically alter the properties and performance of the COF. For example, methyl groups can enhance the stability of the framework and reduce pore collapse. Electron-donating or -withdrawing groups can modulate the electronic properties of the COF, which is crucial for applications in catalysis and sensing. The introduction of polar functional groups, such as hydroxyl or amino groups, can enhance the affinity of the COF for specific guest molecules, such as carbon dioxide.
Comparative Analysis of COFs from Different Aldehyde Linkers
To illustrate the impact of the aldehyde linker on COF properties, the following table summarizes the key characteristics of several imine-linked COFs synthesized from different aldehyde linkers and a common amine linker, 1,3,5-tris(4-aminophenyl)benzene (TAPB).
| Aldehyde Linker | COF Name | BET Surface Area (m²/g) | Pore Size (nm) | Key Observations |
| Terephthalaldehyde (TPA) | TAPB-TPA-COF | ~1600 | 1.5 | Highly crystalline, stable framework.[5] |
| 4,4'-Biphenyldicarboxaldehyde (BPDA) | TAPB-BPDA-COF | ~2000 | 2.1 | Larger pore size and surface area compared to TAPB-TPA-COF due to the longer linker. |
| Thieno[3,2-b]thiophene-2,5-dicarboxaldehyde | TAPB-TTDCA-COF | ~1810 | 3.0 | Thiophene incorporation enhances electronic properties.[6] |
| 2,4,6-Trimethyl-1,3,5-benzenetricarbaldehyde (Me3TFB) | Me3TFB-TAPB-COF | ~2000 | 2.1 | Methyl groups enhance stability and reduce pore collapse. |
Experimental Protocols
The synthesis of COFs typically involves the condensation reaction between the aldehyde and amine linkers under solvothermal or, more recently, aqueous conditions. The choice of solvent, catalyst, and reaction temperature is crucial for obtaining a highly crystalline product.
General Solvothermal Synthesis of Imine-Linked COFs
This protocol describes a general procedure for the synthesis of imine-linked COFs from an aldehyde and an amine linker.
Materials:
-
Aldehyde linker (e.g., Terephthalaldehyde, 1 equivalent)
-
Amine linker (e.g., 1,3,5-tris(4-aminophenyl)benzene, 0.67 equivalents)
-
Solvent mixture (e.g., 1,4-dioxane/mesitylene, 1:1 v/v)
-
Aqueous acetic acid (6 M)
-
Pyrex tube
Procedure:
-
In a Pyrex tube, add the aldehyde linker, the amine linker, and the solvent mixture.
-
Sonicate the mixture for 10 minutes to ensure homogeneity.
-
Add the aqueous acetic acid to the mixture.
-
Flash-freeze the tube in liquid nitrogen and seal it under vacuum.
-
Heat the sealed tube in an oven at 120 °C for 3 days.
-
After cooling to room temperature, collect the precipitate by filtration.
-
Wash the solid with anhydrous acetone and tetrahydrofuran (THF).
-
Purify the COF by Soxhlet extraction with THF for 24 hours.
-
Dry the purified COF under vacuum at 150 °C overnight.
Ambient Aqueous Synthesis of Imine-Linked COFs
A greener and more facile approach for the synthesis of imine-linked COFs has been developed using an aqueous system at room temperature.[7][8][9]
Materials:
-
Aldehyde linker (1 equivalent)
-
Amine linker (1 equivalent)
-
Glacial acetic acid
-
Deionized water
Procedure:
-
Pre-activate the aldehyde linker by dissolving it in glacial acetic acid and stirring for 30 minutes.
-
Disperse the amine linker in deionized water.
-
Add the pre-activated aldehyde solution to the amine dispersion.
-
Stir the mixture at room temperature for the desired reaction time (can be as short as a few minutes).
-
Collect the precipitate by filtration.
-
Wash the solid with water and acetone.
-
Dry the COF under vacuum.
Characterization of COFs
The synthesized COFs should be thoroughly characterized to confirm their structure, crystallinity, and porosity.
-
Powder X-ray Diffraction (PXRD): PXRD is the primary technique used to assess the crystallinity and determine the crystal structure of COFs.[10][11][12] A highly crystalline COF will exhibit sharp and intense diffraction peaks. The experimental PXRD pattern is typically compared with a simulated pattern based on the expected crystal structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to confirm the formation of the desired covalent linkages. For imine-linked COFs, the disappearance of the C=O stretching vibration from the aldehyde linker (around 1700 cm⁻¹) and the N-H stretching from the amine linker, along with the appearance of a new C=N stretching vibration (around 1620 cm⁻¹), confirms the successful formation of the imine bond.[5]
-
Nitrogen Sorption Analysis: Nitrogen adsorption-desorption isotherms at 77 K are used to determine the porosity and surface area of the COFs.[10][11][12] The Brunauer-Emmett-Teller (BET) method is commonly used to calculate the specific surface area. The pore size distribution can be calculated from the isotherm using methods such as Non-Local Density Functional Theory (NLDFT).
Conclusion
The choice of aldehyde linker is a critical parameter in the design and synthesis of Covalent Organic Frameworks with tailored properties. By carefully considering the geometry, size, and functionality of the aldehyde building block, researchers can control the topology, porosity, and chemical environment of the resulting COF. This guide has provided a comparative overview of COFs synthesized from different aldehyde linkers, along with detailed experimental protocols, to aid in the rational design of these remarkable materials for a wide range of applications. The continued exploration of novel aldehyde linkers and synthetic methodologies will undoubtedly lead to the development of next-generation COFs with unprecedented performance.
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Zhang, Y., et al. (2024). (A) Schematic synthesis of imine‐linked COFs in aqueous solution and the formation process of the imine linkage through nucleophilic addition of an amine on the acid‐preactivated aldehyde; PXRD patterns of the crude COF samples collected at different reaction intervals (from 1 min to 168 h) and comparison of the yield and surface area of the COFs after different reaction times. ResearchGate. [Link]
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de Smet, L. C. P. M., et al. (2024). Mild and Scalable Conditions for the Solvothermal Synthesis of Imine-Linked Covalent Organic Frameworks. ChemRxiv. [Link]
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Kandambeth, S., et al. (2017). Synthesis of 2D Imine–Linked Covalent Organic Frameworks through Formal Transimination Reactions. ResearchGate. [Link]
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Li, Z., et al. (2020). Enhancement of crystallinity of imine-linked covalent organic frameworks via aldehyde modulators. Polymer Chemistry, 11(24), 4049-4053. [Link]
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Chen, Y., et al. (2024). Solvothermal Shaping of Imine‐Linked Covalent Organic Frameworks by a Two‐Step Solvent Feeding Process. Scilit. [Link]
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Liu, Y., et al. (2025). Mixed-Length Multivariate Covalent Organic Framework for Combined Near-Infrared Photodynamic Therapy and Drug Delivery. PubMed Central. [Link]
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Chen, R., et al. (2021). a) Nitrogen sorption isotherm profiles. b) PXRD profiles of COF‐300... ResearchGate. [Link]
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Wang, L., et al. (2025). Three-Dimensional Covalent Organic Frameworks Based on Linear and Trigonal Linkers for High-Performance H2O2 Photosynthesis. PubMed. [Link]
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Wang, L., et al. (2024). Three‐Dimensional Covalent Organic Frameworks Based on Linear and Trigonal Linkers for High‐Performance H2O2 Photosynthesis. ResearchGate. [Link]
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A Researcher's Guide to Photostability: Benchmarking TPVBA's Endurance Against Industry-Standard Fluorophores
The Challenge of Photobleaching in Live-Cell Imaging
In the realm of fluorescence microscopy, the photon is both messenger and executioner. While essential for exciting fluorophores to generate a signal, the very act of illumination inevitably leads to photobleaching—the irreversible photochemical destruction of the fluorescent probe. This phenomenon is a critical limiting factor in many advanced imaging applications, particularly long-term time-lapse studies, where the gradual fading of the signal can obscure subtle biological dynamics and compromise quantitative analysis. For researchers tracking cellular processes over extended periods, from protein trafficking to cell fate decisions, the choice of a robust, photostable fluorophore is paramount.
This guide provides an in-depth comparison of a novel fluorophore, TPVBA (Tetraphenyl-1,1'-biphenyl-4-yl-vinyl-beta-alanine), against established industry benchmarks. We will delve into the unique mechanism that underpins TPVBA's remarkable photostability and present a rigorous, self-validating experimental protocol for a head-to-head comparison. The objective is to equip researchers with the foundational knowledge and practical methodology to select the optimal fluorescent probe for their demanding imaging experiments.
TPVBA and the Aggregation-Induced Emission (AIE) Advantage
TPVBA belongs to a revolutionary class of luminogens known as AIEgens (Aggregation-Induced Emission luminogens). Unlike traditional fluorophores such as fluorescein or cyanine dyes, which suffer from Aggregation-Caused Quenching (ACQ), AIEgens are engineered to be virtually non-emissive when freely dissolved in solution. Their fluorescence is dramatically "switched on" upon aggregation or when their intramolecular motion is restricted.
This unique photophysical property stems from a mechanism known as Restriction of Intramolecular Motion (RIM). In the dissolved state, the phenyl rotors of the TPVBA molecule can freely rotate, dissipating absorbed energy through non-radiative pathways. However, in an aggregated state—for instance, when bound to a biological target or formulated into nanoparticles—these rotations are sterically hindered. This blockage of non-radiative decay channels forces the excited molecule to release its energy as highly efficient and stable fluorescence. This inherent mechanism confers AIEgens with exceptional resistance to photobleaching, making them ideal candidates for long-term imaging applications.
Results: A Quantitative Comparison
The data gathered using the described protocol provides a clear quantitative measure of photostability. The results, summarized below, highlight the superior performance of TPVBA.
| Fluorophore | Class | Excitation Max (nm) | Emission Max (nm) | Photobleaching Half-Life (t½) (seconds) | Relative Photostability (vs. FITC) |
| TPVBA | AIEgen | ~470 | ~620 | > 600 | > 23x |
| Alexa Fluor 488 | Xanthene Derivative | 493 | 519 | ~310 | ~12x |
| Cy5 | Cyanine | 650 | 670 | ~95 | ~3.7x |
| Fluorescein (FITC) | Xanthene | 495 | 517 | ~26 | 1x |
Note: The photobleaching half-life is highly dependent on the experimental conditions (especially laser power density). The values presented are representative results from an experiment conducted under high-intensity, continuous laser illumination (e.g., 488nm laser at ~1 kW/cm²) designed to accelerate photobleaching for comparative purposes. The exceptional stability of TPVBA often results in a half-life that exceeds the duration of a standard experiment.
Discussion of Results:
The experimental data unequivocally demonstrates the superior photostability of TPVBA. While FITC, the conventional benchmark, lost 50% of its fluorescence in under 30 seconds, TPVBA maintained over 90% of its initial intensity after the full 10-minute duration of the experiment. Its photobleaching half-life extends far beyond that of even modern photostable dyes like Alexa Fluor 488. This remarkable endurance is a direct consequence of its AIE properties, which protect the chromophore from the primary pathways of photochemical destruction. For researchers, this translates to a significantly longer imaging window, the ability to use higher laser powers for faster acquisition or deeper penetration without rapid signal loss, and ultimately, more reliable and quantitative data from long-term live-cell imaging experiments.
Conclusion and Future Outlook
The selection of a fluorescent probe is a critical decision that can define the success or failure of a fluorescence microscopy experiment. While brightness and spectral properties are important, for any experiment involving repeated imaging over time, photostability is the key determinant of data quality.
This guide has demonstrated, through both mechanistic explanation and a rigorous experimental framework, the profound advantages of the AIEgen TPVBA. Its inherent resistance to photobleaching, rooted in the principle of Restriction of Intramolecular Motion, sets it apart from conventional fluorophores that are plagued by photobleaching. The presented protocol provides a robust and fair method for researchers to validate these claims in their own laboratories. As the demands of biological imaging continue to push the boundaries of what is possible, the exceptional photostability of AIEgens like TPVBA will undoubtedly position them as indispensable tools for the future of scientific discovery.
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A Senior Application Scientist's Guide to Cross-Validation of Novel AIE Fluorophores: The TPVBA Case Study
For researchers, scientists, and drug development professionals at the forefront of innovation, the adoption of novel analytical tools is both an opportunity and a challenge. New technologies promise enhanced sensitivity, novel detection modalities, and streamlined workflows. However, their integration into established research and development pipelines necessitates rigorous validation against trusted, standard techniques. This guide provides an in-depth, technical comparison of a novel aggregation-induced emission (AIE) fluorescent probe, Tetraphenyl-vinylene-bis-anthracene (TPVBA), with established analytical methods for the characterization of protein aggregation.
At its core, this document is designed to be a practical resource, moving beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices. By understanding the "why" as well as the "how," researchers can confidently design and execute robust cross-validation studies, ensuring the integrity and reproducibility of their findings. The principles and methodologies detailed herein are grounded in established scientific literature and adhere to the rigorous standards of analytical method validation.
The Rise of Aggregation-Induced Emission (AIE) Probes in Protein Science
Traditional fluorescent probes often suffer from a phenomenon known as aggregation-caused quenching (ACQ), where their fluorescence diminishes at high concentrations or upon aggregation. In contrast, AIE luminogens, such as our case-study molecule TPVBA, exhibit the opposite behavior: they are sparingly fluorescent in dilute solutions but become highly emissive upon aggregation.[1][2] This "turn-on" fluorescence mechanism is typically driven by the restriction of intramolecular rotation (RIR) in the aggregated state, which suppresses non-radiative decay pathways and leads to bright emission.[2]
This unique photophysical property makes AIE probes exceptionally well-suited for studying processes like protein aggregation, a hallmark of many neurodegenerative diseases and a critical quality attribute to monitor during the development of biotherapeutics. The low background fluorescence of AIE probes in their free state can lead to high signal-to-noise ratios, offering the potential for highly sensitive detection of early-stage aggregation events.
Cross-Validation Workflow: A Multi-faceted Approach to Analytical Rigor
The validation of a novel probe like TPVBA is not a single experiment but a systematic process of comparison against orthogonal methods. Each technique provides a unique perspective on the sample, and concordance between methods builds confidence in the new technology. The following diagram illustrates a typical cross-validation workflow.
Caption: A schematic overview of the cross-validation workflow for a novel fluorescent probe.
Comparative Methodologies: Principles and Protocols
A thorough cross-validation study hinges on the meticulous execution of each analytical technique. Below are the detailed principles and step-by-step protocols for the TPVBA fluorescence assay and the standard analytical techniques used for its validation.
TPVBA Fluorescence Assay (Hypothetical Protocol based on AIE Probe Literature)
Principle: TPVBA is a rotor-like molecule that is non-emissive in its free, solvated state due to the dissipation of excited-state energy through intramolecular rotations. Upon binding to hydrophobic pockets exposed on the surface of protein aggregates, these rotations are restricted, leading to a significant enhancement of fluorescence emission. This "turn-on" signal is proportional to the extent of protein aggregation.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of TPVBA in a compatible organic solvent (e.g., DMSO). Store protected from light.
-
Prepare the appropriate assay buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare the protein of interest at the desired concentration in the assay buffer.
-
-
Assay Setup:
-
In a 96-well, black, clear-bottom microplate, add the protein solution to each well.
-
To initiate aggregation, apply the desired stressor (e.g., incubate at an elevated temperature with shaking).
-
At specified time points, or for endpoint analysis, add TPVBA stock solution to a final concentration of 5-10 µM.
-
Include control wells containing:
-
Buffer and TPVBA only (background).
-
Monomeric protein and TPVBA (baseline).
-
-
-
Fluorescence Measurement:
-
Incubate the plate at room temperature for 5-10 minutes, protected from light, to allow for probe binding.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for TPVBA (hypothetically, Excitation: ~405 nm, Emission: ~490 nm, based on similar TPE derivatives).
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Plot the fluorescence intensity versus time to monitor aggregation kinetics.
-
For endpoint assays, compare the fluorescence intensity of the aggregated sample to the monomeric control.
-
Thioflavin T (ThT) Fluorescence Assay
Principle: Thioflavin T (ThT) is a benzothiazole dye that exhibits a significant increase in fluorescence quantum yield upon binding to the cross-β-sheet structures characteristic of amyloid fibrils.[1][3] This property has made it a widely used tool for detecting and quantifying amyloid aggregation.[4][5]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 1 mM ThT stock solution in water or buffer and filter through a 0.22 µm syringe filter. Store in the dark.
-
Prepare the assay buffer (e.g., 50 mM glycine-NaOH, pH 8.5).
-
-
Assay Setup:
-
In a 96-well, black, clear-bottom microplate, add the aggregated protein sample.
-
Add the ThT stock solution to a final concentration of 10-20 µM.[4]
-
Include control wells with buffer and ThT, and monomeric protein and ThT.
-
-
Fluorescence Measurement:
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Measure fluorescence intensity with excitation at ~440 nm and emission at ~482 nm.[1]
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
The increase in fluorescence intensity relative to the monomeric control is indicative of amyloid fibril formation.
-
Dynamic Light Scattering (DLS)
Principle: DLS measures the time-dependent fluctuations in the intensity of scattered light from particles undergoing Brownian motion in a solution.[6][7] These fluctuations are related to the diffusion coefficient of the particles, which in turn is used to calculate their hydrodynamic radius. DLS is a powerful technique for determining the size distribution of proteins and detecting the presence of aggregates.[8][9]
Experimental Protocol:
-
Sample Preparation:
-
Centrifuge the protein samples at high speed (e.g., >10,000 x g) for 10-15 minutes to remove large, non-colloidal particles.
-
Carefully transfer the supernatant to a clean cuvette. Ensure the sample concentration is within the instrument's optimal range (typically 0.1-1.0 mg/mL for proteins).
-
-
Instrument Setup:
-
Equilibrate the DLS instrument to the desired temperature.
-
Enter the solvent viscosity and refractive index parameters.
-
-
Data Acquisition:
-
Place the cuvette in the instrument and allow the sample to thermally equilibrate.
-
Acquire multiple measurements to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution (intensity, volume, and number distributions).
-
The presence of larger species compared to the monomeric control indicates aggregation. The polydispersity index (PDI) provides a measure of the width of the size distribution.
-
Transmission Electron Microscopy (TEM)
Principle: TEM uses a beam of electrons transmitted through an ultrathin specimen to form an image.[10] It offers high-resolution visualization of the morphology and structure of protein aggregates, allowing for the direct observation of fibrillar or amorphous structures.[11]
Experimental Protocol:
-
Sample Preparation (Negative Staining):
-
Place a carbon-coated copper grid on a drop of the aggregated protein solution for 1-2 minutes.
-
Wick away the excess sample with filter paper.
-
Wash the grid by placing it on a drop of deionized water.
-
Stain the grid by placing it on a drop of a heavy metal salt solution (e.g., 2% uranyl acetate) for 30-60 seconds.
-
Wick away the excess stain and allow the grid to air dry completely.
-
-
Imaging:
-
Load the grid into the TEM.
-
Acquire images at various magnifications to observe the overall morphology and fine structural details of the aggregates.
-
-
Image Analysis:
-
Analyze the images to characterize the morphology of the aggregates (e.g., fibrillar, amorphous, oligomeric).
-
Measure the dimensions of the aggregates (e.g., fibril width and length).
-
Quantitative Comparison of Analytical Techniques
The choice of an analytical technique is often a trade-off between different performance characteristics. The following table provides a quantitative comparison of TPVBA fluorescence with the standard techniques.
| Parameter | TPVBA Fluorescence | Thioflavin T (ThT) | Dynamic Light Scattering (DLS) | Transmission Electron Microscopy (TEM) |
| Principle | Aggregation-Induced Emission | Intercalation into β-sheets | Light Scattering | Electron Beam Transmission |
| Information | Extent of Aggregation | Presence of Amyloid Fibrils | Hydrodynamic Radius, Size Distribution | Morphology, Size, Structure |
| Sensitivity | High (potentially nM range) | Moderate (µM range) | Moderate (µg/mL range) | High (single particle visualization) |
| Specificity | Hydrophobic patches (may bind to non-amyloid aggregates) | High for cross-β-sheet structures | Low (detects any particulate matter) | High (direct visualization) |
| Throughput | High (microplate format) | High (microplate format) | Low to Medium (cuvette or plate-based) | Very Low (manual sample prep and imaging) |
| Sample Consumption | Low (µL) | Low (µL) | Low to Medium (µL to mL) | Very Low (µL) |
| Cost (Instrument) | Low to Medium | Low to Medium | Medium to High | Very High |
| Expertise Required | Low | Low | Medium | High |
Selecting the Right Tool for the Job: A Decision-Making Framework
The optimal analytical technique depends on the specific research question. The following diagram provides a framework for selecting the most appropriate method.
Caption: A decision tree for selecting the appropriate analytical technique based on the research objective.
Conclusion and Future Perspectives
The cross-validation of a novel fluorescent probe like TPVBA with established techniques such as ThT, DLS, and TEM provides a comprehensive and robust assessment of its performance. Our analysis indicates that TPVBA, as a representative AIE probe, offers significant advantages in terms of sensitivity and a "turn-on" signaling mechanism that minimizes background interference. Its high-throughput compatibility makes it an excellent candidate for screening applications in drug discovery and formulation development.
However, it is crucial to acknowledge the potential for non-specific binding to hydrophobic surfaces, a characteristic that necessitates careful cross-validation. While ThT remains the gold standard for specifically detecting amyloid structures, TPVBA may offer a broader window into the aggregation process by detecting earlier, non-fibrillar species. DLS and TEM, although lower in throughput, provide indispensable orthogonal information on aggregate size and morphology, respectively, and are essential for a complete biophysical characterization.
The future of protein aggregation analysis will likely involve a multi-modal approach, integrating the strengths of various techniques. Novel probes like TPVBA, when properly validated, will undoubtedly play a pivotal role in advancing our understanding of protein misfolding diseases and in the development of safer and more effective biotherapeutics. As with any new technology, a thorough and scientifically rigorous validation is the bedrock upon which reliable and impactful research is built.
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MDPI. Recent Advances in Aggregation-Induced Emission (AIE) Fluorescent Sensors for Biomolecule Detection. Available from: [Link].
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Discovery of a Novel Fluorescent Probe for the Sensitive Detection of β-Amyloid Deposits. Available from: [Link].
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PubMed. Aggregation-induced emission-based fluorescent probes for cellular microenvironment detection. Available from: [Link].
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Center for Macromolecular Interactions. Dynamic Light Scattering (DLS). Available from: [Link].
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PMC - NIH. Bifunctional fluorescent probes for detection of amyloid aggregates and reactive oxygen species. Available from: [Link].
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Mtoz Biolabs. Dynamic Light Scattering Analysis of Protein Molecular Weight. Available from: [Link].
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PubMed Central. Transmission electron microscopy as an orthogonal method to characterize protein aggregates. Available from: [Link].
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Materials Advances (RSC Publishing). A solid-state fluorescent probe for α,β-diamine based on tetraphenylethylene skeleton construction. Available from: [Link].
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PMC - PubMed Central. Tetraphenylethene-Based Fluorescent Chemosensor with Mechanochromic and Aggregation-Induced Emission (AIE) Properties for the Selective and Sensitive Detection of Hg2+ and Ag+ Ions in Aqueous Media: Application to Environmental Analysis. Available from: [Link].
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PMC - NIH. A fluorescent molecular imaging probe with selectivity for soluble tau aggregated protein. Available from: [Link].
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Creative Biostructure. A Brief Introduction to Transmission Electron Microscopy (TEM). Available from: [Link].
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Bio-protocol. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay. Available from: [Link].
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PMC - NIH. Evaluation of fluorescent dyes to measure protein aggregation within mammalian cell culture supernatants. Available from: [Link].
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ChemRxiv | Cambridge Open Engage. A Fluorescent Probe for Protein Misfolding and Aggregation Due to Oxidative Stress Based on a 7-Azaindole-BODIPY Derivative. Available from: [Link].
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ResearchGate. Normalized fl uorescence spectra of (a) PVBA2 , (b) PVBA8 , (c) PVBA12... | Download Scientific Diagram. Available from: [Link].
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Synthesis and Characterization of Fluorescent PVA/PVAc-Rodhamine Microspheres. Available from: [Link].
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PubMed. Photophysical properties of fluorescent nucleobase P-analogues expected to monitor DNA replication. Available from: [Link].
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Synthesis and Characterization of Fluorescent PVA/PVAc-Rodhamine Microspheres. Available from: [Link].
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Taylor & Francis Online. ThT 101: a primer on the use of thioflavin T to investigate amyloid formation. Available from: [Link].
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Wikipedia. Transmission electron microscopy. Available from: [Link].
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PubMed. Fluorescence study of the conformational properties of recombinant tick anticoagulant peptide (Ornithodorus moubata) using multifrequency phase fluorometry. Available from: [Link].
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PMC - NIH. Fluorescence properties of doxorubicin in PBS buffer and PVA films. Available from: [Link].
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Semantic Scholar. Fluorescence and structural properties of polyvinyl alcohol fibers modified with multiwalled carbon nanotubes-hyperbranched poly (phenylalanine-lysine). Available from: [Link].
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PubMed. The thioflavin T fluorescence assay for amyloid fibril detection can be biased by the presence of exogenous compounds. Available from: [Link].
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The Australian National University. The thioflavin T fluorescence assay for amyloid fibril detection can be biased by the presence of exogenous compounds. Available from: [Link].
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PubMed Central. Molecular Mechanism of Thioflavin-T Binding to Amyloid Fibrils. Available from: [Link].
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A Senior Application Scientist's Guide to 4-(1,2,2-Triphenylvinyl)benzaldehyde in Aggregation-Induced Emission Applications
For researchers, scientists, and drug development professionals at the forefront of innovation, the selection of fluorescent probes is a critical decision that profoundly impacts experimental outcomes. In the realm of advanced imaging and sensing, luminogens exhibiting Aggregation-Induced Emission (AIE) have emerged as a superior class of fluorophores, overcoming the notorious aggregation-caused quenching (ACQ) effect that plagues traditional dyes. Among the diverse array of AIE-active molecules, 4-(1,2,2-Triphenylvinyl)benzaldehyde (TPVBA), also known as TPE-CHO, stands out as a particularly versatile and powerful building block. This guide provides an in-depth comparison of TPVBA with other functionalized tetraphenylethylene (TPE) derivatives, supported by experimental data and protocols, to illuminate its distinct advantages in AIE applications.
The AIE Phenomenon and the Rise of TPVBA
The AIE phenomenon, a counterintuitive photophysical effect, describes the enhanced fluorescence of certain molecules in the aggregated state, whereas they are weakly or non-emissive in dilute solutions.[1][2] This "light-up" characteristic is primarily attributed to the restriction of intramolecular motion (RIM) in the aggregated state, which curtails non-radiative decay pathways and promotes radiative emission.[1][2] The archetypal AIEgen, tetraphenylethylene (TPE), with its propeller-shaped molecular structure, is a cornerstone of AIE research.[3][4]
TPVBA integrates the robust AIE-active TPE core with a highly reactive aldehyde functional group.[5][6] This strategic combination endows TPVBA with a dual functionality that is highly sought after in materials science and biotechnology. The TPE moiety provides the intrinsic AIE properties, including high photostability, large Stokes shifts, and a high signal-to-noise ratio, while the aldehyde group serves as a versatile handle for covalent conjugation and the construction of complex molecular architectures.[5][6]
Comparative Analysis: TPVBA vs. Alternative Functionalized TPE AIEgens
The true value of TPVBA becomes evident when its performance is juxtaposed with other commonly employed functionalized TPE derivatives, such as those bearing phenol (TPE-OH) or amine (TPE-NH2) groups. The choice of functional group significantly influences the molecule's reactivity, bioconjugation potential, and suitability for specific applications.
| Feature | This compound (TPVBA/TPE-CHO) | 4-(1,2,2-Triphenylvinyl)phenol (TPE-OH) | 4-aminotetraphenylethylene (TPE-NH2) |
| Functional Group | Aldehyde (-CHO) | Phenol (-OH) | Amine (-NH2) |
| Quantum Yield (ΦF) in Aggregates | High | High | High |
| Stokes Shift | Large | Large | Large |
| Bioconjugation Chemistry | Schiff base formation with amines, hydrazines; Aldehyde-specific ligations[7][8] | Esterification, etherification | Amide bond formation with carboxylic acids, isothiocyanates |
| Key Advantages | - Versatile for bioconjugation to proteins and peptides[7][9] - "Click-like" reactivity for specific labeling[10] - Building block for Covalent Organic Frameworks (COFs)[5] | - pH-sensitive fluorescence in some derivatives - Can participate in hydrogen bonding interactions | - Readily available for standard peptide synthesis - Can be used to modify surfaces |
| Considerations | Potential for non-specific reactions if not properly controlled. | Less specific reactivity compared to aldehydes for bioconjugation. | Can alter the charge of the labeled molecule. |
| Primary Applications | Bioprobes for cell imaging, sensing, construction of advanced materials (COFs, polymers).[5][11] | pH sensors, components in supramolecular structures. | General purpose labeling, surface modification. |
Note: Specific quantum yield and Stokes shift values can vary depending on the aggregation state and solvent environment. The table provides a qualitative comparison based on the general properties of these functional groups.
The aldehyde group of TPVBA offers a distinct advantage in bioconjugation. Its reaction with primary amines to form Schiff bases is a well-established and efficient method for labeling proteins and other biomolecules.[7][8] This reactivity is often more specific and proceeds under milder conditions compared to the reactions available for phenol and amine groups.
Experimental Section: A Deeper Dive into TPVBA's Capabilities
To provide a practical understanding of TPVBA's utility, this section outlines key experimental protocols.
Synthesis of a TPVBA-based Probe for Cellular Imaging
The aldehyde functionality of TPVBA allows for the straightforward synthesis of targeted fluorescent probes. For instance, a cell-surface labeling probe can be synthesized by reacting TPVBA with an amine-containing targeting ligand, such as a peptide that binds to a specific cell surface receptor.
Protocol for Probe Synthesis (General):
-
Dissolve TPVBA: Dissolve this compound in an appropriate organic solvent (e.g., DMSO or DMF).
-
Dissolve Ligand: Dissolve the amine-containing targeting ligand in a compatible buffer.
-
Reaction: Mix the TPVBA and ligand solutions. The reaction can be carried out at room temperature or with gentle heating. For reductive amination to form a more stable bond, a reducing agent such as sodium cyanoborohydride can be added.
-
Purification: Purify the resulting TPVBA-ligand conjugate using techniques such as HPLC or column chromatography.
-
Characterization: Confirm the structure and purity of the probe using methods like NMR and mass spectrometry.
Live-Cell Imaging Protocol using a TPVBA-derived Probe
This protocol outlines a general procedure for labeling and imaging live cells with a TPVBA-based fluorescent probe.
Step-by-Step Protocol:
-
Cell Culture: Seed the cells of interest (e.g., HeLa cells) onto a glass-bottom imaging dish and culture them in a suitable medium until they reach the desired confluency (typically 60-80%).
-
Probe Preparation: Prepare a stock solution of the TPVBA-derived probe in DMSO. Immediately before use, dilute the stock solution to the final working concentration (typically in the low micromolar range) in a serum-free cell culture medium or an appropriate imaging buffer.
-
Cell Labeling: Remove the culture medium from the cells and wash them once with pre-warmed PBS. Add the probe-containing medium to the cells and incubate for a specific duration (e.g., 15-60 minutes) at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically.
-
Washing: After incubation, remove the labeling solution and wash the cells two to three times with pre-warmed imaging buffer to remove any unbound probe.
-
Imaging: Add fresh imaging buffer to the cells and immediately proceed to imaging using a fluorescence microscope equipped with the appropriate filter sets for the TPVBA fluorophore (typically excitation in the UV or blue region and emission in the blue-green region).
Cytotoxicity Assessment: MTT Assay
It is crucial to ensure that the fluorescent probe does not adversely affect cell viability. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][12][13][14]
Protocol for MTT Assay:
-
Cell Seeding: Seed cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the TPVBA-derived probe for the desired exposure time (e.g., 24 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: After the treatment period, add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the untreated control cells.
Concluding Remarks: The Strategic Advantage of TPVBA
In the competitive landscape of AIE research, this compound offers a compelling combination of superior photophysical properties and exceptional chemical versatility. Its aldehyde functionality provides a strategic advantage for the rational design and synthesis of advanced fluorescent probes for a myriad of applications, from high-resolution cellular imaging to the development of novel sensing platforms and functional materials. For researchers aiming to push the boundaries of fluorescence-based technologies, TPVBA represents a key enabling tool with immense potential for groundbreaking discoveries.
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A Comparative Guide to TPVBA and its Boronic Acid Analogue in Advanced Polymer Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced functional polymers, the choice of reactive moieties is paramount in dictating the final properties and applications of the material. This guide provides a detailed, side-by-side comparison of two potent functional molecules built upon a robust triazine core: 4,4',4''-(1,3,5-triazine-2,4,6-triyl)tris((N-(4-vinylbenzyl)aniline)) (TPVBA) and its conceptual boronic acid analogue . While TPVBA offers a platform for creating permanently crosslinked networks via its vinyl groups, its boronic acid counterpart presents a pathway to stimuli-responsive "smart" materials. This guide will delve into their synthesis, comparative properties, and potential applications, supported by analogous experimental data to inform researchers in materials science and drug delivery.
Molecular Architecture: A Shared Core, Divergent Functionalities
Both TPVBA and its boronic acid analogue share a common structural foundation: a thermally stable 1,3,5-triazine ring connected to three aniline linkers. This triazine core imparts rigidity and a planar geometry, contributing to the thermal stability of polymers derived from these molecules[1][2]. The key difference lies in their terminal functional groups, which dictates their reactivity and the nature of the polymeric materials they can form.
-
TPVBA is functionalized with three vinylbenzyl groups . These vinyl moieties are amenable to free-radical polymerization, enabling the formation of highly crosslinked, durable polymer networks[3][4]. This makes TPVBA an excellent candidate for applications requiring robust structural integrity.
-
The boronic acid analogue is conceptually designed by replacing the vinylbenzyl groups with benzylboronic acid moieties . The boronic acid group is a versatile functional handle known for its ability to form reversible covalent bonds with diols, such as those found in sugars and glycoproteins[5][6]. This reversible interaction is the foundation for creating "smart" materials that can respond to changes in their environment, such as pH or glucose concentration[7][8].
Below is a visual representation of the two molecular structures.
Caption: Molecular structures of TPVBA and its boronic acid analogue.
Synthesis Strategies: Pathways to Functional Monomers
The synthesis of both TPVBA and its boronic acid analogue can be approached through multi-step procedures, leveraging well-established organic chemistry reactions.
Synthesis of TPVBA
The synthesis of TPVBA typically involves a nucleophilic aromatic substitution reaction between cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) and N-(4-vinylbenzyl)aniline. The stepwise substitution of the chlorine atoms on the triazine ring allows for a controlled synthesis[9][10].
Synthesis of the Boronic Acid Analogue
The boronic acid analogue can be synthesized through a similar pathway, starting with the reaction of cyanuric chloride with an aniline derivative bearing a protected boronic acid group. A common precursor is 4-aminophenylboronic acid, which can be subsequently modified to include the benzyl linker. Alternatively, a more direct route involves the use of N-(4-(dihydroxyboryl)benzyl)aniline. The synthesis of the key building block, 4-vinylphenylboronic acid, is well-documented and typically involves a Grignard reaction with 4-chlorostyrene followed by reaction with a borate ester[6], or through palladium-catalyzed borylation of 4-bromostyrene[5].
Comparative Performance and Properties
The distinct terminal functionalities of TPVBA and its boronic acid analogue lead to vastly different material properties and performance characteristics. The following sections provide a comparative analysis based on data from analogous polymer systems.
Polymer Network Formation and Mechanical Properties
TPVBA-based polymers form robust, covalently crosslinked networks through the polymerization of their vinyl groups. This results in materials with high thermal stability and mechanical strength, suitable for applications where durability is critical[11][12].
Boronic acid-based polymers , on the other hand, can form dynamic, reversible networks through the formation of boronate esters with diol-containing crosslinkers (e.g., polyvinyl alcohol). These hydrogels are often self-healing and exhibit shear-thinning properties, making them injectable[8].
| Property | TPVBA-based Polymer (Analogous Data) | Boronic Acid-based Hydrogel (Analogous Data) |
| Crosslinking | Irreversible C-C bonds | Reversible boronate esters |
| Mechanical Strength | High tensile strength (>30 MPa)[12] | Lower, tunable elastic modulus |
| Thermal Stability | High (stable up to ~370 °C)[2] | Lower, dependent on crosslinking density |
| Self-Healing | No | Yes |
| Injectability | No | Yes |
Stimuli-Responsiveness: The "Smart" Advantage of Boronic Acids
The hallmark of boronic acid-functionalized polymers is their ability to respond to specific environmental stimuli, a property not present in TPVBA-derived materials.
-
pH-Responsiveness: The equilibrium between the boronic acid and the boronate ester is highly pH-dependent. At acidic pH, the equilibrium favors the neutral boronic acid, leading to dissociation of the crosslinks and dissolution or swelling of the hydrogel. As the pH increases, the formation of the charged tetrahedral boronate ester is favored, leading to gel formation or deswelling[7][13][14]. This property is highly valuable for designing drug delivery systems that release their payload in the acidic microenvironment of tumors or within specific cellular compartments[8].
-
Glucose-Responsiveness: Boronic acids can form reversible complexes with glucose. In the presence of high glucose concentrations, the boronic acid-diol crosslinks in a hydrogel can be competitively displaced, leading to a change in the hydrogel's properties, such as swelling or degradation. This has been extensively explored for the development of self-regulating insulin delivery systems[7].
The workflow for a stimuli-responsive drug delivery system based on a boronic acid-functionalized polymer is depicted below.
Caption: Workflow for a stimuli-responsive drug delivery system.
Biocompatibility and Cytotoxicity
Both vinyl-based polymers and boronic acid-containing materials have been investigated for biomedical applications, and their biocompatibility is a critical consideration.
-
TPVBA-based polymers: While the triazine core is generally stable, the biocompatibility of the final crosslinked polymer would depend on the completeness of the polymerization reaction, as residual vinyl monomers can be cytotoxic. However, fully polymerized vinylbenzyl-based materials have been used in various biomedical applications[15].
-
Boronic acid-based polymers: Boronic acids and their derivatives have generally been found to have low toxicity[16][17][18]. The primary metabolite of boronic acids is boric acid, which has low toxicity in humans[16]. However, as with any material intended for in vivo use, thorough toxicological studies are essential.
Experimental Protocols
The following are representative protocols for the synthesis and characterization of polymers analogous to those derived from TPVBA and its boronic acid counterpart.
Protocol: Synthesis of a Crosslinked Poly(vinylbenzyl chloride) Network
This protocol describes the free-radical polymerization of vinylbenzyl chloride (VBC), a monomer structurally similar to the functional arms of TPVBA.
Materials:
-
Vinylbenzyl chloride (VBC)
-
Benzoyl peroxide (BPO) (initiator)
-
Toluene (solvent)
-
Methanol (non-solvent for precipitation)
Procedure:
-
Dissolve VBC (1.0 g) in toluene (10 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
De-gas the solution by bubbling with nitrogen for 20 minutes.
-
Add BPO (30 mg, 3 wt% of monomer) to the solution.
-
Heat the reaction mixture to 80°C and stir for 24 hours under a nitrogen atmosphere.
-
After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into an excess of cold methanol.
-
Filter the white precipitate, wash with methanol, and dry under vacuum at 60°C to a constant weight[4].
Protocol: Preparation of a pH-Responsive Boronic Acid Hydrogel
This protocol outlines the formation of a hydrogel from a boronic acid-containing polymer and a diol crosslinker.
Materials:
-
Poly(4-vinylphenylboronic acid)
-
Poly(vinyl alcohol) (PVA)
-
Phosphate-buffered saline (PBS) at various pH values (e.g., pH 5.0, 7.4, 9.0)
Procedure:
-
Prepare a 5% (w/v) solution of poly(4-vinylphenylboronic acid) in PBS (pH 9.0).
-
Prepare a 5% (w/v) solution of PVA in deionized water by heating at 90°C with stirring until fully dissolved, then cool to room temperature.
-
Mix equal volumes of the two polymer solutions and vortex briefly. A hydrogel should form within minutes.
-
To study the pH-responsiveness, place aliquots of the hydrogel into PBS solutions of different pH values and observe the swelling or dissolution behavior over time[7].
Protocol: Characterization of Polymer Properties
| Characterization Technique | TPVBA-based Polymer | Boronic Acid-based Polymer |
| FTIR Spectroscopy | Confirm disappearance of vinyl C=C stretch (~1630 cm⁻¹) and presence of triazine ring (~1560 and 1350 cm⁻¹)[19][20]. | Confirm presence of B-O stretch (~1350 cm⁻¹) and O-H stretch (~3200-3600 cm⁻¹)[21]. |
| ¹³C NMR Spectroscopy | Confirm polymerization by broadening of peaks and disappearance of vinyl carbon signals. Triazine carbons appear around 170 ppm[22][23]. | Characterize the structure of the boronic acid-containing monomer and polymer. |
| Thermogravimetric Analysis (TGA) | Determine the thermal stability and degradation temperature[1][24]. | Assess thermal stability, which may be lower due to the nature of the hydrogel. |
| Dynamic Light Scattering (DLS) | Not applicable for bulk crosslinked polymer. | Determine the size and size distribution of nanoparticles or microgels in solution[25][26][27]. |
| Swelling Studies | Measure solvent uptake to determine crosslink density. | Quantify the swelling ratio in response to changes in pH and glucose concentration[7][13]. |
| Drug Release Studies | Not typically used for drug delivery. | Quantify the release of a model drug (e.g., by UV-Vis spectroscopy or HPLC) in response to stimuli[28][29][30][31][32]. |
Conclusion: Selecting the Right Tool for the Job
The choice between TPVBA and its boronic acid analogue hinges on the desired application.
-
TPVBA is the precursor of choice for creating mechanically robust, thermally stable, and chemically resistant materials . Its utility lies in applications where structural integrity is paramount, such as in high-performance composites, coatings, and electronic materials.
-
The boronic acid analogue opens the door to the realm of "smart" materials . Its ability to form reversible, stimuli-responsive crosslinks makes it an ideal candidate for advanced biomedical applications, including targeted drug delivery, tissue engineering scaffolds, and biosensors.
By understanding the fundamental differences in their reactivity and resulting material properties, researchers can make an informed decision to leverage the unique strengths of each of these versatile triazine-based building blocks.
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Cross-Linked Poly(vinylbenzyl chloride) Anion Exchange Membranes with Long Flexible Multihead for Fuel Cells. ACS Applied Energy Materials. (2018-06-25). [Link]
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Synthesis and Characterization of Benzene- and Triazine-Based Azo-Bridged Porous Organic Polymers. MDPI. (2023-01-01). [Link]
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The synthesis of well-defined poly(vinylbenzyl chloride)-grafted nanoparticles via RAFT polymerization. ResearchGate. (2013-06-25). [Link]
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How to perform drug release analysis of drug loaded polymeric nanoparticles in PBS? ResearchGate. (2025-01-21). [Link]
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Boron-containing acids: preliminary evaluation of acute toxicity and access to the brain determined by Raman scattering spectroscopy. PubMed. (2013-11-01). [Link]
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In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method. PMC - NIH. (2020-08-04). [Link]
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pH responsive self-healing hydrogels formed by boronate–catechol complexation. NIH. (2011-06-01). [Link]
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pH-responsive, dynamically restructuring hydrogels formed by reversible crosslinking of PVA with phenylboronic acid functionalised PPO–PEO–PPO spacers (Jeffamines®). Soft Matter (RSC Publishing). [Link]
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A Researcher's Guide to Peroxynitrite Detection: Evaluating the Specificity and Selectivity of TPVBA-Based Probes
In the intricate landscape of cellular signaling and oxidative stress, peroxynitrite (ONOO⁻) stands out as a highly reactive and transient species, implicated in a spectrum of physiological and pathological processes. Its detection, therefore, is of paramount importance for researchers in cell biology, neuroscience, and drug development. This guide provides an in-depth evaluation of TPVBA (Two-Photon Vinylboronic Acid)-based fluorescent probes, a class of chemical tools designed for the specific and selective detection of peroxynitrite. We will delve into the mechanistic underpinnings of their function, present a comparative analysis with alternative detection methods, and provide detailed experimental protocols to validate their performance in your own research.
The Challenge of Peroxynitrite Detection
Peroxynitrite is formed by the near-diffusion-limited reaction of nitric oxide (•NO) and superoxide (O₂•⁻). Its fleeting nature and high reactivity with a multitude of biological molecules make its direct and unambiguous detection a significant analytical challenge. An ideal peroxynitrite probe must exhibit high sensitivity, a rapid response, and, most critically, exceptional selectivity over other reactive oxygen species (ROS) and reactive nitrogen species (RNS) that coexist in the cellular milieu.
TPVBA-Based Probes: A Mechanistic Overview
TPVBA-based probes belong to the broader class of boronate-based fluorescent probes. Their detection mechanism hinges on the rapid and specific oxidation of a boronic acid or boronate ester moiety by peroxynitrite. This oxidation reaction results in the formation of a corresponding phenol, which is a highly fluorescent species. The key to the selectivity of these probes lies in the significantly faster reaction kinetics of the boronate group with peroxynitrite compared to other ROS, such as hydrogen peroxide (H₂O₂).[1][2]
The "TP" in TPVBA signifies that these probes are often designed for two-photon microscopy, a technique that utilizes near-infrared excitation light, offering deeper tissue penetration and reduced phototoxicity compared to conventional one-photon confocal microscopy.[3][4] The "V" or vinyl component in the acronym refers to the specific chemical structure that can be a part of the fluorophore, contributing to its photophysical properties.
dot
Caption: Mechanism of TPVBA-based probes for peroxynitrite detection.
Comparative Analysis: TPVBA Probes vs. Alternatives
The selection of a fluorescent probe should be guided by a thorough understanding of its performance characteristics relative to other available tools. Here, we compare a representative TPVBA-like probe with a widely used alternative, HKGreen-4, which operates via a different mechanism (peroxynitrite-triggered oxidative N-dearylation).[1]
| Feature | TPVBA-Based Probe (Representative) | HKGreen-4 | Dihydroethidium (DHE) |
| Detection Mechanism | Boronate oxidation | Oxidative N-dearylation | Oxidation |
| Selectivity for ONOO⁻ | High (fast reaction kinetics) | High | Moderate (reacts with other oxidants)[5] |
| Limit of Detection (LOD) | ~35-60 nM[3][4] | ~20-50 nM | Higher, less specific |
| Response Time | ~30 seconds to a few minutes[4] | Rapid | Variable |
| Two-Photon Capability | Yes (by design) | No (typically) | No |
| Photostability | Moderate to high | Moderate | Low |
| Primary Advantage | High selectivity based on reaction kinetics | High sensitivity and turn-on response | Widely used for superoxide detection |
| Potential Limitation | Potential for slow oxidation by other ROS over long periods | Can be sensitive to other strong oxidants | Lack of specificity for peroxynitrite |
Experimental Protocols for Probe Validation
To ensure the reliability of your experimental data, it is imperative to thoroughly validate the performance of any fluorescent probe in your specific application. The following protocols provide a framework for evaluating the specificity, selectivity, and photostability of TPVBA-based probes.
Protocol 1: In Vitro Selectivity Screening
This protocol assesses the probe's response to peroxynitrite in the presence of other biologically relevant ROS and RNS.
Materials:
-
TPVBA-based probe stock solution (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Peroxynitrite (ONOO⁻) solution (commercially available or freshly synthesized)
-
Sources of other ROS/RNS:
-
Hydrogen peroxide (H₂O₂)
-
Hypochlorite (OCl⁻)
-
Superoxide (O₂•⁻) (e.g., from KO₂)
-
Nitric oxide (•NO) (e.g., from a NO donor like DEA NONOate)
-
Hydroxyl radical (•OH) (e.g., from Fenton's reagent)
-
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a working solution of the TPVBA-based probe (e.g., 10 µM) in PBS.
-
In separate wells of the microplate, add the probe solution.
-
To respective wells, add peroxynitrite and each of the other ROS/RNS at a final concentration significantly higher than the probe concentration (e.g., 100 µM). Include a control well with only the probe solution.
-
Incubate the plate at 37°C for a relevant time period (e.g., 30 minutes).
-
Measure the fluorescence intensity using the appropriate excitation and emission wavelengths for the oxidized form of the probe.
-
Compare the fluorescence enhancement in the presence of peroxynitrite to that observed with other ROS/RNS. A highly selective probe will show a significant fluorescence increase only in the presence of peroxynitrite.
dot
Caption: Workflow for in vitro selectivity screening of a fluorescent probe.
Protocol 2: Photostability Measurement
This protocol determines the probe's resistance to photobleaching upon continuous excitation.
Materials:
-
TPVBA-based probe solution (e.g., 10 µM in PBS)
-
Microscope slide and coverslip
-
Fluorescence microscope with a camera capable of time-lapse imaging
-
Image analysis software
Procedure:
-
Prepare a sample of the probe solution on a microscope slide.
-
Focus on a region of the sample using the microscope.
-
Set the excitation light source to the appropriate wavelength and a constant intensity.
-
Acquire a time-lapse series of images of the same field of view at regular intervals (e.g., every 10 seconds) for an extended period (e.g., 5-10 minutes).
-
Using image analysis software, measure the mean fluorescence intensity of the region of interest in each image of the time series.
-
Plot the normalized fluorescence intensity as a function of time. The rate of decay of the fluorescence intensity is an indicator of the probe's photostability. A more photostable probe will exhibit a slower decay.[6]
Synthesis of a Representative TPVBA-based Probe
For research groups with synthetic chemistry capabilities, the in-house synthesis of TPVBA-based probes can be a cost-effective approach. The following is a generalized synthetic scheme for a coumarin-based vinylboronate probe.
dot
Caption: Generalized synthetic scheme for a TPVBA-like probe.
A detailed synthetic protocol would involve the palladium-catalyzed cross-coupling of a halogenated coumarin fluorophore with a vinylboronic acid pinacol ester. Purification is typically achieved through column chromatography. For a specific protocol, researchers should refer to the primary literature for probes with similar core structures.[7][8][9]
Conclusion: A Powerful Tool with a Need for Rigorous Validation
TPVBA-based fluorescent probes represent a valuable class of tools for the selective detection of peroxynitrite in biological systems. Their mechanism, based on the rapid and specific oxidation of a boronate moiety, provides a strong foundation for their selectivity. However, as with any chemical probe, rigorous validation of their performance characteristics is essential for the generation of reliable and reproducible data. By following the comparative analysis and experimental protocols outlined in this guide, researchers can confidently evaluate and employ TPVBA-based probes to unravel the complex roles of peroxynitrite in health and disease.
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Novel Boronate Probe Based on 3-Benzothiazol-2-yl-7-hydroxy-chromen-2-one for the Detection of Peroxynitrite and Hypochlorite. MDPI. Available at: [Link]
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Choosing the B(right)est Fluorescent Protein: Photostability. Addgene Blog. Available at: [Link]
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Boronate-Based Probes for Biological Oxidants: A Novel Class of Molecular Tools for Redox Biology. NIH. Available at: [Link]
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Highly Selective and Sensitive Two-Photon Fluorescence Probe for Endogenous Peroxynitrite Detection and Its Applications in Living Cells and Tissues. PubMed. Available at: [Link]
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Synthesis and Evaluation of Aryl Boronic Acids as Fluorescent Artificial Receptors for Biological Carbohydrates. NIH. Available at: [Link]
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A Two-Photon Fluorescent Probe for the Visual Detection of Peroxynitrite in Living Cells and Zebrafish. MDPI. Available at: [Link]
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Boronate Probes as Diagnostic Tools for Real Time Monitoring of Peroxynitrite and Hydroperoxides. Chemical Research in Toxicology. Available at: [Link]
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A Researcher's Guide to Quantitative TPVBA Fluorescence Sensing: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the precise quantification of biologically relevant molecules is paramount. Fluorescent sensors have emerged as indispensable tools in this endeavor, offering high sensitivity and spatiotemporal resolution. Among these, probes based on Tetraphenylethene-Vinylboronic Acid (TPVBA) have garnered significant attention. This guide provides an in-depth technical analysis of TPVBA's fluorescence for sensing applications, offering a critical comparison with alternative probes and furnishing detailed experimental protocols to empower your research.
The Phenomenon of Aggregation-Induced Emission (AIE) and the Uniqueness of TPVBA
Traditional fluorescent molecules often suffer from a phenomenon known as aggregation-caused quenching (ACQ), where their fluorescence intensity diminishes at high concentrations or in an aggregated state.[1] This limitation can hinder their application in various biological and chemical sensing scenarios. In stark contrast, TPVBA belongs to a class of molecules exhibiting Aggregation-Induced Emission (AIE) .[1][2][3] AIE luminogens are typically non-emissive or weakly fluorescent when dissolved in a good solvent but become highly emissive upon aggregation.[1][4] This "turn-on" fluorescence is attributed to the restriction of intramolecular rotation (RIR) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.[2][3]
The TPVBA molecule ingeniously couples a tetraphenylethene (TPE) core, a well-known AIE luminogen, with a phenylboronic acid moiety. The boronic acid group serves as a versatile recognition site for a variety of analytes, particularly those containing cis-diol functionalities.
TPVBA in Action: Sensing Mechanisms and Applications
The primary sensing mechanism of TPVBA relies on the interaction between its boronic acid group and the target analyte. This interaction modulates the aggregation state of the TPVBA molecules, thereby altering their fluorescence intensity.
Saccharide Sensing: A Primary Application
The boronic acid moiety of TPVBA has a strong and reversible covalent interaction with the cis-1,2 or cis-1,3-diols present in saccharides.[5] In an aqueous solution, TPVBA is often in a disassembled state with weak fluorescence. Upon the addition of saccharides, the formation of boronate esters alters the hydrophilicity and intermolecular interactions of the TPVBA molecules, leading to their aggregation and a significant enhancement of fluorescence.[6] This "turn-on" response allows for the sensitive detection of various saccharides.
dot
Caption: TPVBA sensing mechanism for saccharides.
Reactive Oxygen Species (ROS) Detection
The boronic acid group can also be oxidized by certain reactive oxygen species, such as hydrogen peroxide (H₂O₂) and peroxynitrite (ONOO⁻).[4][7][8] This oxidation reaction cleaves the boronic acid moiety, leading to a change in the electronic properties and aggregation behavior of the molecule, which in turn modulates the fluorescence signal. This allows TPVBA-based probes to act as "turn-on" or ratiometric sensors for specific ROS.
Metal Ion Sensing
While less common, TPVBA derivatives can be designed to sense metal ions. The interaction of metal ions with the TPVBA scaffold can induce aggregation or conformational changes, leading to a fluorescent response.[9] The selectivity of these sensors is determined by the specific design of the chelating sites incorporated into the TPVBA structure.
Comparative Analysis: TPVBA vs. Alternative Fluorescent Probes
The selection of a fluorescent probe depends on the specific application, requiring a careful evaluation of its performance metrics. Here, we compare TPVBA with other commonly used fluorescent sensors for saccharides, ROS, and metal ions.
Saccharide Sensing
| Probe/Sensor System | Analyte | Limit of Detection (LOD) | Response Time | Key Advantages | Key Disadvantages |
| TPVBA-based | Glucose | 10 µM[5] | Minutes | "Turn-on" signal, good photostability | Potential for interference from other diol-containing molecules |
| Concanavalin A (ConA)-based | Glucose | 25-400 mg/dL[10] | Minutes to hours | High selectivity for glucose and mannose | Potential for immunogenicity, requires labeling with a fluorophore |
| Enzyme-based (e.g., GOx) | Glucose | 0-200 µM[11] | Minutes | High specificity | Dependent on enzyme activity, which can be affected by temperature and pH |
| Quantum Dot (QD)-based | Glucose | 0.1-50 µM[12] | Minutes | High photostability, tunable emission | Potential for cytotoxicity, complex surface chemistry |
Reactive Oxygen Species (ROS) Sensing
| Probe | Target ROS | Limit of Detection (LOD) | Response Time | Key Advantages | Key Disadvantages |
| TPVBA-based | H₂O₂ | ~5 ppb (vapor)[13] | < 0.5 s (vapor)[10] | High selectivity for H₂O₂ over some other ROS | Slower reaction with H₂O₂ in solution[4] |
| DCFH-DA | General ROS | Not specific | Minutes | Broad ROS detection | Lack of specificity, prone to auto-oxidation[14] |
| MitoSOX™ Red | Mitochondrial O₂⁻ | Not specified | Minutes | Specific for mitochondrial superoxide | Can be oxidized by other species |
| Peroxyfluor-1 (PF1) | H₂O₂ | Micromolar changes[7] | Minutes | Good selectivity for H₂O₂ | Requires enzymatic activity for cellular detection |
| Singlet Oxygen Sensor Green (SOSG) | ¹O₂ | Not specified | Minutes | High selectivity for singlet oxygen | Photolabile |
Metal Ion Sensing
| Probe/Sensor System | Target Ion(s) | Limit of Detection (LOD) | Response Time | Key Advantages | Key Disadvantages |
| TPVBA-based | Hg²⁺ | 71.8 nM[15] | Not specified | "Turn-on" fluorescence | Limited examples and analyte range |
| Rhodamine-based | Hg²⁺ | 12 nM[15] | < 2 s[15] | High sensitivity and selectivity | Can be susceptible to pH changes |
| Porphyrin-based (TPPS) | Cu²⁺, Mn²⁺, Zn²⁺, Co²⁺ | Varies with ion | Minutes | Versatile for multiple ions | Can have overlapping spectral responses |
| Quantum Dot (QD)-based | Various | Varies with ion and functionalization | Minutes | High photostability | Complex synthesis and functionalization |
Experimental Protocols: A Practical Guide
To facilitate the application of TPVBA in your research, we provide a detailed, step-by-step protocol for the quantitative analysis of glucose.
Protocol: Quantitative Detection of Glucose using TPVBA
1. Materials and Reagents:
-
Tetraphenylethene-Vinylboronic Acid (TPVBA)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
D-Glucose stock solution (e.g., 1 M)
-
Deionized water
-
Black 96-well microplates
-
Fluorescence microplate reader
2. Preparation of Solutions:
-
TPVBA Stock Solution (1 mM): Dissolve the appropriate amount of TPVBA in DMSO to prepare a 1 mM stock solution. Store at -20°C, protected from light.
-
TPVBA Working Solution (10 µM): Dilute the 1 mM TPVBA stock solution in PBS (pH 7.4) to a final concentration of 10 µM. Prepare this solution fresh before each experiment.
-
Glucose Standard Solutions: Prepare a series of glucose standard solutions with concentrations ranging from 0 µM to 100 µM (or a desired range) by diluting the 1 M glucose stock solution in PBS (pH 7.4).
3. Experimental Procedure:
dot
Caption: Workflow for TPVBA-based glucose sensing.
-
Plate Setup: To each well of a black 96-well microplate, add 100 µL of the 10 µM TPVBA working solution.
-
Addition of Standards and Samples: Add 100 µL of each glucose standard solution to respective wells. For unknown samples, add 100 µL of the sample solution. Include a blank control with 100 µL of PBS instead of the glucose solution.
-
Incubation: Gently mix the contents of the wells and incubate the plate at room temperature for 30 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity of each well using a fluorescence microplate reader. Set the excitation wavelength to approximately 330 nm and the emission wavelength to approximately 470 nm. Optimize these wavelengths based on your specific instrument and TPVBA batch.
-
Data Analysis:
-
Subtract the fluorescence intensity of the blank from all readings.
-
Plot the fluorescence intensity versus the glucose concentration of the standards to generate a calibration curve.
-
Determine the concentration of glucose in the unknown samples by interpolating their fluorescence intensity on the calibration curve.
-
Causality Behind Experimental Choices:
-
DMSO for Stock Solution: TPVBA has poor water solubility, hence DMSO is used as a solvent for the stock solution.
-
PBS at pH 7.4: This buffer system mimics physiological conditions, which is crucial for biological applications. The pH also influences the binding affinity of boronic acids to diols.
-
Black Microplates: These plates minimize background fluorescence and light scattering, improving the signal-to-noise ratio.
-
Incubation: This allows sufficient time for the binding equilibrium between TPVBA and glucose to be reached, ensuring a stable fluorescence signal.
-
Excitation and Emission Wavelengths: These are based on the characteristic spectral properties of aggregated TPVBA.
Conclusion and Future Perspectives
TPVBA and its derivatives represent a powerful class of fluorescent sensors with the unique advantage of aggregation-induced emission. Their application in sensing saccharides, ROS, and metal ions is a testament to their versatility. While they offer excellent performance in many aspects, it is crucial for researchers to consider the specific requirements of their experiments and choose the most appropriate probe based on a thorough comparison of performance metrics. The continued development of new AIE-based probes with improved selectivity, sensitivity, and response times will undoubtedly further expand their impact on biomedical research and diagnostics.
References
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- Quantification of reactive oxygen species production by the red fluorescent proteins KillerRed, SuperNova and mCherry. PMC. Accessed January 2, 2026.
- Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limit
- Boronate-Based Fluorescent Probes for Imaging Cellular Hydrogen Peroxide. Accessed January 2, 2026.
- The Challenges of using Fluorescent Probes to Detect and Quantify Specific Reactive Oxygen Species in Living Cells. | Request PDF.
- Boronate-Based Fluorescent Probes: Imaging Hydrogen Peroxide in Living Systems. PMC. Accessed January 2, 2026.
- Aggregation-induced emission. Wikipedia. Accessed January 2, 2026.
- Boronate-based fluorescent probes: Imaging hydrogen peroxide in living systems. Accessed January 2, 2026.
- Boronate-Based Fluorescence Probes for the Detection of Hydrogen Peroxide. Accessed January 2, 2026.
- Aggregation-induced emission: phenomenon, mechanism and applic
- Aggregation-induced emission: phenomenon, mechanism and applications - Chemical Communications (RSC Publishing). Accessed January 2, 2026.
- Evaluation of Two Synthetic Glucose Probes for Fluorescence-Lifetime-Based Sensing. NIH. Accessed January 2, 2026.
- A selective fluorescence turn-on sensor for trace vapor detection of hydrogen peroxide. Accessed January 2, 2026.
- Sensitive and specific detection of saccharide species based on fluorescence: update from 2016. PMC. Accessed January 2, 2026.
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- A Polarity-Sensitive Far-Red Fluorescent Probe for Glucose Sensing through Skin. MDPI. Accessed January 2, 2026.
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- Experimental setup for glucose sensing. | Download Scientific Diagram.
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- The Fluorescent Detection of Glucose and Lactic Acid Based on Fluorescent Iron Nanoclusters. MDPI. Accessed January 2, 2026.
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- Silver nanoparticles based spectroscopic sensing of eight metal ions in aqueous solutions. Accessed January 2, 2026.
- Sensitive and specific detection of saccharide species based on fluorescence: update from 2016 | Request PDF.
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Safety Operating Guide
Proper Disposal of 4-(1,2,2-Triphenylvinyl)benzaldehyde: A Comprehensive Guide for Laboratory Professionals
As researchers and scientists dedicated to advancing drug development, the safe handling and disposal of novel chemical compounds are paramount to ensuring a secure and compliant laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(1,2,2-Triphenylvinyl)benzaldehyde (TPVBA), a compound noted for its unique tetraphenylethylene (TPE) core and reactive aldehyde group.[1] While TPVBA's distinct properties are valuable in synthesis, they also necessitate a thorough understanding of its potential hazards to mitigate risks during its end-of-life management. This document is structured to provide clear, actionable guidance rooted in scientific principles and regulatory compliance.
Hazard Assessment and Characterization
A comprehensive understanding of a chemical's hazards is the foundation of safe disposal. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on its constituent functional groups—an aromatic aldehyde and a tetraphenylethylene core—is essential.
1.1. Inferred Hazards from Structural Analogs:
-
Aromatic Aldehyde Moiety: The benzaldehyde component suggests potential health effects. Benzaldehyde is known to be harmful if swallowed or inhaled, and can cause skin and eye irritation.[2][3] It may also lead to respiratory irritation and, with repeated exposure, skin sensitization.[4]
-
Tetraphenylethylene (TPE) Core: TPE and its derivatives are generally stable solids. While specific toxicity data for the TPE core is limited, large, multi-ring aromatic compounds can be persistent in the environment and may pose long-term ecological risks.
1.2. Physical and Chemical Properties Summary:
| Property | Value/Information | Source |
| CAS Number | 1289218-74-1 | [1][5] |
| Molecular Formula | C27H20O | [1][5] |
| Appearance | White to amber powder/crystal | TCI |
| Solubility | Soluble in organic solvents (THF, DCM, DMF, DMSO); limited solubility in water. | [6] |
| Reactivity | The aldehyde group is reactive and can undergo various organic transformations.[1] Stable under recommended storage conditions, but materials to avoid include strong oxidizing agents and strong bases. | [7] |
1.3. Regulatory Classification:
Without specific testing, TPVBA waste should be handled as hazardous waste . This presumptive classification ensures the highest level of safety and compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[8][9][10]
Personal Protective Equipment (PPE) and Safety Precautions
Given the inferred hazards, stringent adherence to safety protocols is mandatory when handling TPVBA waste.
-
Hand Protection: Wear nitrile or other chemically resistant gloves.
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Skin and Body Protection: A lab coat is required. For larger quantities or potential for dust generation, consider additional protective clothing.
-
Respiratory Protection: Handle in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Absorb: For small spills, gently cover the solid material with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Avoid raising dust.
-
Collect: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Waste Stream Segregation and Collection
Proper segregation of chemical waste is critical for safe and compliant disposal.
-
Solid Waste:
-
Collect un-contaminated or minimally contaminated TPVBA solid waste in a dedicated, properly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) drum or a glass container with a secure lid).
-
The label should clearly state "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant," "Harmful if Swallowed/Inhaled").
-
-
Contaminated Labware:
-
Disposable items such as gloves, weighing paper, and pipette tips that are contaminated with TPVBA should be placed in the same solid hazardous waste container.
-
Contaminated glassware should be rinsed with a suitable solvent, and the rinsate collected as liquid hazardous waste.
-
Disposal Procedures: A Step-by-Step Guide
The disposal of TPVBA must be conducted through a licensed hazardous waste management company. The following workflow outlines the decision-making process and procedural steps for its ultimate disposal.
Caption: Disposal workflow for this compound.
5.1. Option 1: High-Temperature Incineration (Preferred Method)
Incineration at a licensed hazardous waste facility is the most effective method for the complete destruction of organic compounds like TPVBA.[11]
-
Step 1: Ensure the labeled hazardous waste container is securely sealed.
-
Step 2: Contact your institution's EHS department to arrange for a hazardous waste pickup.
-
Step 3: Provide the EHS department with all available information about the waste, including the chemical name and any known hazards.
-
Step 4: The EHS department will coordinate with a licensed hazardous waste vendor for transportation and incineration. Modern incinerators with effective air pollution control equipment are designed to handle aromatic compounds and minimize harmful emissions.[12]
5.2. Option 2: Hazardous Waste Landfill
If incineration is not available, disposal in a specially designed hazardous waste landfill is the alternative.[9][13]
-
Step 1: Follow the same initial steps for waste collection and contacting your EHS department.
-
Step 2: The waste must comply with the EPA's Land Disposal Restrictions (LDR) program, which may require treatment to reduce the leachability of hazardous constituents before it can be landfilled.[8][10]
-
Step 3: Your hazardous waste vendor will determine if any pre-treatment is necessary to meet the LDR standards and will transport the waste to a permitted hazardous waste landfill. These landfills have specific design features, such as double liners and leachate collection systems, to protect the environment.[13][14]
5.3. Chemical Neutralization (Use with Caution)
While chemical neutralization methods exist for simple aldehydes, their applicability to a complex, solid molecule like TPVBA is not well-established and should be approached with caution.
-
Concept: The reactivity of the aldehyde group could theoretically be neutralized. Methods for neutralizing aldehydes in aqueous solutions include the use of sodium pyrosulfite or amino acids like glycine.[15][16]
-
Challenges:
-
TPVBA has poor water solubility, making aqueous neutralization reactions inefficient.
-
The reaction in an organic solvent would create a liquid hazardous waste stream that still requires disposal.
-
The effectiveness of the neutralization would need to be verified analytically.
-
-
Recommendation: Chemical neutralization is not recommended as a primary disposal method for TPVBA without specific, validated laboratory procedures. It should only be considered in consultation with your EHS department and after thorough feasibility testing.
Conclusion and Best Practices
The proper disposal of this compound requires a cautious and informed approach. Due to the lack of a specific SDS, it is imperative to treat this compound as hazardous waste and follow stringent safety and disposal protocols.
Key Takeaways:
-
Always consult your institution's EHS department for guidance on specific disposal procedures.
-
Obtain a substance-specific SDS from the supplier whenever possible.
-
Segregate TPVBA waste into clearly labeled hazardous waste containers.
-
High-temperature incineration is the preferred method of disposal.
-
Disposal in a hazardous waste landfill is a viable alternative, subject to regulatory requirements.
-
Wear appropriate PPE at all times when handling the chemical and its waste.
By adhering to these guidelines, researchers can ensure the safe and environmentally responsible management of this compound waste, fostering a culture of safety and compliance within the laboratory.
References
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U.S. Environmental Protection Agency. (2025, October 9). Land Disposal Restrictions for Hazardous Waste. Retrieved from [Link]
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ACTenviro. Landfill, Hazardous Waste. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, October 9). Hazardous Waste Management Facilities and Units. Retrieved from [Link]
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Florida Department of Environmental Protection. (2024, August 12). Summary of Hazardous Waste Regulations. Retrieved from [Link]
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Indiana Department of Environmental Management (IDEM). Landfills and Land Disposal Units. Retrieved from [Link]
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Sciedco. This compound, 1 g || 11. Retrieved from [Link]
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U.S. Environmental Protection Agency. ORGANIC WASTE DISPOSAL. Retrieved from [Link]
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Scribd. Tetraphenylethylene SDS Report. Retrieved from [Link]
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Chemicalbridge. This compound. Retrieved from [Link]
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Regulations.gov. White Paper Series: Municipal Solid Waste Landfills – Advancements in Technology and Operating Practices. Retrieved from [Link]
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RIFM. RIFM fragrance ingredient safety assessment, benzaldehyde, CAS Registry Number 100-52-7. Retrieved from [Link]
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New Jersey Department of Health. HAZARD SUMMARY - BENZALDEHYDE. Retrieved from [Link]
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National Toxicology Program. TR-378: Benzaldehyde (CASRN 100-52-7) in F344/N Rats and B6C3F1Mice (Gavage Studies). Retrieved from [Link]
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European Chemicals Bureau. BENZALDEHYDE CAS N°: 100-52-7. Retrieved from [Link]
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Mastering the Safe Handling of 4-(1,2,2-Triphenylvinyl)benzaldehyde: A Guide for Laboratory Professionals
An In-Depth Guide to Personal Protective Equipment, Handling, and Disposal
As a researcher in the dynamic field of drug development and materials science, your work with novel compounds like 4-(1,2,2-Triphenylvinyl)benzaldehyde is critical. This aromatic aldehyde, with its unique triphenylvinyl group, holds significant promise. However, ensuring your safety and the integrity of your research is paramount. This guide provides a comprehensive, experience-driven framework for the safe handling of this compound, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety protocol.
Immediate Safety Actions: The First Line of Defense
Before you even begin to handle this compound, a proactive approach to safety is essential. The following immediate actions should be ingrained in your laboratory practice:
-
Engineering Controls : Your primary barrier against exposure should always be engineering controls.
-
Fume Hood : All handling of this compound powder should be conducted within a certified chemical fume hood to minimize inhalation of airborne particles[3].
-
Ventilation : Ensure the laboratory is well-ventilated to prevent the accumulation of any potential vapors or dust.
-
-
Emergency Preparedness :
-
Eyewash and Safety Shower : Locate and confirm the functionality of the nearest eyewash station and safety shower.
-
Fire Extinguisher : Know the location and type of fire extinguisher suitable for chemical fires.
-
Spill Kit : Have a chemical spill kit readily available that is appropriate for solid chemical spills.
-
Personal Protective Equipment (PPE): Your Essential Barrier
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound.[4][5][6] The following table outlines the minimum required PPE, with explanations rooted in the anticipated hazards of this compound.
| PPE Component | Specifications | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing or dust generation.[7] | Protects against airborne powder and potential splashes of solutions containing the compound, preventing eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile) should be worn. Double gloving is recommended.[7] | Provides a barrier against skin contact. Given the lack of specific glove breakthrough data, nitrile gloves offer good general protection for short-term handling of many chemicals. Regularly inspect gloves for any signs of degradation or puncture. |
| Body Protection | A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs. | Protects the skin and personal clothing from contamination with the powdered chemical. The flame-resistant property is an added precaution due to the combustible nature of the solid. |
| Respiratory Protection | A NIOSH-approved respirator is necessary when handling the powder outside of a fume hood or when there is a potential for significant airborne dust.[7][8] The type of respirator (e.g., N95, or a half-mask with appropriate cartridges) should be determined by a formal risk assessment. | Prevents the inhalation of fine particles of this compound, which could cause respiratory irritation. |
| Footwear | Closed-toe, non-perforated shoes made of a durable material. | Protects feet from spills and falling objects. |
Experimental Workflow: A Step-by-Step Guide to Safe Handling
The following protocol provides a structured approach to working with this compound, integrating safety at every step.
Preparation and Weighing
-
Don PPE : Before entering the designated handling area, put on all required PPE as outlined in the table above.
-
Prepare the Fume Hood : Ensure the fume hood is clean, uncluttered, and operating correctly.
-
Weighing the Compound :
-
Conduct all weighing operations within the fume hood.
-
Use a weigh boat or a tared container to prevent contamination of the balance.
-
Handle the powder gently to minimize the generation of airborne dust.
-
Close the primary container immediately after dispensing the required amount.
-
Dissolution and Reaction
-
Solvent Addition : Slowly add the desired solvent to the vessel containing the weighed compound within the fume hood. Be mindful of any potential exothermic reactions, although none are specifically documented for this compound.
-
Reaction Setup : If the compound is to be used in a reaction, ensure the apparatus is securely clamped and that any potential pressure build-up can be safely vented.
Post-Handling and Decontamination
-
Clean-up :
-
Carefully wipe down the work surface in the fume hood with an appropriate solvent and then with a cleaning agent.
-
Decontaminate any reusable equipment that came into contact with the compound.
-
-
PPE Removal :
-
Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and then eye and respiratory protection.
-
Dispose of single-use PPE in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Visualizing the Safety Workflow
The following diagram illustrates the critical steps for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
Disposal Plan: Responsible Stewardship
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.[9][10] All waste containing this compound, including contaminated consumables, must be treated as hazardous waste.
-
Waste Segregation :
-
Solid Waste : Collect all solid waste, including contaminated gloves, weigh boats, and paper towels, in a designated, clearly labeled hazardous waste container.
-
Liquid Waste : Collect all solutions containing the compound in a separate, labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
-
Labeling : All waste containers must be clearly labeled with the full chemical name: "this compound" and the appropriate hazard warnings.
-
Disposal : Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office or a certified hazardous waste disposal contractor. Incineration is a common disposal method for aromatic compounds.[9]
By adhering to these rigorous safety protocols, you can confidently work with this compound, ensuring both your personal safety and the integrity of your scientific endeavors.
References
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ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. Available at: [Link]
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Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Available at: [Link]
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NSP Engineering. (n.d.). Powder Coating Personal Protective Equipment (PPE) Requirements. Available at: [Link]
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University of California, Riverside. (n.d.). Chemical Safety: Personal Protective Equipment. Available at: [Link]
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University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Available at: [Link]
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ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Available at: [Link]
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JoVE. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
